2S,6R,10R,14-tetramethylpentadecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C40H72N7O17P3S |
|---|---|
Poids moléculaire |
1048.0 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S,6R,10R)-2,6,10,14-tetramethylpentadecanethioate |
InChI |
InChI=1S/C40H72N7O17P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)39(52)68-20-19-42-30(48)17-18-43-37(51)34(50)40(6,7)22-61-67(58,59)64-66(56,57)60-21-29-33(63-65(53,54)55)32(49)38(62-29)47-24-46-31-35(41)44-23-45-36(31)47/h23-29,32-34,38,49-50H,8-22H2,1-7H3,(H,42,48)(H,43,51)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t26-,27-,28+,29-,32?,33?,34+,38-/m1/s1 |
Clé InChI |
XYJPSQPVCBNZHT-GPUGWENXSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2S,6R,10R,14-Tetramethylpentadecanoyl-CoA (Pristanoyl-CoA)
Introduction
2S,6R,10R,14-tetramethylpentadecanoyl-CoA, more commonly known as pristanoyl-CoA, is a critical intermediate in the peroxisomal metabolism of branched-chain fatty acids.[1][2] Its structure, though complex, is key to understanding its metabolic origin and fate. This molecule is derived from the α-oxidation of phytanic acid, a dietary fatty acid that cannot be processed through conventional β-oxidation due to a methyl group on its β-carbon.[1][3][4] The accumulation of its precursor, phytanic acid, and pristanic acid itself is a hallmark of several severe peroxisomal disorders, including Refsum disease and Zellweger spectrum disorders (ZSD).[5][6][7] This guide provides a comprehensive overview of the structure of pristanoyl-CoA, its biochemical context, clinical significance, and the analytical methodologies essential for its study in a research and diagnostic setting.
Chemical Structure and Nomenclature
The structure of pristanoyl-CoA is defined by a 15-carbon acyl chain (pentadecanoyl) with four methyl groups and a thioester bond to coenzyme A (CoA).
-
Systematic IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2S,6R,10R,14-tetramethylpentadecanethioate.[2]
-
Common Name: (2S)-Pristanoyl-CoA.[8]
-
Chemical Formula: C40H72N7O17P3S.[2]
The acyl portion of the molecule is pristanic acid (2,6,10,14-tetramethylpentadecanoic acid). The stereochemistry of the methyl groups is crucial for its biological activity and subsequent metabolism. The "2S" configuration is particularly important, as peroxisomal β-oxidation enzymes are specific for this stereoisomer.[9]
Figure 1. 2D Chemical Structure of (2S)-Pristanoyl-CoA.
Biochemical Origins and Metabolic Fate
Pristanoyl-CoA is not obtained directly from the diet but is instead a product of peroxisomal α-oxidation. This pathway serves to shorten a branched-chain fatty acid by one carbon, thereby bypassing a methyl group that would otherwise block β-oxidation.
Origin: The α-Oxidation of Phytanic Acid
The primary dietary precursor to pristanoyl-CoA is phytanic acid (3,7,11,15-tetramethylhexadecanoic acid). This fatty acid is sourced from the chlorophyll in green vegetables and is also found in dairy products and the fat of ruminant animals.[3][4] Due to the methyl group at the C3 (β) position, phytanic acid cannot be a substrate for the first enzyme of β-oxidation.[1] It must first undergo α-oxidation within the peroxisome.
The pathway proceeds as follows:
-
Activation: Phytanic acid is activated to phytanoyl-CoA by an acyl-CoA synthetase.[10]
-
Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon (C2) by phytanoyl-CoA dioxygenase (PhyH) , an Fe2+ and 2-oxoglutarate-dependent enzyme, to form 2-hydroxyphytanoyl-CoA.[1][3][11]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal and formyl-CoA.[1]
-
Oxidation: Pristanal is oxidized by an aldehyde dehydrogenase to yield pristanic acid .[1][3]
-
Activation: Finally, pristanic acid is activated to pristanoyl-CoA , the topic of this guide, preparing it for β-oxidation.[1]
Caption: Peroxisomal α-oxidation pathway of phytanic acid.
Fate: The β-Oxidation of Pristanoyl-CoA
Once formed, pristanoyl-CoA, now lacking the problematic β-methyl group, can be degraded via peroxisomal β-oxidation.[1][12] This process involves a series of enzymatic reactions that shorten the fatty acyl chain.
Natural pristanic acid is a racemic mixture of (2R) and (2S) stereoisomers. However, the first enzyme of β-oxidation, acyl-CoA oxidase, is specific to the (2S) form. Therefore, α-methylacyl-CoA racemase (AMACR) is required to convert the (2R)-pristanoyl-CoA into (2S)-pristanoyl-CoA.[9][13]
The β-oxidation of (2S)-pristanoyl-CoA proceeds for three cycles within the peroxisome, yielding:
-
Two molecules of propionyl-CoA
-
One molecule of acetyl-CoA
These products are then transported, often as carnitine esters, to the mitochondria for further oxidation and energy production.[12][15]
Caption: Peroxisomal β-oxidation pathway of pristanoyl-CoA.
Clinical Significance in Peroxisomal Disorders
Defects in the α- or β-oxidation of branched-chain fatty acids lead to the accumulation of phytanic and/or pristanic acid in plasma and tissues, which is cytotoxic and causes significant neurological damage.[1][6] Measurement of these metabolites is therefore a critical diagnostic tool for several inherited peroxisomal disorders.
| Disorder | Deficient Enzyme(s) / Protein(s) | Key Accumulating Metabolites | Inheritance |
| Classic Refsum Disease | Phytanoyl-CoA Hydroxylase (PhyH) or PEX7 | Phytanic Acid | Autosomal Recessive[6][16][17] |
| Zellweger Spectrum Disorders (ZSD) | PEX genes (involved in peroxisome biogenesis) | Phytanic Acid, Pristanic Acid, Very-Long-Chain Fatty Acids (VLCFAs) | Autosomal Recessive[5][7][18] |
| α-Methylacyl-CoA Racemase (AMACR) Deficiency | α-Methylacyl-CoA Racemase | Pristanic Acid (specifically the 2R-isomer) | Autosomal Recessive[13] |
| D-Bifunctional Protein (DBP) Deficiency | D-Bifunctional Protein (part of β-oxidation) | Pristanic Acid, VLCFAs | Autosomal Recessive[19] |
Expertise Insight: The ratio of pristanic acid to phytanic acid can provide valuable diagnostic clues. In classic Refsum disease, a defect in PhyH causes a massive buildup of phytanic acid with relatively normal pristanic acid.[6] Conversely, in disorders affecting the β-oxidation of pristanic acid (like DBP deficiency), both metabolites may be elevated, but the pristanic acid/phytanic acid ratio is markedly increased.[19]
Analytical Methodologies for Quantification
Direct measurement of pristanoyl-CoA is not typically performed in a clinical diagnostic setting due to its nature as a transient intracellular intermediate. Instead, laboratories quantify the free fatty acids, pristanic acid and phytanic acid, in plasma or serum.[20] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.[21][22]
Rationale for Methodological Choices
-
Mass Spectrometry (MS): Provides high sensitivity and specificity, allowing for accurate quantification even at low physiological concentrations and unambiguous identification based on mass-to-charge ratio.[22]
-
Chromatography (GC or LC): Necessary to separate the analytes of interest (pristanic acid, phytanic acid, VLCFAs) from other fatty acids and complex lipids in the plasma matrix, preventing ion suppression and isobaric interference.[21]
-
Derivatization: Free fatty acids have poor ionization efficiency and chromatographic properties. Derivatization is a critical step to make them more volatile for GC analysis (e.g., forming methyl esters) or to enhance their ionization for LC-MS/MS analysis (e.g., forming trimethylaminoethyl esters).[20][23]
-
Stable Isotope Dilution: The use of deuterated internal standards (e.g., D3-pristanic acid) is the most reliable method for quantification.[19] These standards behave identically to the analyte during sample preparation and analysis but are distinguished by the mass spectrometer, correcting for any sample loss or matrix effects and ensuring a highly accurate result.
Generalized Protocol: LC-MS/MS Analysis of Pristanic Acid in Plasma
This protocol outlines a self-validating system for the quantification of pristanic and other relevant fatty acids. The inclusion of an internal standard at the very first step ensures that any variability in extraction, derivatization, or injection is normalized, providing trustworthy and reproducible results.
Step 1: Sample Preparation & Internal Standard Spiking
-
To 100 µL of plasma, add a known concentration of an internal standard solution containing deuterated analogues (e.g., D3-Pristanic Acid, D3-Phytanic Acid, D4-C26:0).
-
Causality: Spiking the internal standard at the beginning is crucial for accurate quantification, as it corrects for analyte loss during all subsequent steps.[22]
Step 2: Hydrolysis
-
Add a strong base (e.g., ethanolic potassium hydroxide) and heat the sample.
-
Causality: This releases the fatty acids from their esterified forms (e.g., triglycerides, CoA esters), allowing for the measurement of total pristanic acid.[22]
Step 3: Extraction
-
Acidify the sample and perform a liquid-liquid extraction using an organic solvent like hexane.
-
Causality: This selectively moves the now-protonated (less polar) fatty acids from the aqueous phase into the organic phase, concentrating the analytes and removing water-soluble interferents.
Step 4: Derivatization
-
Evaporate the organic solvent and add derivatizing reagents (e.g., oxalyl chloride followed by dimethylaminoethanol) to create a charged derivative.[20]
-
Causality: This step is essential for sensitive detection by electrospray ionization (ESI) in positive mode, as it adds a permanently charged quaternary amine group to the fatty acid.[20][23]
Step 5: LC-MS/MS Analysis
-
Reconstitute the derivatized sample in a suitable solvent and inject it onto an LC-MS/MS system.
-
Liquid Chromatography: Use a C8 or C18 reversed-phase column with a gradient of water and methanol/acetonitrile to separate the different fatty acid derivatives.[22]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Principle: The first quadrupole (Q1) is set to select the mass of the derivatized analyte (precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (product ion). This precursor -> product transition is highly specific to the analyte.
-
Trustworthiness: The MRM technique provides exceptional specificity, ensuring that the signal being measured is unequivocally from the target analyte and not from a co-eluting compound of the same mass.[20]
-
Caption: General workflow for LC-MS/MS analysis of pristanic acid.
Conclusion
This compound is a pivotal molecule at the intersection of lipid nutrition, metabolism, and human disease. Its unique branched structure necessitates a specialized peroxisomal α-oxidation pathway for its synthesis from dietary phytanic acid, which in turn prepares it for energy production via β-oxidation. An in-depth understanding of this structure is fundamental for researchers and clinicians investigating peroxisomal disorders. The accumulation of its precursors serves as a critical biomarker, and robust analytical methods, particularly stable isotope dilution LC-MS/MS, are essential for the accurate diagnosis and monitoring of patients with conditions like Refsum disease and Zellweger spectrum disorders.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. pristanoyl-CoA | C40H72N7O17P3S | CID 25137904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. zellweger.org.uk [zellweger.org.uk]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Zellweger syndrome - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. nepjol.info [nepjol.info]
- 11. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. Beta-oxidation of pristanoyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. hmdb.ca [hmdb.ca]
- 14. portlandpress.com [portlandpress.com]
- 15. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. geneskin.org [geneskin.org]
- 17. Refsum disease - Wikipedia [en.wikipedia.org]
- 18. Zellweger Spectrum Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
2S-Pristanoyl-coenzyme A function in cellular metabolism
An In-Depth Technical Guide to the Function of 2S-Pristanoyl-Coenzyme A in Cellular Metabolism
Abstract
2S-Pristanoyl-Coenzyme A (2S-Pristanoyl-CoA) stands as a pivotal intermediate in the peroxisomal β-oxidation of branched-chain fatty acids, a pathway essential for human health. Unlike their straight-chain counterparts, fatty acids with methyl branches, such as pristanic acid, require a specialized catabolic machinery housed within the peroxisome. The conversion of pristanic acid to its CoA thioester and its subsequent entry into a stereospecific β-oxidation spiral are critical for energy homeostasis and the prevention of toxic metabolite accumulation. This guide provides a comprehensive technical overview of the metabolic journey of 2S-Pristanoyl-CoA, from its generation to its catabolism. We will explore the intricate enzymatic steps, the significance of stereochemistry, the interplay between peroxisomes and mitochondria, and the profound clinical implications of pathway dysregulation, as seen in devastating metabolic disorders and cancer. This document is intended for researchers, clinicians, and drug development professionals seeking a detailed understanding of this specialized corner of cellular metabolism.
Part 1: Genesis of Pristanoyl-CoA: From Dietary Sources to Peroxisomal Activation
The metabolic story of 2S-Pristanoyl-CoA begins with the dietary intake of phytol, a component of chlorophyll found in green vegetables, and animal fats from ruminants.[1][2] In humans, phytol is converted to phytanic acid (3,7,11,15-tetramethylhexadecanoic acid). The methyl group at the β-carbon (C-3) of phytanic acid sterically hinders direct β-oxidation.[2][3] Therefore, the cell employs a preparatory pathway, α-oxidation, which occurs within the peroxisome.
This process involves four key enzymatic steps that shorten phytanic acid by one carbon, yielding CO2 and pristanic acid (2,6,10,14-tetramethylpentadecanoic acid).[3][4][5] With the methyl group now at the α-carbon (C-2), the molecule, as pristanoyl-CoA, is primed for β-oxidation.[4]
Activation and the Stereochemical Imperative
Before catabolism can commence, pristanic acid must be activated to its coenzyme A thioester, pristanoyl-CoA. This activation is catalyzed by peroxisomal acyl-CoA synthetases.[6][7] The α-oxidation of phytanic acid produces a racemic mixture of (2R)- and (2S)-pristanic acid stereoisomers.[4] This is a critical juncture, as the peroxisomal β-oxidation machinery is strictly stereospecific and can only process the (2S)-isomer.[7][8][9]
To resolve this, the cell utilizes α-methylacyl-CoA racemase (AMACR) , an essential enzyme located in both peroxisomes and mitochondria.[8][10] AMACR catalyzes the interconversion of (2R)-pristanoyl-CoA to the metabolically competent (2S)-pristanoyl-CoA, ensuring that the entire pool of pristanic acid can be degraded.[8][11][12] The indispensable nature of AMACR is highlighted in patients with AMACR deficiency, who accumulate pristanic acid, leading to a late-onset sensory motor neuropathy.[6][8]
Caption: The pivotal role of AMACR in converting (2R)- to (2S)-pristanoyl-CoA.
Part 2: The Peroxisomal β-Oxidation of 2S-Pristanoyl-CoA
Once formed, 2S-Pristanoyl-CoA enters a specialized β-oxidation pathway within the peroxisome, distinct from the pathway for straight-chain fatty acids. This cycle involves a unique set of enzymes that systematically shorten the acyl chain.
-
Dehydrogenation: The first step is catalyzed by a peroxisomal branched-chain acyl-CoA oxidase (ACOX3, also known as pristanoyl-CoA oxidase) .[1][13][14] This enzyme introduces a double bond between the α- and β-carbons, forming trans-2,3-dehydropristanoyl-CoA. Unlike mitochondrial acyl-CoA dehydrogenases which transfer electrons to the electron transport chain, ACOX3 directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[13][15] This H₂O₂ is subsequently detoxified to water by peroxisomal catalase.
-
Hydration & Dehydrogenation: The next two steps are carried out by a single enzyme, multifunctional protein 2 (MFP-2) , also known as D-bifunctional protein.[1][14] MFP-2 first hydrates the double bond to form 3-hydroxypristanoyl-CoA and then dehydrogenates this intermediate to produce 3-ketopristanoyl-CoA.[1]
-
Thiolytic Cleavage: The final step is the thiolytic cleavage of 3-ketopristanoyl-CoA, catalyzed by sterol carrier protein X (SCPx) , a protein that possesses thiolase activity.[1][14][16] This reaction cleaves the molecule, releasing a molecule of propionyl-CoA (a three-carbon acyl-CoA) and a shortened acyl-CoA, 4,8,12-trimethyltridecanoyl-CoA .[1]
This cycle repeats two more times, each time releasing a molecule of acetyl-CoA, until 4,8-dimethylnonanoyl-CoA is produced.[1][4] This shortened, branched-chain acyl-CoA is the terminal product of peroxisomal β-oxidation. It is then converted to its carnitine ester and shuttled to the mitochondria for the final stages of oxidation.[1][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Peroxisomal acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peroxisomal beta-oxidation of 2-methyl-branched acyl-CoA esters: stereospecific recognition of the 2S-methyl compounds by trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. α-Methylacyl CoA racemase (P504S): overview and potential uses in diagnostic pathology as applied to prostate needle biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of pristanoyl-CoA oxidase activity in human liver and its deficiency in the Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Defective peroxisomal catabolism of branched fatty acyl coenzyme A in mice lacking the sterol carrier protein-2/sterol carrier protein-x gene function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Peroxisomal Alpha-Oxidation of Phytanic Acid: The Central Role of 2S,6R,10R,14-tetramethylpentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phytanic acid, a branched-chain fatty acid derived from dietary sources, is catabolized exclusively through the peroxisomal alpha-oxidation pathway due to a methyl group on its β-carbon that obstructs conventional β-oxidation.[1][2] The metabolic processing of this molecule is critical, as its accumulation is pathognomonic for Adult Refsum Disease (ARD), a severe inherited neurological syndrome.[3][4] This guide provides a detailed examination of the alpha-oxidation pathway, focusing on the pivotal role of its initial substrate, 2S,6R,10R,14-tetramethylpentadecanoyl-CoA (phytanoyl-CoA), and the first committing enzyme, phytanoyl-CoA hydroxylase (PhyH). We will dissect the biochemical mechanism, explore the genetic basis of its dysfunction, and provide validated, field-proven experimental protocols for its investigation. This document serves as a foundational resource for researchers interrogating peroxisomal metabolism and for professionals developing therapeutic strategies for related disorders.
Introduction: The Biological Significance of Phytanic Acid Metabolism
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated fatty acid present in the human diet, primarily from dairy products, ruminant meats, and certain fish.[5] Unlike most dietary fatty acids, its unique 3-methyl branch prevents it from being a substrate for the mitochondrial β-oxidation machinery.[6] Consequently, eukaryotes have evolved a specialized catabolic pathway, alpha-oxidation, which occurs within peroxisomes to shorten the fatty acid by one carbon, thereby bypassing the problematic methyl group.[1][2]
The product of this initial cycle, pristanic acid, can subsequently be activated to pristanoyl-CoA and undergo peroxisomal β-oxidation.[1][5] The integrity of this pathway is paramount. Genetic defects that impair alpha-oxidation lead to the systemic accumulation of phytanic acid in plasma and tissues, resulting in the rare autosomal recessive disorder, Adult Refsum Disease.[5][7] This condition is characterized by a devastating constellation of symptoms including retinitis pigmentosa, anosmia, hearing loss, cerebellar ataxia, and polyneuropathy, making the study of this pathway a critical area of research for therapeutic intervention.[3]
The Peroxisomal Alpha-Oxidation Pathway: A Mechanistic Overview
The catabolism of phytanic acid is a multi-step enzymatic process localized entirely within the peroxisome.[1][8] The process begins with the activation of phytanic acid and proceeds through a series of reactions to yield pristanic acid, which is amenable to further breakdown.
The key steps are as follows:
-
Activation to Phytanoyl-CoA: Cytosolic phytanic acid is first activated to its coenzyme A (CoA) thioester, This compound (phytanoyl-CoA). This reaction is catalyzed by an acyl-CoA synthetase.[2][7] This activation is an essential prerequisite for all subsequent metabolic steps.
-
Hydroxylation: Phytanoyl-CoA is hydroxylated at its α-carbon (C2) by the enzyme phytanoyl-CoA hydroxylase (PhyH) to form 2-hydroxyphytanoyl-CoA.[1][7] This is the rate-limiting and first committing step of the pathway and the primary locus of defects in most cases of Refsum disease.[5][9]
-
Carbon-Carbon Bond Cleavage: The resulting 2-hydroxyphytanoyl-CoA is cleaved by the thiamine pyrophosphate (TPP)-dependent enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) .[10][11][12] This reaction breaks the bond between C1 and C2, releasing the original carboxyl carbon as formyl-CoA and producing an (n-1) aldehyde, pristanal .[1][2]
-
Oxidation to Pristanic Acid: Pristanal is then oxidized to pristanic acid by an aldehyde dehydrogenase.[1][2]
-
Entry into β-Oxidation: Finally, pristanic acid is activated to pristanoyl-CoA and can be fully degraded via the peroxisomal β-oxidation pathway, yielding acetyl-CoA and propionyl-CoA.[1][5]
Enzymatic Summary
| Enzyme | Gene | Cofactors/Co-substrates | Function | Associated Disorder |
| Acyl-CoA Synthetase | SLC27A2 | ATP, CoA, Mg²⁺ | Activates phytanic acid to phytanoyl-CoA | Not directly linked to Refsum |
| Phytanoyl-CoA Hydroxylase | PHYH | Fe²⁺, 2-oxoglutarate, O₂, Ascorbate | Hydroxylates phytanoyl-CoA at C2 | Adult Refsum Disease[9] |
| 2-Hydroxyacyl-CoA Lyase 1 | HACL1 | Thiamine Pyrophosphate (TPP) | Cleaves 2-hydroxyphytanoyl-CoA | No known human deficiency[10] |
| Aldehyde Dehydrogenase | ALDH3A2 | NAD⁺ | Oxidizes pristanal to pristanic acid | Sjögren-Larsson Syndrome |
Diagram of the Phytanic Acid Alpha-Oxidation Pathway
Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.
The Central Role of Phytanoyl-CoA Hydroxylase (PhyH)
PhyH is the central enzyme in this pathway and the focus of most clinical and research investigations. It is a non-heme, Fe(II)- and 2-oxoglutarate (2OG)-dependent oxygenase that catalyzes the stereospecific hydroxylation of phytanoyl-CoA.[13][14]
Mechanism of Action: The reaction catalyzed by PhyH is complex. The enzyme binds Fe(II) at its active site, which is coordinated by a triad of amino acid residues (typically two histidines and one aspartate).[14][15] The co-substrate, 2-oxoglutarate, binds to the Fe(II) in a bidentate manner. The primary substrate, phytanoyl-CoA, then binds, displacing a water molecule and allowing molecular oxygen (O₂) to coordinate with the iron. This leads to the oxidative decarboxylation of 2-oxoglutarate to succinate and CO₂, generating a highly reactive iron(IV)-oxo species that hydroxylates the α-carbon of phytanoyl-CoA.[14]
Genetic Basis of Refsum Disease: The gene encoding PhyH, PHYH, is located on chromosome 10.[9] Over 90% of Adult Refsum Disease cases are caused by loss-of-function mutations in this gene.[4][9] These mutations can alter the enzyme's structure, disrupt cofactor or substrate binding, or lead to protein instability, all of which result in deficient PhyH activity and the toxic accumulation of phytanic acid.[4][13][15]
Methodologies for the Investigation of Phytanic Acid Oxidation
A robust and multi-faceted experimental approach is required to accurately diagnose and study defects in this pathway. The methodologies below represent the gold standard in the field, providing a self-validating system from metabolite quantification to functional enzymatic assessment.
Metabolite Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
The definitive diagnostic criterion for Refsum disease is an elevated level of phytanic acid in plasma. GC-MS provides the necessary sensitivity and specificity for accurate quantification.
Causality Behind Experimental Choices:
-
Chromatography (GC): This is essential for separating phytanic acid from other fatty acids in a complex biological matrix like plasma, preventing analytical interference.
-
Mass Spectrometry (MS): This provides unambiguous identification and quantification based on the unique mass-to-charge ratio (m/z) of the target molecule and its fragments.
-
Derivatization: Fatty acids are not volatile enough for GC analysis. Derivatization (e.g., to methyl esters or tert-butyldimethylsilyl ethers) increases their volatility for efficient separation.[16]
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., deuterated phytanic acid) is critical.[17][18] These standards are added at the very beginning of sample processing and behave identically to the endogenous analyte, correcting for any loss during extraction and derivatization, thereby ensuring the highest degree of accuracy and reproducibility.
-
Sample Preparation: To 100 µL of plasma or serum, add a known quantity of deuterated phytanic acid internal standard.[19]
-
Hydrolysis: Saponify the sample by adding methanolic NaOH and heating. This step liberates phytanic acid from lipid esters.
-
Extraction: Acidify the sample and perform a liquid-liquid extraction using an organic solvent like hexane to isolate the fatty acids.[20]
-
Derivatization: Evaporate the solvent and derivatize the fatty acid residue. A common method is to use BF₃-methanol or by creating tert-butyldimethylsilyl (t-BDMS) esters.[16]
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system.
-
Data Analysis: Quantify the phytanic acid peak by comparing its area to the area of the internal standard peak, using selected ion monitoring (SIM) for specific fragment ions.[16][18]
Diagram of the GC-MS Workflowdot
graph GCMS_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Plasma [label="1. Plasma Sample\n+ Deuterated Internal Std"]; Hydrolysis [label="2. Saponification\n(Hydrolysis)"]; Extraction [label="3. Liquid-Liquid\nExtraction"]; Derivatization [label="4. Derivatization\n(e.g., Methylation)"]; Injection [label="5. GC-MS Injection"]; Analysis [label="6. Data Analysis\n(Quantification)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Plasma -> Hydrolysis; Hydrolysis -> Extraction; Extraction -> Derivatization; Derivatization -> Injection; Injection -> Analysis; }
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nepjol.info [nepjol.info]
- 8. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medlineplus.gov [medlineplus.gov]
- 10. [PDF] The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. | Semantic Scholar [semanticscholar.org]
- 11. portlandpress.com [portlandpress.com]
- 12. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 15. Structure of human phytanoyl-CoA 2-hydroxylase identifies molecular mechanisms of Refsum disease. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 19. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Nexus of 2S,6R,10R,14-tetramethylpentadecanoyl-CoA and the Pathology of Refsum Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Refsum disease is a rare, autosomal recessive neurocutaneous syndrome characterized by the systemic accumulation of phytanic acid, a branched-chain fatty acid of exogenous origin.[1] The metabolic defect lies in the peroxisomal α-oxidation pathway, specifically the deficiency of the enzyme phytanoyl-CoA hydroxylase (PHYH).[2][3] This guide provides an in-depth examination of the biochemical cascade leading to Refsum disease, centering on the pivotal role of 2S,6R,10R,14-tetramethylpentadecanoyl-CoA (phytanoyl-CoA). We will dissect the molecular pathogenesis, from the enzymatic block to the downstream cellular toxicity, and detail the current diagnostic and therapeutic methodologies. This document serves as a comprehensive resource for professionals engaged in the study and development of treatments for peroxisomal disorders.
Introduction to Refsum Disease: A Peroxisomal Disorder
First described by Sigvald Refsum in 1945, Refsum disease is a disorder of lipid metabolism.[3][4] The clinical presentation is a tetrad of retinitis pigmentosa, peripheral polyneuropathy, cerebellar ataxia, and elevated protein in the cerebrospinal fluid.[2] Other common symptoms include anosmia (loss of smell), sensorineural hearing loss, ichthyosis (dry, scaly skin), and cardiac abnormalities.[5][6] The onset of symptoms typically occurs in late childhood or early adulthood but can range from infancy to the fifth decade of life.[6][7]
The biochemical hallmark of Refsum disease is the massive accumulation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) in plasma and tissues.[1] In affected individuals, plasma phytanic acid levels can be 100-fold higher than in healthy individuals, accounting for 5-30% of total serum lipids.[1][8]
Genetic Basis: Refsum disease is genetically heterogeneous, inherited in an autosomal recessive pattern.[1][9]
-
PHYH Gene Mutations: Over 90% of cases are caused by mutations in the PHYH gene located on chromosome 10p13.[2][10][11] This gene encodes for phytanoyl-CoA hydroxylase, the key enzyme in the α-oxidation pathway.[2]
-
PEX7 Gene Mutations: A smaller subset of patients (less than 10%) have mutations in the PEX7 gene.[9][11] This gene encodes the receptor protein required for importing PHYH (and other enzymes) into the peroxisome.[3][12] Deficiency in PEX7 leads to a functional deficiency of PHYH within the peroxisome.[12]
The Central Molecule: this compound (Phytanoyl-CoA)
Phytanic acid is exclusively derived from the diet, primarily from dairy products, ruminant meats and fats, and certain fish.[12][13] It originates from phytol, a component of chlorophyll, which is converted to phytanic acid by microorganisms in the gut of ruminants.[12][14] Due to a methyl group on its β-carbon, phytanic acid cannot be directly metabolized by the β-oxidation pathway that degrades most fatty acids.[15][16] It must first undergo α-oxidation in the peroxisome.[15][17]
The critical first step in this pathway is the activation of phytanic acid to its coenzyme A (CoA) ester, This compound , more commonly known as phytanoyl-CoA .[15][16] This activation primes the molecule for subsequent enzymatic reactions. Phytanoyl-CoA is the direct substrate for phytanoyl-CoA hydroxylase, the enzyme deficient in Refsum disease.[2][13] Therefore, the accumulation of phytanic acid is a direct consequence of the metabolic block at the level of phytanoyl-CoA.
The Peroxisomal α-Oxidation Pathway and its Disruption
The degradation of phytanic acid is a multi-step process occurring within the peroxisomes.[15][17]
Step-by-Step Pathway:
-
Activation: Phytanic acid is converted to phytanoyl-CoA by an acyl-CoA synthetase.[16][18]
-
Hydroxylation: Phytanoyl-CoA is hydroxylated by phytanoyl-CoA hydroxylase (PHYH) , an Fe²⁺ and 2-oxoglutarate-dependent enzyme, to form 2-hydroxyphytanoyl-CoA.[3][15] This is the rate-limiting step and the site of the primary defect in classic Refsum disease.
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal and formyl-CoA.[15][19]
-
Oxidation: Pristanal is oxidized by an aldehyde dehydrogenase to form pristanic acid.[15][19]
-
β-Oxidation: Pristanic acid, now lacking the blocking β-methyl group, can be activated to pristanoyl-CoA and subsequently degraded via several cycles of peroxisomal β-oxidation.[17][18]
In Refsum disease, the deficiency of PHYH activity causes a metabolic impasse at step 2. This leads to the massive accumulation of the substrate, phytanoyl-CoA, and its precursor, phytanic acid, in virtually all tissues, particularly adipose tissue and myelin sheaths.[20][21]
Caption: α-Oxidation pathway of phytanic acid and the metabolic block in Refsum disease.
Pathophysiology: The Cellular Toxicity of Phytanic Acid
The clinical manifestations of Refsum disease are a direct result of the cytotoxic effects of phytanic acid accumulation.[1] The precise mechanisms are multifactorial, with significant evidence pointing towards mitochondrial dysfunction and membrane disruption.
-
Mitochondrial Impairment: Phytanic acid acts as a mitochondrial toxin. It can dissipate the mitochondrial membrane potential, disrupt the electron transport chain, and increase the production of reactive oxygen species (ROS).[22][23][24] This leads to oxidative stress and impaired ATP generation, which is particularly damaging to high-energy-demand tissues like the nervous system and retina.[22][23]
-
Membrane Alteration: Phytanic acid gets incorporated into cellular and organellar membranes, including myelin sheaths.[1][20] This alters membrane fluidity and function, and can displace essential fatty acids, contributing to the demyelination seen in peripheral neuropathy.[1]
-
Calcium Dysregulation: Studies have shown that phytanic acid can disrupt intracellular calcium homeostasis, leading to elevated cytosolic Ca²⁺ levels, which can trigger apoptotic pathways.[22]
-
Gene Expression Modulation: Emerging evidence suggests phytanic acid may alter gene expression by activating histone deacetylases, potentially contributing to neuronal damage through epigenetic mechanisms.[23][25]
The combination of these toxic effects—oxidative stress, energy depletion, membrane instability, and apoptotic signaling—underlies the progressive neurological damage, retinal degeneration, and other systemic features of Refsum disease.[23]
Diagnostic Methodologies
A definitive diagnosis of Refsum disease is crucial for initiating timely treatment to halt disease progression. The diagnostic process involves biochemical analysis followed by genetic confirmation.
Biochemical Testing: The primary diagnostic test is the quantification of phytanic acid in plasma or serum.[7][8]
| Analyte | Normal Range | Refsum Disease Range |
| Plasma Phytanic Acid | ≤ 0.2 mg/dL (< 33 µmol/L) | 10 - 50 mg/dL (> 200 µmol/L) |
| Plasma Pristanic Acid | Normal to low | Typically normal |
| Data compiled from sources[1][7][8][11] |
Step-by-Step Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Phytanic Acid Quantification
-
Sample Preparation: Extract total lipids from a patient's plasma sample using a chloroform:methanol solvent system.
-
Saponification & Methylation: Saponify the lipid extract to release free fatty acids. Convert the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride-methanol.
-
Extraction: Extract the FAMEs into an organic solvent such as hexane.
-
GC-MS Analysis: Inject the extracted FAMEs into a gas chromatograph coupled with a mass spectrometer.
-
Separation & Detection: The FAMEs are separated based on their boiling points and retention times on the GC column. The mass spectrometer detects and quantifies the specific ions corresponding to the phytanic acid methyl ester.
-
Quantification: Calculate the concentration of phytanic acid by comparing its peak area to that of a known internal standard.
Enzymatic and Genetic Testing:
-
Enzyme Activity Assay: In cultured skin fibroblasts, the activity of phytanoyl-CoA hydroxylase can be measured directly to confirm the enzymatic defect.[8][11]
-
Molecular Genetic Testing: Sequencing of the PHYH and PEX7 genes is the confirmatory test to identify the causative mutations.[7][10]
Caption: Diagnostic workflow for Refsum Disease.
Therapeutic Strategies and Disease Management
While there is no cure for Refsum disease, its progression can be managed by reducing the body's load of phytanic acid.
Dietary Restriction: The cornerstone of long-term management is a strict diet low in phytanic acid.[26][27] Since phytanic acid is not synthesized by the human body, restricting its intake can significantly lower plasma levels.[28]
Foods to Avoid/Limit:
-
Meat from ruminant animals (beef, lamb, goat)[10]
-
Dairy products (milk, cheese, butter)[10]
-
Fatty fish (tuna, cod, haddock)[26]
-
Foods containing animal fats[10]
A diet limiting phytanic acid intake to less than 10 mg per day is often recommended.[10] Adherence to this diet can resolve ichthyosis and improve neuropathy and ataxia.[27] While it may not reverse existing vision or hearing loss, it is thought to slow their progression.[27]
Apheresis: In cases of acute toxicity (e.g., cardiac arrhythmia, extreme weakness) or when dietary control is insufficient, plasmapheresis or lipid apheresis can be used to rapidly remove phytanic acid from the blood.[20][29][30][31] This procedure involves extracorporeally separating the patient's plasma, removing the phytanic acid-containing lipoproteins, and returning the cleaned plasma to the body.[29]
Supportive Care:
-
Avoid Fasting: Sudden weight loss or fasting should be avoided, as this can mobilize phytanic acid stored in fat, leading to a sharp rise in plasma levels and acute symptoms.[11][27] A high-calorie diet is recommended during illness or surgery.[11]
-
Symptomatic Treatment: Hydrating creams for ichthyosis and medications for cardiac issues are important components of supportive care.[11][26]
Conclusion and Future Directions
The link between this compound and the pathology of Refsum disease is direct and causal. As the activated form of phytanic acid, phytanoyl-CoA sits at the epicenter of a metabolic traffic jam caused by deficient phytanoyl-CoA hydroxylase. The resulting accumulation of phytanic acid drives a cascade of cellular toxicity, primarily through mitochondrial impairment, leading to the devastating neurodegeneration characteristic of the disease.
Current management strategies, while effective at halting progression, are lifelong and burdensome. Future research must focus on novel therapeutic avenues. Gene therapy to replace the defective PHYH gene holds promise as a potential cure. Additionally, the development of small molecule chaperones to correct misfolded PHYH protein or pharmacological agents that can upregulate alternative phytanic acid degradation pathways (such as ω-oxidation) could provide valuable new treatment options for patients with this debilitating disorder.[18]
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Refsum disease is caused by mutations in the phytanoyl-CoA hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. academic.oup.com [academic.oup.com]
- 5. metabolicsupportuk.org [metabolicsupportuk.org]
- 6. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 8. geneskin.org [geneskin.org]
- 9. Refsum disease - Wikipedia [en.wikipedia.org]
- 10. Refsum Disease: Symptoms, Causes, Diagnosis, and Treatment [healthline.com]
- 11. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 12. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]
- 20. Phytanic acid storage disease (Refsum's disease): clinical characteristics, pathophysiology and the role of therapeutic apheresis in its management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. picmonic.com [picmonic.com]
- 22. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Refsum disease marker phytanic acid, a branched chain fatty acid, affects Ca2+ homeostasis and mitochondria, and reduces cell viability in rat hippocampal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phytanic acid induces Neuro2a cell death via histone deacetylase activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. my.clevelandclinic.org [my.clevelandclinic.org]
- 27. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]
- 28. Studies on the Metabolic Error in Refsum's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Long-term strategies for the treatment of Refsum's disease using therapeutic apheresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Phytanic acid storage disease (Refsum's disease): Clinical characteristics, pathophysiology and the role of therapeutic apheresis in its management | Semantic Scholar [semanticscholar.org]
Topic: Subcellular Localization of 2S-Pristanoyl-CoA Synthesis in Peroxisomes
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
The metabolic activation and subsequent β-oxidation of pristanic acid, a branched-chain fatty acid, are critical processes exclusively confined to peroxisomes. A pivotal step in this pathway is the conversion of (2R)-pristanoyl-CoA to its (2S)-stereoisomer, a reaction catalyzed by α-methylacyl-CoA racemase (AMACR). The precise subcellular localization of this enzymatic activity is fundamental to understanding the metabolic flux of branched-chain fatty acids and its dysregulation in diseases such as Adult Refsum Disease and certain cancers where AMACR is a significant biomarker. This guide provides a comprehensive overview of the established methodologies used to unequivocally demonstrate that the synthesis of 2S-pristanoyl-CoA occurs within the peroxisomal matrix. We will explore the biochemical rationale, detail robust experimental protocols, and discuss the self-validating nature of a multi-pronged approach, combining subcellular fractionation, enzyme kinetics, and high-resolution microscopy.
**1. Introduction: The Metabolic Imperative for Peroxisomal Localization
Pristanic acid is derived from the phytanic acid found in dairy products, ruminant fats, and certain fish. Its metabolism is essential, as its accumulation is neurotoxic. Unlike straight-chain fatty acids, the methyl branch at the α-carbon of pristanic acid sterically hinders standard mitochondrial β-oxidation. Consequently, nature has evolved a dedicated pathway within peroxisomes to handle this challenging substrate.
The process begins with the activation of pristanic acid to pristanoyl-CoA. Pristanoyl-CoA exists as a mixture of 2R and 2S stereoisomers. However, the peroxisomal β-oxidation machinery, specifically the enzyme pristanoyl-CoA oxidase, is stereospecific and acts only on the 2S-isomer. This places the enzyme responsible for the necessary epimerization, α-methylacyl-CoA racemase (AMACR), as the gatekeeper for the entire pathway. Therefore, confirming the peroxisomal localization of AMACR is equivalent to confirming the localization of 2S-pristanoyl-CoA synthesis for β-oxidation. This guide details the definitive experimental workflows to establish this fact.
**2. The Core Biochemical Reaction and Key Enzyme
The central reaction is the racemization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA.
-
Substrate: (2R)-pristanoyl-CoA
-
Enzyme: α-methylacyl-CoA racemase (AMACR; EC 5.1.99.4)
-
Product: (2S)-pristanoyl-CoA
-
Cofactors: CoA
AMACR is a critical enzyme that also participates in the metabolism of bile acid intermediates and certain xenobiotics. Human AMACR contains a Peroxisomal Targeting Signal 1 (PTS1) sequence at its C-terminus, which is a primary piece of evidence suggesting its import into peroxisomes. However, a targeting signal alone is not definitive proof of functional localization. The following sections describe the experimental evidence required.
**3. Experimental Framework: A Multi-Methodology Approach for Unambiguous Localization
-
Biochemical Fractionation: Physically separate organelles and measure enzyme activity.
-
In Situ Immunofluorescence: Visualize the enzyme within the cellular context.
-
High-Resolution Immunoelectron Microscopy: Pinpoint the enzyme's location at the ultrastructural level.
This workflow provides layers of converging evidence, creating a self-validating system.
Workflow for Determining Subcellular Localization
Caption: A multi-pronged workflow for subcellular localization.
Protocol 1: Subcellular Fractionation and Biochemical Analysis
This method provides quantitative data on the distribution of enzymatic activity across different organelle fractions. The principle is to separate organelles based on their size and density.
4.1. Step-by-Step Protocol: Differential and Density Gradient Centrifugation
-
Cell Culture & Harvest: Culture human hepatoma (HepG2) cells to ~90% confluency. Harvest by trypsinization, wash with ice-cold PBS, and generate a cell pellet.
-
Homogenization: Resuspend the cell pellet in 5 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4). Homogenize using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of cells are disrupted (monitor with Trypan Blue).
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to pellet nuclei and intact cells (P1).
-
Transfer the supernatant (S1) to a new tube. Centrifuge at 20,000 x g for 20 min at 4°C. This pellets mitochondria and peroxisomes (P2, the "organellar pellet"). The supernatant is S2 (cytosol and microsomes).
-
-
Nycodenz Gradient Ultracentrifugation:
-
Resuspend the P2 pellet in the homogenization buffer.
-
Prepare a pre-formed continuous or discontinuous Nycodenz gradient (e.g., 15-35%) in an ultracentrifuge tube.
-
Carefully layer the resuspended P2 fraction onto the gradient.
-
Centrifuge at 100,000 x g for 90 min at 4°C in a swinging bucket rotor.
-
-
Fraction Collection: Puncture the bottom of the tube and collect fractions (e.g., 0.5 mL each).
4.2. Analysis of Fractions: The Self-Validating System
The trustworthiness of the fractionation is established by analyzing each fraction for known organelle-specific marker enzymes.
-
AMACR Activity Assay: The rate of conversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA is measured. This can be a complex assay involving coupled enzymatic reactions where the final product is measured spectrophotometrically or by HPLC.
-
Marker Enzyme Assays:
-
Peroxisomes: Catalase activity.
-
Mitochondria: Succinate dehydrogenase activity.
-
Endoplasmic Reticulum: Glucose-6-phosphatase activity.
-
-
Western Blotting: Probe fractions with antibodies against AMACR and marker proteins (e.g., PMP70 for peroxisomes, COX4 for mitochondria).
4.3. Data Presentation and Expected Results
The data should be plotted as the relative specific activity (or protein amount) versus the fraction number. A successful experiment will show the peak of AMACR activity and protein co-localizing precisely with the peak for catalase, and distinctly separating from the mitochondrial and ER markers.
Table 1: Example Data from Fractionation Analysis
| Fraction Number | Density (g/mL) | Catalase Activity (U/mg) | Succinate Dehydrogenase (U/mg) | AMACR Activity (U/mg) |
| 1 (Top) | 1.05 | 5 | 2 | 4 |
| ... | ... | ... | ... | ... |
| 8 | 1.12 | 150 | 25 | 145 |
| 9 | 1.14 | 140 | 40 | 138 |
| ... | ... | ... | ... | ... |
| 15 | 1.18 | 10 | 180 | 12 |
| 16 (Bottom) | 1.20 | 8 | 175 | 9 |
This table illustrates that the peak AMACR activity (Fraction 8) coincides with the peroxisomal marker (Catalase) and is well-separated from the mitochondrial marker (Succinate Dehydrogenase, Fraction 15).
Protocol 2: Immunofluorescence Microscopy for In Situ Visualization
This technique provides direct visual evidence of co-localization within the intact cell, confirming the biochemical data.
5.1. Step-by-Step Protocol
-
Cell Culture: Grow cells (e.g., primary human fibroblasts) on sterile glass coverslips.
-
Fixation: Wash with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. This allows antibodies to access intracellular antigens.
-
Blocking: Incubate in a blocking buffer (e.g., 1% BSA, 2% normal goat serum in PBS) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate overnight at 4°C with a cocktail of two primary antibodies from different species:
-
Rabbit anti-AMACR antibody
-
Mouse anti-PMP70 antibody (a peroxisomal membrane marker)
-
-
Secondary Antibody Incubation: Wash thoroughly. Incubate for 1 hour in the dark with fluorescently-labeled secondary antibodies:
-
Goat anti-Rabbit IgG (Alexa Fluor 488, green)
-
Goat anti-Mouse IgG (Alexa Fluor 594, red)
-
-
Mounting & Imaging: Wash, mount the coverslip on a slide with a DAPI-containing mounting medium (to stain the nucleus), and seal. Image using a confocal microscope.
5.2. Data Interpretation
The expected result is a punctate staining pattern for both AMACR (green) and PMP70 (red). When the images are merged, the green and red signals should overlap, producing yellow puncta, which is strong evidence of co-localization. The DAPI (blue) signal from the nucleus should be distinct.
Pathway of Antibody Staining in Immunofluorescence
Caption: Antibody binding cascade in immunofluorescence.
Protocol 3: Immunoelectron Microscopy for Ultimate Resolution
While confocal microscopy is powerful, its resolution is limited. Immunoelectron microscopy (IEM) with gold-labeled antibodies provides definitive, ultrastructural proof by localizing the protein to a specific sub-organellar compartment (matrix vs. membrane).
6.1. Step-by-Step Protocol
-
Fixation & Embedding: Fix cell pellets or tissue samples in a mixture of PFA and glutaraldehyde. Dehydrate and embed in a resin (e.g., Lowicryl).
-
Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome and place them on nickel grids.
-
Immunolabeling:
-
Perform an antigen retrieval step if necessary.
-
Block non-specific sites on the sections.
-
Incubate with the primary antibody (Rabbit anti-AMACR).
-
Wash, then incubate with a secondary antibody conjugated to colloidal gold particles (e.g., Goat anti-Rabbit IgG-10 nm Gold).
-
-
Staining & Imaging: Stain the sections with uranyl acetate and lead citrate to enhance contrast. Image using a transmission electron microscope (TEM).
6.2. Data Interpretation
The electron-dense gold particles will appear as small black dots on the micrograph. The authoritative result is the observation of these gold particles concentrated within the matrix of organelles that are morphologically identifiable as peroxisomes (single membrane, dense matrix), and absent from mitochondria (double membrane, cristae) and other structures. This confirms that AMACR is not just associated with the peroxisomal membrane but is functionally located within the matrix where β-oxidation occurs.
Conclusion: Synthesizing the Evidence
The subcellular localization of 2S-pristanoyl-CoA synthesis is definitively established within peroxisomes through a rigorous combination of methodologies.
-
Biochemical fractionation demonstrates that the enzymatic activity for converting (2R)- to (2S)-pristanoyl-CoA co-purifies with peroxisomal markers.
-
Immunofluorescence microscopy provides in-situ visual confirmation, showing the AMACR protein co-localizing with peroxisomal structures within the cell.
-
Immunoelectron microscopy offers the ultimate spatial resolution, pinpointing the AMACR protein to the peroxisomal matrix, the precise site of the β-oxidation pathway.
This multi-faceted approach provides an unshakeable foundation for our understanding of branched-chain fatty acid metabolism and serves as a gold-standard workflow for the subcellular localization of any protein of interest.
The Peroxisomal Alpha-Oxidation of Phytanic Acid: A Technical Guide to the Role of 2S,6R,10R,14-Tetramethylpentadecanoyl-CoA
Abstract
This technical guide provides an in-depth exploration of the peroxisomal alpha-oxidation of phytanic acid, a critical metabolic pathway for the degradation of this branched-chain fatty acid. Central to this process is the formation and subsequent metabolism of pristanic acid, which contains the 2S,6R,10R,14-tetramethylpentadecanoyl-CoA moiety. We will delve into the biochemical intricacies of this pathway, the key enzymes involved, and the devastating consequences of its dysfunction, as seen in Refsum disease. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the theoretical underpinnings and practical methodologies used to investigate this vital metabolic route. We will detail established experimental protocols, discuss the rationale behind their design, and present key data that have illuminated our understanding of this pathway.
Introduction: The Challenge of Branched-Chain Fatty Acid Metabolism
The catabolism of fatty acids is a cornerstone of cellular energy production. While the beta-oxidation of straight-chain fatty acids is a well-understood process, the presence of methyl groups on the carbon backbone, as seen in phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), presents a steric hindrance to the enzymes of beta-oxidation.[1] Phytanic acid is a dietary component derived from the chlorophyll in plant materials, as well as being present in the fat of ruminant animals and dairy products.[1] Its accumulation is toxic to cells, leading to severe neurological damage.[2] To circumvent this metabolic roadblock, eukaryotes have evolved a specialized pathway known as alpha-oxidation, which occurs primarily within the peroxisomes.[1][3] This pathway removes a single carbon from the carboxyl end of phytanic acid, converting it to pristanic acid (2,6,10,14-tetramethylpentadecanoic acid).[2] Pristanic acid can then be activated to its CoA ester, this compound, and subsequently undergo peroxisomal beta-oxidation.[4][5]
The clinical significance of this pathway is underscored by Adult Refsum disease, a rare autosomal recessive disorder characterized by the accumulation of phytanic acid in tissues and body fluids.[6] This accumulation is due to a deficiency in the alpha-oxidation pathway, most commonly caused by mutations in the PHYH gene, which encodes for phytanoyl-CoA hydroxylase.[7][8] Symptoms of Refsum disease include retinitis pigmentosa, anosmia, peripheral neuropathy, and cerebellar ataxia.[6]
This guide will provide a detailed examination of the discovery and elucidation of the role of this compound in peroxisomal metabolism, with a focus on the experimental approaches that have been pivotal to our current understanding.
The Alpha-Oxidation Pathway: A Stepwise Enzymatic Cascade
The conversion of phytanic acid to pristanic acid is a multi-step enzymatic process that takes place within the peroxisome.[2][3] The initial activation of phytanic acid to phytanoyl-CoA is a prerequisite for its entry into the alpha-oxidation pathway.
The core alpha-oxidation pathway can be summarized in four key enzymatic steps:
-
Activation: Phytanic acid is first activated to phytanoyl-CoA by a long-chain acyl-CoA synthetase.[9]
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated at the alpha-carbon by phytanoyl-CoA hydroxylase (PHYH) , a 2-oxoglutarate-dependent dioxygenase that requires Fe²⁺ as a cofactor.[10][11] This reaction yields 2-hydroxyphytanoyl-CoA.[11]
-
Cleavage: The carbon-carbon bond between the first and second carbons of 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyacyl-CoA lyase 1 (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme.[12][13] This cleavage results in the formation of pristanal and formyl-CoA.[12]
-
Dehydrogenation: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[9]
The resulting pristanic acid is then activated to pristanoyl-CoA and can be further metabolized through peroxisomal beta-oxidation.[5]
Key Enzymes and Their Mechanistic Significance
Phytanoyl-CoA Hydroxylase (PHYH)
PHYH is the rate-limiting enzyme in phytanic acid alpha-oxidation and is the enzyme deficient in the majority of Refsum disease cases.[7][8] It belongs to the superfamily of Fe(II)/2-oxoglutarate-dependent dioxygenases.[11] The catalytic mechanism involves the hydroxylation of the alpha-carbon of phytanoyl-CoA. The requirement for 2-oxoglutarate as a co-substrate is a key feature of this enzyme class.[11]
-
Expertise & Experience Insight: The choice to investigate PHYH as a dioxygenase was guided by the knowledge that many hydroxylation reactions in metabolic pathways are catalyzed by this enzyme family. The confirmation of its dependency on Fe²⁺ and 2-oxoglutarate was a critical step in understanding its mechanism and in developing robust in vitro assays.
2-Hydroxyacyl-CoA Lyase 1 (HACL1)
HACL1 is a fascinating enzyme that catalyzes the cleavage of a carbon-carbon bond. Its dependence on thiamine pyrophosphate (TPP) as a cofactor is crucial for its catalytic activity.[12][13] TPP is a common cofactor for enzymes involved in the cleavage of bonds adjacent to a carbonyl group. In this case, HACL1 cleaves the C1-C2 bond of 2-hydroxyphytanoyl-CoA to release formyl-CoA and pristanal.[12]
-
Expertise & Experience Insight: The discovery of HACL1 as a TPP-dependent enzyme in peroxisomes was significant, as TPP-dependent enzymes were previously thought to be primarily mitochondrial. This finding expanded our understanding of peroxisomal biochemistry and highlighted the potential for thiamine deficiency to impact branched-chain fatty acid metabolism.[14]
Experimental Methodologies for Studying Phytanic Acid Alpha-Oxidation
The elucidation of the alpha-oxidation pathway has been made possible through a combination of in vitro and in vivo experimental approaches. This section details some of the core methodologies employed in this field.
Analysis of Phytanic Acid and Its Metabolites using Mass Spectrometry
The accurate quantification of phytanic acid, pristanic acid, and other intermediates is fundamental to diagnosing and studying disorders of alpha-oxidation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose.[2][5]
Protocol 1: GC-MS Analysis of Phytanic and Pristanic Acids in Cultured Fibroblasts
This protocol is adapted from established methods for the analysis of fatty acids in biological samples.[2]
-
Cell Culture and Incubation:
-
Culture human skin fibroblasts in standard growth medium.
-
Incubate confluent fibroblast monolayers with medium containing a known concentration of phytanic acid (e.g., 50 µM) for a specified period (e.g., 72 hours).
-
-
Lipid Extraction:
-
After incubation, harvest the cells and the culture medium separately.
-
Add a deuterated internal standard (e.g., D3-phytanic acid) to each sample for accurate quantification.
-
Extract total lipids from the samples using a chloroform:methanol (2:1, v/v) solution.
-
-
Saponification and Derivatization:
-
Saponify the extracted lipids by heating with methanolic KOH to release free fatty acids.
-
Acidify the sample and extract the free fatty acids with hexane.
-
Derivatize the fatty acids to their methyl esters using a methylating agent such as boron trifluoride in methanol. This step increases the volatility of the fatty acids for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar capillary column).
-
Use a temperature gradient to separate the fatty acid methyl esters.
-
Detect and quantify the eluting compounds using a mass spectrometer operating in selected ion monitoring (SIM) mode. Monitor the characteristic ions for phytanic acid methyl ester, pristanic acid methyl ester, and the internal standard.
-
-
Data Analysis:
-
Calculate the concentrations of phytanic acid and pristanic acid by comparing the peak areas of the endogenous compounds to the peak area of the internal standard.
-
-
Trustworthiness Insight: The inclusion of a deuterated internal standard is a self-validating step that corrects for variations in extraction efficiency and sample injection volume, ensuring the accuracy and reproducibility of the quantification.
In Vitro Enzyme Assays
The direct measurement of PHYH and HACL1 activity is crucial for characterizing enzyme kinetics, identifying inhibitors, and diagnosing enzyme deficiencies in patient samples.
Protocol 2: Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay
This assay is based on the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[1][12]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing potassium phosphate buffer (pH 7.4), FeSO₄, 2-oxoglutarate, and ascorbate (to maintain iron in its reduced state).
-
Add a source of PHYH enzyme (e.g., purified recombinant enzyme, cell lysate, or tissue homogenate).
-
Add the substrate, phytanoyl-CoA.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Product Analysis:
-
Terminate the reaction by adding a strong acid (e.g., perchloric acid).
-
The product, 2-hydroxyphytanoyl-CoA, can be quantified using various methods, including:
-
Radiochemical HPLC: Use a radiolabeled substrate (e.g., [1-¹⁴C]phytanoyl-CoA) and separate the substrate and product by reverse-phase HPLC, followed by quantification of radioactivity in the product peak.
-
LC-MS/MS: Separate the substrate and product by LC and quantify using tandem mass spectrometry.
-
-
-
Causality Behind Experimental Choices: The inclusion of ascorbate in the reaction mixture is critical to prevent the oxidation of Fe²⁺ to Fe³⁺, which would inactivate the enzyme. This demonstrates an understanding of the cofactor requirements of 2-oxoglutarate-dependent dioxygenases.
Protocol 3: 2-Hydroxyacyl-CoA Lyase (HACL1) Coupled Enzymatic Assay
This is a continuous spectrophotometric assay that measures the production of NADH, which is coupled to the oxidation of the pristanal product.[4]
-
Reaction Principle:
-
HACL1 cleaves a 2-hydroxyacyl-CoA substrate (e.g., 2-hydroxyphytanoyl-CoA) to an aldehyde and formyl-CoA.
-
The aldehyde product is then oxidized by an excess of aldehyde dehydrogenase (ALDH) in the presence of NAD⁺, leading to the formation of NADH.
-
The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.
-
-
Reaction Mixture Components:
| Reagent | Stock Concentration | Final Concentration |
| Potassium Phosphate Buffer (pH 7.4) | 1 M | 100 mM |
| 2-Hydroxyphytanoyl-CoA | 10 mM | 0.05 - 1.0 mM |
| Aldehyde Dehydrogenase (ALDH) | 10 units/mL | 0.5 units/mL |
| β-Nicotinamide Adenine Dinucleotide (NAD⁺) | 100 mM | 2 mM |
| Thiamine Pyrophosphate (TPP) | 10 mM | 0.1 mM |
| Magnesium Chloride (MgCl₂) | 1 M | 2 mM |
| Purified HACL1 Enzyme | Varies | As required |
-
Assay Procedure:
-
Combine all reagents except the HACL1 enzyme in a cuvette and pre-incubate at 37°C.
-
Initiate the reaction by adding the HACL1 enzyme.
-
Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH production, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
-
Trustworthiness Insight: This coupled assay provides a continuous and real-time measurement of enzyme activity, which is often more reliable and less labor-intensive than endpoint assays. The use of excess coupling enzyme (ALDH) ensures that the HACL1-catalyzed reaction is the rate-limiting step.
Recombinant Protein Expression and Purification
The production of pure, active PHYH and HACL1 is essential for detailed biochemical characterization and structural studies. Escherichia coli is a commonly used expression host for this purpose.[3][7]
Protocol 4: Expression and Purification of His-tagged Recombinant PHYH in E. coli
-
Cloning:
-
Clone the human PHYH cDNA into a suitable bacterial expression vector (e.g., pET vector) containing a polyhistidine (His₆) tag sequence at the N- or C-terminus.
-
-
Expression:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein expression.
-
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and a protease inhibitor cocktail.
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Apply the clarified lysate to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The His-tagged PHYH will bind to the nickel resin.
-
Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the purified His-tagged PHYH from the column using an elution buffer containing a high concentration of imidazole.
-
-
Purity Analysis:
-
Assess the purity of the eluted protein fractions by SDS-PAGE.
-
Confirm the identity of the purified protein by Western blotting using an anti-His-tag antibody or an anti-PHYH antibody.
-
Animal Models: Probing the In Vivo Consequences of Alpha-Oxidation Defects
The development of animal models, particularly knockout mice, has been instrumental in understanding the physiological role of the alpha-oxidation pathway and the pathological consequences of its disruption.
-
Hacl1 Knockout Mice: Mice deficient in Hacl1 have been generated and studied.[1] While these mice do not exhibit an obvious phenotype under normal dietary conditions, feeding them a diet enriched in phytol (a precursor of phytanic acid) leads to the accumulation of phytanic acid in the liver and serum, weight loss, and liver abnormalities.[1] This demonstrates the essential role of HACL1 in phytanic acid metabolism, especially under conditions of high substrate load.
-
Expertise & Experience Insight: The observation that Hacl1 knockout mice only develop a phenotype when challenged with a high-phytol diet is a classic example of how genetic predisposition can interact with environmental factors (in this case, diet) to precipitate disease. This has important implications for the management of Refsum disease, where dietary restriction of phytanic acid is the primary treatment.
The Role of this compound in Peroxisomal Beta-Oxidation
Following its formation via alpha-oxidation, pristanic acid is activated to pristanoyl-CoA. Due to the presence of a methyl group at the beta-position (C2), pristanoyl-CoA can be degraded by the peroxisomal beta-oxidation machinery. The stereochemistry of the methyl group is critical; only the 2S-epimer of pristanoyl-CoA is a substrate for the peroxisomal beta-oxidation enzymes. The 2R-epimer must first be converted to the 2S-epimer by the enzyme α-methylacyl-CoA racemase (AMACR).
The beta-oxidation of this compound proceeds through several cycles, yielding acetyl-CoA, propionyl-CoA, and a shorter-chain branched fatty acyl-CoA, such as 4,8-dimethylnonanoyl-CoA.[4] These products can then be transported to the mitochondria for further metabolism.[9]
References
- 1. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad.com [bio-rad.com]
- 7. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cloning, Expression, Purification and CD Analysis of Recombinant Human Betatrophin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for the recombinant expression and purification of the LSAM domain of human legumain in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. researchgate.net [researchgate.net]
- 14. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of 2S,6R,10R,14-Tetramethylpentadecanoyl-CoA
For: Researchers, scientists, and drug development professionals in lipidomics, metabolic research, and neurology.
Abstract
This comprehensive guide details the chemical synthesis, purification, and characterization of 2S,6R,10R,14-tetramethylpentadecanoyl-CoA, a crucial stereoisomer of pristanoyl-CoA. This molecule is of significant interest in the study of peroxisomal β-oxidation and the pathophysiology of inherited metabolic disorders such as Refsum disease. We present a robust, step-by-step protocol for the synthesis of the precursor, (2S,6R,10R)-pristanic acid, its subsequent conversion to the coenzyme A thioester, and rigorous analytical validation. This document is intended to empower researchers to produce high-purity this compound for in-depth biochemical and cellular assays.
Introduction: The Significance of this compound in Metabolic Research
2,6,10,14-tetramethylpentadecanoic acid, or pristanic acid, is a branched-chain fatty acid derived from the dietary intake of phytanic acid, which is abundant in dairy products, meat from ruminant animals, and certain fish.[1][2] The degradation of phytanic acid is a critical metabolic process that occurs primarily in peroxisomes via α-oxidation, yielding pristanic acid.[2] This pristanic acid, in the form of its coenzyme A thioester, pristanoyl-CoA, then undergoes peroxisomal β-oxidation.[3][4]
A deficiency in the α-oxidation pathway, often due to mutations in the PHYH gene encoding phytanoyl-CoA hydroxylase, leads to the accumulation of phytanic acid, the hallmark of Adult Refsum Disease, a debilitating neurological disorder.[5][6] The study of the downstream metabolism of phytanic acid is therefore crucial for understanding the disease's progression and developing potential therapeutic strategies.
The stereochemistry of pristanoyl-CoA is of paramount importance. The peroxisomal β-oxidation of pristanoyl-CoA is stereoselective, with a preference for the 2S-isomer.[7][8] Therefore, the availability of stereochemically pure isomers of pristanoyl-CoA, such as this compound, is essential for dissecting the enzymatic kinetics and substrate specificity of the peroxisomal β-oxidation machinery. This application note provides a detailed guide for the de novo chemical synthesis of this specific stereoisomer for research applications.
Synthetic Strategy Overview
The synthesis of this compound is a two-stage process. The first stage involves the stereospecific synthesis of the precursor fatty acid, (2S,6R,10R)-pristanic acid. The second stage is the activation of this fatty acid to its corresponding coenzyme A thioester.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Peroxisomal beta-oxidation of 2-methyl-branched acyl-CoA esters: stereospecific recognition of the 2S-methyl compounds by trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2S,6R,10R,14-tetramethylpentadecanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract & Introduction
2S,6R,10R,14-tetramethylpentadecanoyl-CoA, also known as 2S-pristanoyl-CoA, is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. It is a critical intermediate in the alpha-oxidation pathway of phytanic acid, a 3-methyl-branched chain fatty acid derived from the degradation of chlorophyll in the diet. The accumulation of phytanic acid and its metabolites is characteristic of several peroxisomal disorders, including Refsum disease. Accurate quantification of pristanoyl-CoA and related metabolites is therefore essential for diagnosing these disorders and for understanding the broader metabolic pathways involving branched-chain fatty acids.
This application note presents a robust and sensitive method for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Acyl-CoA analysis is notoriously challenging due to the inherent instability of the thioester bond, their amphipathic nature leading to poor ionization, and potential for ion suppression from complex biological samples.[1][2] This protocol is designed to overcome these challenges through optimized sample preparation, chromatographic separation, and mass spectrometric detection.
The methodology is grounded in established principles of long-chain acyl-CoA analysis, employing a reversed-phase chromatographic separation coupled with positive mode electrospray ionization (ESI) and detection via Multiple Reaction Monitoring (MRM).[3][4][5]
Principle of the Method
The workflow for this analysis involves three core stages:
-
Sample Preparation: Rapid extraction of acyl-CoAs from the biological matrix (e.g., tissue homogenate or cell lysate) using an organic solvent system designed to efficiently precipitate proteins while keeping acyl-CoAs in solution. An odd-chain, non-endogenous acyl-CoA is used as an internal standard (IS) to correct for extraction inefficiency and matrix effects.
-
LC Separation: Chromatographic separation is performed on a reversed-phase C8 or C18 column. A gradient elution with a mobile phase containing an ammonium salt (e.g., ammonium acetate or hydroxide) is used.[4][6] This approach ensures the retention and separation of the highly hydrophobic tetramethylpentadecanoyl-CoA from other endogenous acyl-CoAs and matrix components, which is critical for minimizing ion suppression.[1]
-
MS/MS Detection: The analyte is ionized using positive mode ESI and quantified using a triple quadrupole mass spectrometer. Acyl-CoAs exhibit a highly characteristic fragmentation pattern, typically involving a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[2][7][8] This specific fragmentation allows for highly selective and sensitive detection using MRM.
Below is a conceptual workflow of the entire process.
Caption: Fig 1. Overall experimental workflow.
Materials and Reagents
Reagents
-
This compound (Standard)
-
Heptadecanoyl-CoA (C17:0-CoA) (Internal Standard)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Methanol (MeOH)
-
LC-MS Grade Water
-
Ammonium Acetate (or Ammonium Hydroxide)
-
Formic Acid (Optional, for pH adjustment)
Equipment
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer
-
Reversed-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Tissue homogenizer
-
Refrigerated centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
Autosampler vials
Detailed Experimental Protocol
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Heptadecanoyl-CoA (IS) in methanol. Store at -80°C.
-
Working Standard Mixture: Create a series of working standard solutions by diluting the primary stock for the calibration curve (e.g., 0.1 to 100 ng/mL).
-
Internal Standard Spiking Solution (e.g., 50 ng/mL): Prepare a working solution of the IS. This will be added to all samples, blanks, and calibration standards.
Causality: Using a structurally similar but non-endogenous internal standard like C17:0-CoA is crucial. It co-elutes closely with the analyte, ensuring it experiences similar extraction recovery and ionization effects, thereby providing reliable quantification.[4][9]
Sample Preparation Protocol
Note: Due to the instability of acyl-CoAs, all steps should be performed on ice and as quickly as possible.[6]
-
Homogenization: Weigh approximately 20-50 mg of frozen tissue. Place in a 2 mL tube with a homogenizing bead.
-
Extraction: Add 1 mL of ice-cold 80% methanol containing the internal standard (e.g., at 50 ng/mL). The presence of methanol effectively denatures and precipitates proteins while solubilizing acyl-CoAs.[6]
-
Homogenize: Immediately homogenize the tissue at high speed for 2-3 minutes.
-
Incubation: Incubate the homogenate on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at ~20,000 x g for 10 minutes at 4°C.[6]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Drying: Dry the supernatant completely in a vacuum concentrator. Storing the sample as a dry pellet at -80°C is the best strategy for preserving stability if immediate analysis is not possible.[6]
-
Reconstitution: Just prior to analysis, reconstitute the dried pellet in a volume (e.g., 100 µL) of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B). Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC Method
The chromatographic separation is critical for resolving the analyte from isomers and matrix interferences.[10] A reversed-phase method provides excellent retention for this long, hydrophobic acyl chain.
| Parameter | Setting |
| Column | C8 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 5 mM Ammonium Acetate, pH 6.8 |
| Mobile Phase B | 95% Acetonitrile, 5% Methanol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| LC Gradient | See Table 2 below |
Table 1: Liquid Chromatography Parameters
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 1.5 | 2 |
| 3.0 | 40 |
| 8.0 | 98 |
| 12.0 | 98 |
| 12.1 | 2 |
| 15.0 | 2 |
Table 2: LC Gradient Program
Causality: The use of ammonium acetate helps to maintain a stable pH and provides ammonium ions that can form adducts ([M+NH4]+), though the protonated molecule ([M+H]+) is typically more common and stable for positive mode ESI of acyl-CoAs. The long gradient is necessary to resolve the highly retained long-chain acyl-CoAs.[6]
MS/MS Method
Detection is performed in positive ESI mode using MRM. The fragmentation of acyl-CoAs is highly predictable.
Caption: Fig 2. Characteristic MS/MS fragmentation.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.2 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 500 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 500 L/hr |
| Collision Gas | Argon |
Table 3: General Mass Spectrometry Parameters [1]
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (s) | Collision Energy (eV) |
| 2S,6R,10R,14-TMP-CoA | 1049.0 | 542.0 (Quantifier) | 0.1 | 45 |
| 2S,6R,10R,14-TMP-CoA | 1049.0 | 428.0 (Qualifier) | 0.1 | 55 |
| C17:0-CoA (IS) | 1021.5 | 514.5 | 0.1 | 45 |
Table 4: MRM Transitions (Note: Exact collision energies should be optimized for the specific instrument used).
Causality: The neutral loss of 507 Da is the most specific and abundant fragmentation for all acyl-CoAs, making it an ideal transition for quantification.[1][7] Monitoring a second, qualifying transition (e.g., to m/z 428.0) adds an extra layer of confidence to the identification of the analyte.[11]
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transition for both the analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibrants. Use a linear regression with 1/x weighting.
-
Quantification: Determine the concentration of this compound in the biological samples by applying the peak area ratio to the regression equation from the calibration curve.
Conclusion
This application note provides a comprehensive and reliable LC-MS/MS protocol for the quantitative analysis of this compound. The method leverages optimized sample extraction to ensure analyte stability and recovery, robust reversed-phase chromatography for high-resolution separation, and the inherent selectivity of tandem mass spectrometry. This protocol is suitable for researchers in clinical diagnostics, metabolic disease research, and drug development who require accurate measurement of this key metabolic intermediate.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of In Vitro Assays for Phytanoyl-CoA 2-Hydroxylase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanoyl-CoA 2-hydroxylase (PhyH) is a critical peroxisomal enzyme in the alpha-oxidation pathway, responsible for the metabolism of phytanic acid, a branched-chain fatty acid derived from dietary sources like dairy products and ruminant fats.[1][2] The PHYH gene provides the instructions for making this vital enzyme.[3] A deficiency in PhyH activity, often due to mutations in the PHYH gene, leads to the accumulation of phytanic acid in tissues and plasma, causing a rare, autosomal recessive neurological disorder known as Adult Refsum Disease (ARD).[2][3][4][5] Clinical manifestations of ARD include retinitis pigmentosa, anosmia, sensory neuropathy, and ataxia.[1] Therefore, robust and reliable in vitro assays for measuring PhyH activity are indispensable for the diagnosis of ARD, for studying the enzyme's catalytic mechanism, and for the screening of potential therapeutic agents.[5][6]
This comprehensive guide provides detailed protocols for a range of in vitro assays designed to measure the activity of PhyH. It is intended to equip researchers, scientists, and drug development professionals with the necessary tools to accurately quantify this enzyme's function in various biological contexts.
The Enzymatic Reaction
PhyH is an Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenase.[7][8] It catalyzes the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, the initial step in the alpha-oxidation of phytanic acid.[7] This reaction is crucial because the methyl group on the third carbon of phytanic acid prevents its degradation through the standard beta-oxidation pathway.[7]
The overall reaction catalyzed by PhyH is as follows:
Phytanoyl-CoA + 2-Oxoglutarate + O₂ → 2-Hydroxyphytanoyl-CoA + Succinate + CO₂
Key cofactors and co-substrates for this reaction include:
-
2-Oxoglutarate: A co-substrate that is decarboxylated to succinate.[9][10][11]
-
Ascorbate: Required to maintain the iron in its reduced Fe(II) state.[6][9]
-
ATP or GTP and Mg²⁺: Have been shown to be required for the activity of recombinant human PhyH.[9]
Assay Methodologies
The choice of assay for PhyH activity depends on the available instrumentation, the required sensitivity, and the specific research question. This guide covers three primary methodologies:
-
Direct Measurement of 2-Hydroxyphytanoyl-CoA by LC-MS: A highly specific and sensitive method for directly quantifying the enzymatic product.
-
Indirect Spectrophotometric Assay: A continuous assay that couples the production of succinate to the oxidation of NADH.
-
Gas Chromatography-Mass Spectrometry (GC-MS) based Assay: A classic and robust method for the analysis of fatty acid metabolites.
Visualization of the PhyH Catalytic Pathway
Caption: Figure 1. The catalytic reaction of Phytanoyl-CoA 2-Hydroxylase (PhyH).
Protocol 1: Direct Quantification of 2-Hydroxyphytanoyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method offers the highest specificity and sensitivity by directly measuring the product of the PhyH reaction. The protocol involves an enzymatic reaction followed by extraction of the acyl-CoA esters and analysis by LC-MS.
Materials and Reagents
-
Recombinant or purified PhyH enzyme
-
Phytanoyl-CoA (substrate)
-
2-Oxoglutarate (co-substrate)
-
Ferrous sulfate (FeSO₄)
-
L-Ascorbic acid
-
Adenosine triphosphate (ATP) or Guanosine triphosphate (GTP)
-
Magnesium chloride (MgCl₂)
-
HEPES or Tris-HCl buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Internal Standard (e.g., ¹³C-labeled 2-hydroxyphytanoyl-CoA)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Step-by-Step Protocol
1. Preparation of Reaction Mixture
-
Prepare a master mix of the reaction buffer. For a final volume of 100 µL, the final concentrations should be:
-
50 mM HEPES or Tris-HCl, pH 7.4
-
100 µM Phytanoyl-CoA
-
1 mM 2-Oxoglutarate
-
50 µM FeSO₄
-
1 mM Ascorbate
-
1 mM ATP or GTP
-
5 mM MgCl₂
-
0.1 mg/mL BSA
-
-
Aliquot the master mix into microcentrifuge tubes.
-
Place the tubes in a water bath or incubator at 37°C to pre-warm for 5 minutes.
2. Enzymatic Reaction
-
Initiate the reaction by adding the PhyH enzyme preparation (e.g., 1-10 µg of purified enzyme or an appropriate amount of cell lysate) to the pre-warmed reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
3. Sample Preparation for LC-MS
-
Vortex the terminated reaction mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube.
-
For cleanup and concentration, pass the supernatant through a pre-conditioned C18 SPE cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample.
-
Wash with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
4. LC-MS Analysis
-
Chromatography: Use a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of phytanoyl-CoA and 2-hydroxyphytanoyl-CoA.
-
Mass Spectrometry: Operate in positive ion mode with electrospray ionization (ESI). Monitor the specific m/z transitions for 2-hydroxyphytanoyl-CoA and the internal standard using multiple reaction monitoring (MRM).
Data Analysis
Quantify the amount of 2-hydroxyphytanoyl-CoA produced by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of 2-hydroxyphytanoyl-CoA.
Expected Results
| Sample | PhyH Activity (pmol/min/mg protein) |
| Control (No Enzyme) | < Limit of Detection |
| Wild-Type PhyH | 100 - 500 |
| Refsum Disease Patient Lysate | < 10 |
| Inhibitor-Treated PhyH | 10 - 50 |
Protocol 2: Indirect Spectrophotometric Assay
This continuous assay is based on the principle that for every mole of 2-hydroxyphytanoyl-CoA produced, one mole of succinate is generated. The formation of succinate is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[11] This method is suitable for high-throughput screening.
Coupling Reactions
-
Succinyl-CoA Synthetase: Succinate + ATP + CoASH → Succinyl-CoA + ADP + Pi
-
Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate
-
Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
Visualization of the Coupled Assay Workflow
Caption: Figure 2. Workflow for the indirect spectrophotometric assay.
Materials and Reagents
-
All reagents from Protocol 1 (except internal standard)
-
Succinyl-CoA Synthetase (SCS)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Coenzyme A (CoASH)
-
Phosphoenolpyruvate (PEP)
-
NADH
Step-by-Step Protocol
-
Prepare the Assay Mixture: In a 96-well plate or a cuvette, prepare the following reaction mixture (final concentrations):
-
50 mM HEPES or Tris-HCl, pH 7.4
-
100 µM Phytanoyl-CoA
-
1 mM 2-Oxoglutarate
-
50 µM FeSO₄
-
1 mM Ascorbate
-
2 mM ATP
-
5 mM MgCl₂
-
0.5 mM CoASH
-
1 mM PEP
-
0.2 mM NADH
-
5 units/mL SCS
-
5 units/mL PK
-
10 units/mL LDH
-
-
Initiate the Reaction: Add the PhyH enzyme preparation to the assay mixture.
-
Monitor the Reaction: Immediately place the plate or cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 15-30 minutes).
-
Calculate Activity: The rate of NADH oxidation is directly proportional to the rate of PhyH activity. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity.
Data Analysis
Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (6.22 * mg of protein)
Expected Results
| Condition | Rate of ΔA₃₄₀/min |
| No PhyH Enzyme | ~ 0 |
| With PhyH Enzyme | 0.01 - 0.1 |
| With PhyH and Inhibitor | < 0.01 |
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Based Assay
This method involves the derivatization of the fatty acid product to a volatile ester, which is then analyzed by GC-MS. While more labor-intensive, it is a highly reliable and well-established technique for fatty acid analysis.[12][13][14]
Materials and Reagents
-
Reagents for the PhyH enzymatic reaction (as in Protocol 1)
-
Internal Standard (e.g., heptadecanoic acid)
-
Potassium hydroxide (KOH) in methanol (for hydrolysis)
-
Boron trifluoride (BF₃) in methanol (for methylation)
-
Hexane
-
Sodium sulfate (anhydrous)
Step-by-Step Protocol
1. Enzymatic Reaction and Hydrolysis
-
Perform the PhyH enzymatic reaction as described in Protocol 1.
-
Terminate the reaction and hydrolyze the acyl-CoA esters by adding methanolic KOH to a final concentration of 0.5 M.
-
Add the internal standard.
-
Incubate at 60°C for 30 minutes.
2. Methylation
-
Cool the samples and add BF₃ in methanol (14% w/v).
-
Incubate at 60°C for 15 minutes to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs).
3. Extraction
-
Add water and hexane to the reaction mixture.
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases.
-
Carefully collect the upper hexane layer and transfer it to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
4. GC-MS Analysis
-
Inject an aliquot of the hexane extract into the GC-MS.
-
GC Column: Use a suitable capillary column for FAME analysis (e.g., DB-23 or similar).
-
Temperature Program: Start at a low temperature and ramp up to a high temperature to separate the FAMEs based on their boiling points.
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan for the characteristic fragmentation patterns of the methyl ester of 2-hydroxyphytanic acid.
Data Analysis
Identify and quantify the peak corresponding to the methyl ester of 2-hydroxyphytanic acid by comparing its retention time and mass spectrum to that of an authentic standard. Calculate the amount of product formed relative to the internal standard.
Troubleshooting and Considerations
-
Substrate Purity: Ensure the phytanoyl-CoA substrate is of high purity, as contaminants can interfere with the assay.
-
Enzyme Stability: PhyH may be unstable. Handle purified enzyme preparations with care, keep them on ice, and consider adding stabilizing agents like glycerol.
-
Linear Range: For all assays, it is crucial to determine the linear range of the reaction with respect to both time and enzyme concentration.
-
Controls: Always include appropriate negative controls (e.g., no enzyme, no substrate) to account for any background reactions.
-
Validation: When developing a new assay or adapting an existing one, it is essential to validate its performance characteristics, including accuracy, precision, linearity, and sensitivity.
Conclusion
The development and application of robust in vitro assays for phytanoyl-CoA 2-hydroxylase are fundamental to advancing our understanding of Refsum disease and for the development of novel therapeutics. The protocols detailed in this guide provide a range of options, from high-throughput spectrophotometric assays to highly specific and sensitive LC-MS and GC-MS methods. The choice of assay will depend on the specific research goals and available resources. By carefully following these protocols and considering the key experimental variables, researchers can obtain reliable and reproducible data on PhyH activity.
References
- 1. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 3. PHYH gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Refsum disease | Research Starters | EBSCO Research [ebsco.com]
- 5. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 14. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinetic Studies of Peroxisomal α-Oxidation Enzymes Using Branched-Chain Acyl-CoA Substrates
Introduction: The Critical Role of α-Oxidation in Branched-Chain Fatty Acid Metabolism
In human metabolism, the breakdown of fatty acids is a cornerstone of energy production. While the β-oxidation pathway is the primary route for straight-chain fatty acids, it is sterically hindered by the presence of a methyl group on the β-carbon of certain dietary fatty acids, such as phytanic acid. Phytanic acid, a 3-methyl-branched-chain fatty acid derived from the degradation of chlorophyll, requires an alternative catabolic pathway known as α-oxidation, which occurs within the peroxisomes.[1][2] This pathway is essential for preventing the toxic accumulation of phytanic acid, a pathological hallmark of Adult Refsum Disease, a severe neurological disorder characterized by symptoms including retinitis pigmentosa, anosmia, and polyneuropathy.[3][4]
The α-oxidation pathway sequentially shortens the fatty acid by one carbon. The process begins with the activation of phytanic acid to phytanoyl-CoA.[5] This is followed by the action of two key enzymes that are the focus of this guide:
-
Phytanoyl-CoA Hydroxylase (PhyH): An Fe(II) and 2-oxoglutarate-dependent dioxygenase that hydroxylates phytanoyl-CoA at the α-carbon to form 2-hydroxyphytanoyl-CoA.[6]
-
2-Hydroxyacyl-CoA Lyase (HACL1), formerly 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL): A thiamine pyrophosphate (TPP)-dependent lyase that cleaves 2-hydroxyphytanoyl-CoA into formyl-CoA and an aldehyde (pristanal), which is one carbon shorter than the original substrate.[7][8]
The resulting pristanal is then oxidized to pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), which, after activation to its CoA ester (pristanoyl-CoA, the 2S-enantiomer being 2S,6R,10R,14-tetramethylpentadecanoyl-CoA), can enter the β-oxidation pathway.[5]
Understanding the kinetics of PhyH and HACL1 is paramount for elucidating the mechanisms of Refsum Disease and for the development of potential therapeutic interventions. This guide provides detailed protocols for robust and reliable in vitro kinetic analysis of these crucial enzymes.
The Substrate: this compound (Pristanoyl-CoA)
While much of the foundational research has been conducted with phytanoyl-CoA, its metabolic product, pristanoyl-CoA, is also a key substrate in the broader pathway of branched-chain fatty acid metabolism. Specifically, pristanoyl-CoA is a substrate for the enzymes of the peroxisomal β-oxidation pathway. However, for the purposes of studying the α-oxidation pathway, we will focus on assays involving phytanoyl-CoA and its immediate downstream product, with the understanding that the principles and techniques are readily adaptable for studying enzymes that act on pristanoyl-CoA.
Enzyme Source and Preparation
For kinetic studies, it is highly recommended to use purified, recombinant human PhyH and HACL1 to avoid confounding activities from other enzymes present in cell or tissue lysates. Both enzymes can be expressed in and purified from various systems, such as E. coli or insect cells.[9][10] The concentration of the purified enzyme should be accurately determined, for example, by measuring its absorbance at 280 nm and using the calculated extinction coefficient, or by a Bradford or BCA protein assay with a bovine serum albumin (BSA) standard curve.
Kinetic Analysis of 2-Hydroxyacyl-CoA Lyase (HACL1): A Continuous Coupled Spectrophotometric Assay
A continuous assay is highly advantageous for kinetic studies as it allows for the real-time monitoring of product formation, providing a more accurate determination of the initial reaction velocity. For HACL1, we can leverage one of its products, pristanal, in a coupled-enzyme assay. Pristanal is an aldehyde that can be oxidized by an aldehyde dehydrogenase (ALDH) in an NAD⁺-dependent manner, producing NADH, which can be continuously monitored by the increase in absorbance at 340 nm.
Principle of the Coupled Assay
-
HACL1 Reaction: 2-Hydroxyphytanoyl-CoA → Pristanal + Formyl-CoA
-
ALDH Coupling Reaction: Pristanal + NAD⁺ + H₂O → Pristanic Acid + NADH + H⁺
The rate of NADH production is directly proportional to the rate of the HACL1-catalyzed reaction, provided that the coupling enzyme (ALDH) is present in sufficient excess to ensure that the HACL1 reaction is the rate-limiting step.[11]
Materials and Reagents
-
Purified recombinant human HACL1
-
2-Hydroxyphytanoyl-CoA (substrate for HACL1)
-
Aldehyde Dehydrogenase (ALDH), e.g., from bovine liver (ensure it is active with long-chain aldehydes)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature.
Protocol for HACL1 Kinetic Assay
-
Prepare a Master Mix: Prepare a master mix of the assay buffer containing all components except the substrate (2-hydroxyphytanoyl-CoA). The final concentrations in the reaction should be:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
1 mM MgCl₂
-
0.2 mM TPP
-
1 mM NAD⁺
-
0.1 mg/mL BSA
-
A saturating amount of ALDH (to be determined empirically, start with 1-2 units/mL)
-
Purified HACL1 (concentration to be optimized to ensure a linear reaction rate for at least 5-10 minutes)
-
-
Substrate Preparation: Prepare a series of dilutions of 2-hydroxyphytanoyl-CoA in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kₘ.
-
Assay Execution:
-
Pipette the master mix into the wells of the 96-well plate or cuvettes.
-
Place the plate/cuvettes in the spectrophotometer and allow the temperature to equilibrate (e.g., to 37°C).
-
Initiate the reaction by adding the 2-hydroxyphytanoyl-CoA substrate dilutions.
-
Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each substrate concentration. Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH formation (in moles/minute).
-
Plot the initial velocities (v₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software to determine the kinetic parameters Kₘ and Vₘₐₓ.[12]
-
Kinetic Analysis of Phytanoyl-CoA Hydroxylase (PhyH): A Discontinuous HPLC-Based Assay
Developing a continuous assay for PhyH is more complex due to the nature of its reaction. A robust and widely accepted method is a discontinuous assay that directly measures the formation of the product, 2-hydroxyphytanoyl-CoA, using High-Performance Liquid Chromatography (HPLC).
Principle of the HPLC Assay
The PhyH-catalyzed reaction is allowed to proceed for a defined period, after which it is stopped (quenched). The reaction mixture is then analyzed by reverse-phase HPLC to separate the substrate (phytanoyl-CoA) from the product (2-hydroxyphytanoyl-CoA). The amount of product formed is quantified by integrating the area of its corresponding peak and comparing it to a standard curve.
Materials and Reagents
-
Purified recombinant human PhyH
-
Phytanoyl-CoA (substrate)
-
2-Oxoglutarate
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile or a strong acid like perchloric acid)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Mobile phase solvents (e.g., acetonitrile and water with a suitable ion-pairing agent like trifluoroacetic acid)
-
2-Hydroxyphytanoyl-CoA standard (for calibration)
Protocol for PhyH Kinetic Assay
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
1 mM 2-Oxoglutarate
-
50 µM FeSO₄
-
1 mM Ascorbic acid
-
A range of phytanoyl-CoA concentrations (spanning the expected Kₘ)
-
Purified PhyH (optimized concentration)
-
-
Reaction and Quenching:
-
Pre-incubate the reaction mixture (without the enzyme) at 37°C for 5 minutes.
-
Initiate the reaction by adding the PhyH enzyme.
-
At specific time points (e.g., 0, 2, 5, 10, and 15 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the quenching solution to stop the reaction.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Elute the compounds using a suitable gradient of the mobile phase.
-
Monitor the elution profile at a wavelength where both the substrate and product have significant absorbance (e.g., 260 nm for the adenine ring of CoA).
-
-
Data Analysis:
-
Identify the peaks for phytanoyl-CoA and 2-hydroxyphytanoyl-CoA based on their retention times, as determined by injecting standards.
-
Integrate the peak area of the 2-hydroxyphytanoyl-CoA product.
-
Generate a standard curve by injecting known concentrations of the 2-hydroxyphytanoyl-CoA standard and plotting peak area versus concentration.
-
Use the standard curve to determine the concentration of the product formed in each reaction at each time point.
-
For each substrate concentration, plot the product concentration versus time. The initial velocity (v₀) is the slope of the linear portion of this plot.
-
Determine Kₘ and Vₘₐₓ by fitting the v₀ versus [S] data to the Michaelis-Menten equation.
-
Data Presentation: Kinetic Parameters of α-Oxidation Enzymes
The following table summarizes representative kinetic parameters for human PhyH and HACL1. It is important to note that these values can vary depending on the specific assay conditions (pH, temperature, ionic strength) and the source of the enzyme.
| Enzyme | Substrate | Apparent Kₘ (µM) | Apparent Vₘₐₓ or k꜀ₐₜ | Assay Method | Reference |
| Human HACL1 | 2-Hydroxy-3-methylhexadecanoyl-CoA | ~15 | Not Reported | Radiochemical | [5] |
| Human PhyH | (3RS)-Phytanoyl-CoA | ~40.8 | Not Reported | HPLC-based | [10] |
| Actinobacterial HACL | 2-Hydroxyisobutyryl-CoA | ~120 | 1.3 s⁻¹ | Spectrophotometric | [2] |
Note: Data for the specific substrate this compound are limited in the literature. The values presented are for structurally similar substrates and serve as a valuable starting point for experimental design.
Troubleshooting Common Issues in Enzyme Kinetic Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or very low enzyme activity | - Inactive enzyme (denatured, degraded).- Missing essential cofactor (e.g., TPP for HACL1, Fe²⁺ for PhyH).- Incorrect buffer pH or ionic strength.- Presence of an inhibitor in the reaction mixture. | - Verify enzyme activity with a positive control.- Ensure all cofactors are fresh and added at the correct concentration.- Optimize buffer conditions.- Check for potential inhibitors in reagents.[1] |
| Non-linear reaction progress curves | - Substrate depletion.- Product inhibition.- Enzyme instability.- For coupled assays: the coupling enzyme is rate-limiting. | - Use a lower enzyme concentration or measure velocity over a shorter time.- Test for product inhibition by adding product at the start of the reaction.- Assess enzyme stability under assay conditions.- Increase the concentration of the coupling enzyme.[3] |
| High background signal | - Spontaneous substrate degradation.- Interfering substances in the sample or reagents.- For coupled assays: side reaction of the coupling enzyme. | - Run a control reaction without the primary enzyme.- Check the purity of all reagents.- Run a control for the coupled reaction without the primary substrate.[11] |
| Poor reproducibility | - Inaccurate pipetting.- Temperature fluctuations.- Inconsistent mixing of reagents. | - Use calibrated pipettes.- Ensure precise temperature control of the assay plate/cuvettes.- Mix all solutions thoroughly before and during the assay. |
Conclusion
The kinetic characterization of PhyH and HACL1 is fundamental to advancing our understanding of branched-chain fatty acid metabolism and the pathophysiology of Refsum Disease. The protocols outlined in this guide provide robust frameworks for determining the key kinetic parameters of these enzymes. The continuous coupled spectrophotometric assay for HACL1 is particularly well-suited for higher-throughput applications, such as inhibitor screening in a drug discovery context. By applying these methodologies with careful attention to detail and appropriate controls, researchers can generate high-quality, reproducible data to drive progress in this critical area of metabolic research.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. physoc.org [physoc.org]
- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 9. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
Protocol for the isolation of peroxisomes to study pristanoyl-CoA metabolism
Application Note & Protocol
High-Purity Isolation of Peroxisomes for the Functional Analysis of Pristanoyl-CoA Metabolism
Scientific Introduction: The Central Role of Peroxisomes in Pristanic Acid Catabolism
Peroxisomes are ubiquitous, single-membrane-bound organelles essential for a diverse array of metabolic processes, including the β-oxidation of very long-chain fatty acids (VLCFA), synthesis of bile acids, and metabolism of reactive oxygen species.[1] A critical, peroxisome-exclusive pathway is the catabolism of branched-chain fatty acids, such as phytanic acid and its α-oxidation product, pristanic acid.[2][3]
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) cannot be metabolized in mitochondria due to its methyl group at the α-carbon.[4] Its degradation occurs exclusively within the peroxisomal matrix through a specific β-oxidation pathway.[3] The process is initiated by the activation of pristanic acid to its coenzyme A (CoA) derivative, pristanoyl-CoA.[5] This activated substrate then enters a cycle of four enzymatic reactions catalyzed by a distinct set of peroxisomal enzymes, including a branched-chain acyl-CoA oxidase (e.g., ACOX2 or ACOX3), D-bifunctional protein (DBP), and sterol carrier protein X (SCPx)-thiolase.[6][7]
Defects in this pathway are linked to severe inherited metabolic disorders, such as Zellweger spectrum disorders and Refsum disease, highlighting the importance of studying these processes.[1][7] The accurate in vitro investigation of pristanoyl-CoA metabolism hinges on the ability to isolate peroxisomes that are not only pure but also structurally intact and functionally competent. Contamination from mitochondria, which also perform β-oxidation, is a major confounding factor that must be rigorously controlled.
This guide provides a robust methodology to achieve this, enabling precise and reliable functional analysis.
Experimental Workflow Overview
The isolation strategy is a multi-step process designed to progressively enrich for peroxisomes while depleting other organelles. The workflow separates the initial mechanical disruption of cells from the high-resolution purification based on organelle density.
Detailed Protocol: Peroxisome Isolation from Rat Liver
This protocol is optimized for ~5-10 g of fresh rat liver but can be scaled. All steps must be performed at 0-4°C to preserve enzyme activity and organelle integrity.
Required Buffers and Reagents
-
Homogenization Buffer (HB): 5 mM MOPS (pH 7.2), 0.25 M Sucrose, 1 mM EDTA, 0.1% (v/v) Ethanol. Prepare fresh and keep on ice. The ethanol is included to help stabilize peroxisomes.
-
Iodixanol Solutions (e.g., OptiPrep™): Prepare solutions from a 60% (w/v) stock solution. You will need 50%, 35%, 25%, and 17% (w/v) iodixanol solutions prepared in a buffer of 5 mM MOPS (pH 7.2), 0.25 M Sucrose, 1 mM EDTA.
Step-by-Step Methodology
Part A: Homogenization and Differential Centrifugation
-
Tissue Preparation: Perfuse the liver with ice-cold saline to remove blood. Weigh the tissue, mince it finely with scissors in a petri dish on ice, and wash with 2-3 volumes of ice-cold HB.
-
Homogenization: Transfer the minced tissue to a glass Potter-Elvehjem homogenizer. Add HB to a final concentration of 1 g tissue per 4 mL buffer. Homogenize with 5-7 slow, gentle strokes of a motor-driven Teflon pestle.
-
Expert Insight: The goal is to break the cell plasma membranes while leaving organelle membranes intact.[8] Avoid vigorous strokes or foaming, which can rupture peroxisomes and mitochondria.
-
-
Low-Speed Centrifugation (Nuclear Pellet): Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes at 4°C. This pellets nuclei, unbroken cells, and cytoskeletal debris.
-
Collect Post-Nuclear Supernatant (PNS): Carefully decant the supernatant (PNS) into fresh tubes, leaving the pellet behind.
-
Mid-Speed Centrifugation (Heavy Mitochondrial Pellet): Centrifuge the PNS at 3,000 x g for 10 minutes at 4°C. This pellets the bulk of the heavy mitochondria.
-
High-Speed Centrifugation (LMF Pellet): Decant the supernatant into new tubes and centrifuge at 25,000 x g for 20 minutes at 4°C. The resulting pellet is the Light Mitochondrial Fraction (LMF), which is enriched in peroxisomes, lysosomes, and some remaining mitochondria.[9]
-
Wash the LMF: Discard the supernatant. Gently resuspend the LMF pellet in ~10 mL of HB and repeat the high-speed centrifugation (25,000 x g for 20 min). This wash step removes contaminating cytosolic proteins.
-
Prepare LMF for Gradient: After the final wash, discard the supernatant and resuspend the LMF pellet in a minimal volume of HB (e.g., 1-2 mL). This is your starting material for the density gradient.
Part B: Iodixanol Density Gradient Centrifugation
Iodixanol is the preferred medium as it can form iso-osmotic gradients, which better preserves organelle morphology and function compared to hypertonic sucrose gradients.[10]
-
Prepare the Gradient: In an ultracentrifuge tube (e.g., 14 x 89 mm), carefully layer the iodixanol solutions, starting with the densest at the bottom.
-
2.5 mL of 50% Iodixanol
-
3.0 mL of 35% Iodixanol
-
3.0 mL of 25% Iodixanol
-
2.0 mL of 17% Iodixanol
-
-
Load the Sample: Carefully layer the resuspended LMF (from step A.8) on top of the 17% iodixanol layer.
-
Ultracentrifugation: Place the tubes in a swinging-bucket rotor (e.g., Beckman SW 41 Ti). Centrifuge at ~100,000 x g for 1.5 - 2 hours at 4°C.
-
Fraction Collection: Peroxisomes are the densest of the major organelles in the LMF and will band at or near the 35%/50% interface.[8][10] Mitochondria will be found at a lower density (e.g., 25%/35% interface), and microsomes will remain in the upper layers. Carefully collect 1 mL fractions from the top of the gradient using a pipette or a tube fractionator. Keep fractions on ice.
Protocol: Validation of Peroxisome Purity
Trustworthiness in subcellular fractionation requires empirical validation. This is achieved by performing enzyme assays for organelle-specific markers on the collected fractions. The goal is to demonstrate high specific activity for the peroxisomal marker (Catalase) and low activity for contaminant markers in the peroxisomal fraction.[8][11]
Marker Enzyme Assays
-
Protein Concentration: Determine the protein concentration of each fraction (e.g., using a Bradford or BCA assay).
-
Peroxisome Marker (Catalase): Catalase activity can be measured by monitoring the decomposition of H₂O₂ at 240 nm.
-
Mitochondrial Marker (Cytochrome C Oxidase): Activity is measured by following the oxidation of reduced cytochrome c at 550 nm.
-
Microsomal (ER) Marker (NADPH-Cytochrome c Reductase): Activity is determined by the NADPH-dependent reduction of cytochrome c at 550 nm.[12]
-
Lysosomal Marker (Acid Phosphatase): Measured using p-nitrophenyl phosphate as a substrate, detecting the release of p-nitrophenol at 405 nm.
Data Presentation and Interpretation
Calculate the specific activity (U/mg protein) for each marker in each fraction. A successful isolation will show a distinct peak of Catalase specific activity that is well-separated from the peaks for the other markers.
| Organelle Marker | Subcellular Location | Expected Result in Purified Peroxisomal Fraction |
| Catalase | Peroxisomal Matrix | High enrichment, high specific activity. |
| Cytochrome C Oxidase | Inner Mitochondrial Membrane | Strong depletion, low specific activity.[8] |
| NADPH-Cytochrome c Reductase | Endoplasmic Reticulum | Strong depletion, low specific activity.[11] |
| Acid Phosphatase | Lysosomes | Strong depletion, low specific activity.[8] |
Protocol: Functional Analysis of Pristanoyl-CoA Metabolism
The first and rate-limiting step of pristanoyl-CoA β-oxidation is catalyzed by a branched-chain acyl-CoA oxidase, which produces H₂O₂ in a substrate-dependent manner.[13] We can measure this activity using a sensitive coupled spectrophotometric assay.[14]
Pristanoyl-CoA Oxidase Assay
This assay couples the production of H₂O₂ to the horseradish peroxidase (HRP)-catalyzed oxidation of a chromogenic substrate.
Reagents and Procedure
-
Assay Buffer: 50 mM MES buffer, pH 8.0.
-
Substrate: 10 mM Pristanoyl-CoA in water.[7]
-
Detection Reagents:
-
10 mg/mL Horseradish Peroxidase (HRP).
-
20 mM 4-Aminoantipyrine.
-
50 mM Phenol.
-
-
Reaction Cocktail (prepare fresh for 10 reactions):
-
8.5 mL Assay Buffer
-
100 µL HRP solution
-
100 µL 4-Aminoantipyrine solution
-
100 µL Phenol solution
-
200 µL 1% Triton X-100 (to permeabilize the peroxisomal membrane)
-
Step-by-Step Assay
-
Set a spectrophotometer to 500 nm and 30°C.
-
In a cuvette, add 950 µL of the Reaction Cocktail.
-
Add 20-50 µL of your purified peroxisome fraction (adjust volume based on protein concentration). Mix by inversion.
-
Place the cuvette in the spectrophotometer and monitor the baseline absorbance for 2-3 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM Pristanoyl-CoA. Mix quickly.
-
Immediately begin recording the increase in absorbance at 500 nm for 5-10 minutes. The rate of color development is proportional to the rate of H₂O₂ production.
-
Control: Perform a parallel reaction without the pristanoyl-CoA substrate to measure any background oxidase activity.
-
Calculation: Calculate the rate of reaction (ΔA500/min) from the linear portion of the curve. Use the molar extinction coefficient of the quinoneimine dye formed (ε = ~6,580 M⁻¹cm⁻¹) to convert this rate into µmol/min/mg protein.
Conclusion
The successful study of specific metabolic pathways within organelles requires methods that yield high purity and preserve biological function. The protocols detailed herein for the isolation of peroxisomes via differential and density gradient centrifugation provide a reliable foundation for such work.[8][12] By coupling this robust isolation with rigorous purity assessment and a targeted functional assay for pristanoyl-CoA oxidase, researchers can confidently investigate the intricate details of branched-chain fatty acid metabolism and its implications for human health and disease.
References
- 1. Peroxisome Markers | Antibodies.com [antibodies.com]
- 2. Peroxisomes contain a specific phytanoyl-CoA/pristanoyl-CoA thioesterase acting as a novel auxiliary enzyme in alpha- and beta-oxidation of methyl-branched fatty acids in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Peroxisomal acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pristanoyl-CoA [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. diagnostic.serumwerk.com [diagnostic.serumwerk.com]
- 11. Measurement of peroxisomal enzyme activities in the liver of brown trout (Salmo trutta), using spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and purification of a peroxisomal branched chain fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Researcher's Guide to 2S,6R,10R,14-Tetramethylpentadecanoyl-CoA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Branched-Chain Acyl-CoA in Human Health and Disease
2S,6R,10R,14-tetramethylpentadecanoyl-CoA, also known as 2S-pristanoyl-coenzyme A, is a crucial intermediate in the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid derived from dietary sources such as dairy products, meat, and fish.[1][2][3] The metabolism of phytanic acid is of significant interest to the scientific community due to its direct link to Refsum disease, a rare, autosomal recessive neurological disorder.[3][4][5][6] In healthy individuals, the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH) catalyzes the first step of phytanic acid alpha-oxidation.[5][7][8] A deficiency in this enzyme leads to the accumulation of phytanic acid in tissues and plasma, resulting in the severe neurological symptoms characteristic of Refsum disease, including retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.[3][4][5]
The availability of high-purity this compound is therefore essential for researchers investigating the pathophysiology of Refsum disease, developing novel therapeutic strategies, and screening for potential inhibitors or activators of PHYH.[9][10] This guide provides a comprehensive overview of commercially available sources of this critical metabolite, along with detailed application notes and protocols for its use in various research contexts.
Commercial Sourcing of this compound
Identifying a reliable commercial source for specialized biochemicals is a critical first step in any research endeavor. Below is a summary of suppliers offering this compound. Researchers are advised to contact the suppliers directly for the most current product specifications and availability.
| Supplier | Product Name | CAS Number | Notes |
| MedChemExpress | This compound | 146622-45-9[11] | Also referred to as 2S-Pristanoyl-coenzyme A.[12][13][14] |
| Nordic Biosite | This compound | Not specified | Distributes MedChemExpress products.[12] |
| Traxal Technologies | This compound | Not specified | Product listed as 2S-Pristanoyl-coenzyme A.[15] |
| Nanozymes / Alfa Chemistry | This compound | Not specified | Product listed as 2S-Pristanoyl-coenzyme A.[16] |
Note: Purity, formulation (e.g., solid, solution), and available quantities are subject to change. Direct inquiry with the vendors is strongly recommended prior to purchase.
Application Notes: Best Practices for Handling and Utilization
The experimental success with long-chain fatty acyl-CoAs like this compound hinges on proper handling and storage to prevent degradation. These molecules are susceptible to both chemical and enzymatic hydrolysis.
Storage and Stability
-
Long-Term Storage: For maximal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C.
-
Working Solutions: Prepare working solutions in an appropriate aqueous buffer (e.g., phosphate or TRIS buffer) at a slightly acidic to neutral pH (pH 6.0-7.5). It is advisable to aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C.
-
Aqueous Instability: Be aware that the thioester bond is susceptible to hydrolysis, particularly at alkaline pH. Therefore, prolonged storage in aqueous buffers is not recommended.
Solubilization
Due to its long alkyl chain, this compound may exhibit limited solubility in aqueous buffers.
-
Initial Dissolution: If supplied as a solid, it can be initially dissolved in a small amount of an organic solvent such as ethanol or DMSO.
-
Aqueous Dilution: Subsequently, the organic solvent stock can be diluted into the desired aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that might inhibit enzyme activity or affect cell viability (typically <1%).
Experimental Protocols
The following protocols are designed to provide a framework for common applications of this compound. Optimization may be required for specific experimental setups.
Protocol 1: In Vitro Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay
This protocol describes a method to measure the activity of the PHYH enzyme, which is crucial for studying the enzymatic basis of Refsum disease.[9][10]
Principle: The activity of PHYH is determined by monitoring the conversion of this compound to its hydroxylated product. This can be achieved using methods such as liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the substrate and product.
Materials:
-
Recombinant or purified PHYH enzyme
-
This compound
-
Assay Buffer: 50 mM TRIS-HCl, pH 7.5, containing co-factors for the PHYH enzyme (e.g., Fe(II) and 2-oxoglutarate)[9]
-
Quenching Solution: e.g., Acetonitrile or methanol
-
LC-MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, co-factors, and the PHYH enzyme.
-
Pre-incubation: Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the enzyme to equilibrate.
-
Initiation of Reaction: Start the reaction by adding a known concentration of this compound.
-
Incubation: Incubate the reaction for a specific time period during which the reaction rate is linear.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) to precipitate the enzyme and halt the reaction.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated protein.
-
Sample Preparation for LC-MS: Transfer the supernatant to an appropriate vial for LC-MS analysis.
-
LC-MS Analysis: Analyze the sample using a suitable LC-MS method to separate and quantify the remaining substrate (this compound) and the formed product (2-hydroxyphytanoyl-CoA).[10]
Data Analysis:
Calculate the enzyme activity based on the amount of product formed or substrate consumed over time.
Caption: Workflow for an in vitro PHYH activity assay.
Protocol 2: Cellular Uptake and Metabolism Studies in Cultured Cells
This protocol outlines a general procedure for investigating the uptake and metabolism of this compound in a cell-based model.
Principle: Cultured cells, such as fibroblasts or hepatocytes, are incubated with this compound. The intracellular levels of the compound and its metabolites are then measured to assess uptake and metabolic conversion.
Materials:
-
Cultured cells (e.g., human skin fibroblasts)
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Instrumentation for analysis (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture dishes and grow to the desired confluency.
-
Treatment: Remove the culture medium and replace it with fresh medium containing a known concentration of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the acyl-CoA).
-
Incubation: Incubate the cells for various time points (e.g., 2, 6, 12, 24 hours).
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash the cells with ice-cold PBS to remove any extracellular acyl-CoA.
-
Lyse the cells using a suitable lysis buffer.
-
-
Sample Processing:
-
Scrape the cells and collect the lysate.
-
Perform protein quantification to normalize the results.
-
Extract the lipids and acyl-CoAs from the cell lysate, for example, using a methanol/chloroform extraction method.
-
-
Analysis: Analyze the extracts by LC-MS/MS to quantify the intracellular concentration of this compound and its downstream metabolites.
Self-Validation:
-
Time-course experiment: Demonstrates the kinetics of uptake and metabolism.
-
Dose-response experiment: Establishes the concentration-dependent effects.
-
Control cell lines: Use of cells with known defects in the alpha-oxidation pathway (e.g., fibroblasts from a Refsum disease patient) can validate the observed metabolic conversions.
Caption: General workflow for cell-based metabolism studies.
Protocol 3: General Guidelines for LC-MS/MS Analysis of Long-Chain Acyl-CoAs
The analysis of long-chain acyl-CoAs by LC-MS/MS requires careful optimization of both the chromatographic separation and the mass spectrometric detection.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient of an aqueous mobile phase (A) and an organic mobile phase (B) is typically employed. For example:
-
Mobile Phase A: Water with a modifier like ammonium acetate or formic acid to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
-
Gradient: A typical gradient would start with a low percentage of organic phase, which is then increased over time to elute the more hydrophobic long-chain acyl-CoAs.
Mass Spectrometry:
-
Ionization Mode: ESI in positive ion mode is generally used for the detection of acyl-CoAs.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.
-
Precursor Ion: For this compound, the precursor ion will be its protonated molecule [M+H]+.
-
Product Ions: Characteristic fragment ions are generated by collision-induced dissociation (CID).
-
Data Interpretation:
-
Quantification is typically performed by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
Biochemical Pathway
The alpha-oxidation of phytanic acid is a multi-step process that occurs within the peroxisomes. The initial and rate-limiting step is the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, catalyzed by PHYH.
Caption: Simplified pathway of phytanic acid alpha-oxidation.
Conclusion
This compound is an indispensable tool for research into Refsum disease and the broader field of lipid metabolism. A thorough understanding of its commercial availability, proper handling, and application in well-designed experimental protocols is paramount for generating reliable and reproducible data. This guide serves as a foundational resource to aid researchers in their investigations of this important metabolic pathway and its implications for human health.
References
- 1. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Refsum disease is caused by mutations in the phytanoyl-CoA hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phytanoyl-CoA | C41H74N7O17P3S | CID 439640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound - Nordic Biosite [nordicbiosite.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. traxtal.com [traxtal.com]
- 16. alfachemic.com [alfachemic.com]
Application Notes & Protocols: Tracing Peroxisomal β-Oxidation with Isotopically Labeled 2S,6R,10R,14-Tetramethylpentadecanoyl-CoA
Authored by: Senior Application Scientist, Metabolic Research Division
Abstract
The catabolism of branched-chain fatty acids, such as the dietary-derived phytanic acid, is a critical metabolic process confined to the peroxisome. Defects in this pathway, specifically in the initial α-oxidation step, lead to the accumulation of phytanic acid and the severe neuropathology characteristic of Refsum disease.[1][2][3] Understanding the downstream β-oxidation of phytanic acid metabolites is crucial for diagnosing metabolic disorders and developing therapeutic interventions. This guide provides a comprehensive overview and detailed protocols for utilizing isotopically labeled 2S,6R,10R,14-tetramethylpentadecanoyl-CoA (pristanoyl-CoA), a key intermediate, to investigate this pathway. By introducing a stable isotope-labeled substrate that bypasses the initial α-oxidation step, researchers can directly probe the function and flux of the subsequent peroxisomal β-oxidation spiral. We present applications for in vitro enzyme kinetics and cellular metabolic flux analysis, complete with step-by-step protocols, data interpretation guidelines, and troubleshooting advice.
Scientific Foundation: The Intersection of α- and β-Oxidation
Phytanic acid, a 3-methyl branched fatty acid, cannot be directly metabolized by the mitochondrial β-oxidation machinery due to the methyl group at its β-carbon (C3).[4] Nature has evolved a preparatory pathway within the peroxisome, termed α-oxidation, to circumvent this issue.
The process begins with the activation of phytanic acid to phytanoyl-CoA.[5][6] The enzyme phytanoyl-CoA hydroxylase (PHYH), which is deficient in classic Refsum disease, then hydroxylates the α-carbon.[1][7] A subsequent cleavage reaction removes the original carboxyl carbon as formyl-CoA, yielding an aldehyde known as pristanal.[5][8] Pristanal is then oxidized to pristanic acid, which is subsequently activated to This compound (pristanoyl-CoA) .[5][9] Having lost the problematic β-methyl group, pristanoyl-CoA is a suitable substrate for a modified peroxisomal β-oxidation pathway, which yields acetyl-CoA and propionyl-CoA.
The use of isotopically labeled pristanoyl-CoA is therefore a powerful strategy. It allows researchers to specifically investigate the steps downstream of the initial, and often defective, α-hydroxylation. This approach decouples the two oxidation pathways, enabling a precise assessment of peroxisomal β-oxidation capacity for branched-chain fatty acids.
Caption: Phytanic acid metabolism pathway.
Application Note I: In Vitro Analysis of Peroxisomal β-Oxidation Enzymes
Objective: To characterize the kinetic properties of enzymes involved in pristanoyl-CoA degradation using an isotopically labeled substrate (e.g., [1,2-¹³C₂]-pristanoyl-CoA). This allows for the direct measurement of product formation (¹³C₂-acetyl-CoA) via mass spectrometry, offering high sensitivity and specificity.
Methodology Workflow
Caption: Workflow for in vitro enzyme kinetic analysis.
Detailed Protocol: Kinetic Assay for Peroxisomal Thiolase
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 µM FAD, 150 µM NAD+, 2 mM Coenzyme A. Prepare fresh and keep on ice.
-
Enzyme Source: Use either purified recombinant peroxisomal thiolase or a peroxisome-enriched fraction from liver homogenate. Determine the total protein concentration via a Bradford or BCA assay.
-
Substrate: Prepare a 1 mM stock solution of [1,2-¹³C₂]-pristanoyl-CoA in 10 mM HEPES buffer.
-
-
Reaction Setup:
-
For a standard kinetic curve, prepare serial dilutions of the labeled substrate in reaction buffer to achieve final concentrations ranging from 1 µM to 100 µM.
-
In a 96-well plate or microcentrifuge tubes, add 50 µL of each substrate dilution.
-
Pre-warm the substrate plate/tubes to 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme source (e.g., 1-5 µg of total protein) to each well. Mix gently.
-
-
Time Course and Quenching:
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes) where product formation is linear.
-
Stop the reaction by adding 120 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., [¹³C₄,¹⁵N₁]-Aspartate).
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the quenched samples vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated protein.
-
Carefully transfer the supernatant to LC-MS vials for analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable chromatography method, such as HILIC, to separate polar metabolites.[10]
-
Set up a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer to detect the transition from the parent ion of ¹³C₂-acetyl-CoA to a specific fragment ion.
-
-
Data Analysis & Interpretation:
-
Quantify the amount of ¹³C₂-acetyl-CoA produced by comparing its peak area to the internal standard's peak area.
-
Plot the reaction velocity (nmol product/min/mg protein) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
Sample Data Presentation
| Substrate Conc. (µM) | Velocity (pmol/min/mg) |
| 5 | 110.4 |
| 10 | 195.2 |
| 25 | 355.8 |
| 50 | 510.1 |
| 100 | 645.5 |
| Calculated Kₘ | 22.5 µM |
| Calculated Vₘₐₓ | 750 pmol/min/mg |
Application Note II: Tracing Metabolic Flux in Cultured Human Fibroblasts
Objective: To quantify the contribution of pristanoyl-CoA to central carbon metabolism in living cells. This is particularly powerful for comparing metabolic phenotypes, such as fibroblasts from a healthy donor versus those from a patient with a peroxisomal disorder.
Rationale: The acetyl-CoA and propionyl-CoA generated from pristanoyl-CoA β-oxidation enter the mitochondrial TCA cycle. Propionyl-CoA is first carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, a direct TCA cycle intermediate. By using a fully labeled tracer like [U-¹³C]-pristanoyl-CoA, one can track the incorporation of these ¹³C atoms into TCA cycle intermediates.
Caption: Tracing labeled carbons from pristanoyl-CoA to the TCA cycle.
Detailed Protocol: Stable Isotope Tracing in Fibroblasts
-
Cell Culture:
-
Culture human fibroblasts (e.g., control vs. Refsum patient cell line) in standard DMEM with 10% FBS until they reach ~80% confluency in 6-well plates.
-
-
Substrate Preparation and Delivery:
-
Challenge: Acyl-CoAs do not readily cross the cell membrane. The preferred method is to feed the cells the precursor fatty acid, [U-¹³C]-pristanic acid, which is taken up and activated to its CoA ester intracellularly.
-
Prepare a 10 mM stock of [U-¹³C]-pristanic acid conjugated to fatty-acid-free BSA.
-
Create a labeling medium by supplementing standard DMEM with the pristanic acid-BSA conjugate to a final concentration of 50 µM.
-
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells and wash once with warm PBS.
-
Add 2 mL of the prepared labeling medium to each well.
-
Incubate the cells for a specified time (e.g., 6 hours) to allow for uptake, activation, and metabolism of the labeled substrate.
-
-
Metabolite Extraction:
-
Place the culture plates on ice. Quickly aspirate the labeling medium and wash the cell monolayer twice with ice-cold saline.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract polar metabolites.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex for 1 minute, then centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing polar metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Data Analysis and Interpretation:
-
Calculate the Mass Isotopologue Distribution (MID) for each metabolite by correcting for the natural abundance of ¹³C.
-
Compare the MIDs between control and patient cells. For example, a functional β-oxidation pathway will result in significant labeling of TCA intermediates like citrate (M+2 from acetyl-CoA) and succinate (M+3 from propionyl-CoA). A defect in the pathway would show markedly reduced labeling.
-
Sample Data Presentation
| Metabolite | Isotopologue | % Enrichment (Control Cells) | % Enrichment (Defective Cells) |
| Citrate | M+2 | 15.2% | 1.8% |
| Succinate | M+3 | 8.9% | 0.5% |
| Malate | M+2 | 12.5% | 1.1% |
| Malate | M+3 | 7.1% | 0.4% |
Experimental Considerations & Troubleshooting
-
Purity of Labeled Substrate: Always verify the chemical purity and isotopic enrichment of the pristanoyl-CoA or pristanic acid tracer before use.[12][13] Impurities can confound results.
-
Substrate Delivery: If using the acyl-CoA directly for in vitro assays with organelle preparations, ensure the peroxisomal membrane is permeabilized (e.g., with a low concentration of digitonin) to allow substrate access.
-
Analytical Sensitivity: Acyl-CoA species are often low in abundance. Optimize mass spectrometer source conditions and consider derivatization strategies if sensitivity is a limiting factor.[14][15]
-
Metabolic State: Be aware that the metabolic state of cultured cells (e.g., proliferating vs. quiescent) can significantly impact flux rates. Ensure consistent culture conditions for all experiments.
Conclusion
Isotopically labeled this compound and its precursor, pristanic acid, are indispensable tools for the modern metabolic researcher. They provide a precise and quantitative method to dissect the peroxisomal β-oxidation of branched-chain fatty acids, a pathway of significant clinical relevance.[16][17] The protocols outlined here serve as a robust foundation for investigating enzyme function, mapping metabolic flux, and ultimately, gaining deeper insights into the pathophysiology of disorders like Refsum disease to accelerate the development of novel diagnostics and therapeutics.
References
- 1. title [tellmegen.com]
- 2. The metabolic basis of the Refsum syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 4. byjus.com [byjus.com]
- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 6. nepjol.info [nepjol.info]
- 7. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 8. researchgate.net [researchgate.net]
- 9. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]
- 10. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. isotope.com [isotope.com]
- 15. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
Troubleshooting & Optimization
Addressing challenges in the multi-step synthesis of 2S-Pristanoyl-CoA
Welcome to the technical support center for the multi-step synthesis of 2S-Pristanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the expertise and trustworthy protocols necessary for successful synthesis.
I. Introduction to the Synthesis of 2S-Pristanoyl-CoA
The synthesis of 2S-Pristanoyl-CoA is a critical process for studying various metabolic pathways, particularly the peroxisomal beta-oxidation of branched-chain fatty acids like pristanic acid.[1][2][3] Pristanic acid is derived from the alpha-oxidation of phytanic acid, a compound found in the human diet.[2][4] The accurate synthesis of the 2S-stereoisomer is paramount, as only (2S)-pristanoyl-CoA is recognized as a substrate by the first enzyme in the peroxisomal beta-oxidation pathway, branched-chain acyl-CoA oxidase.[5] The (2R)-isomer must first be converted to the (2S)-isomer by the enzyme α-methylacyl-CoA racemase to be degraded.[5][6]
This multi-step synthesis typically involves two key stages: the synthesis of the precursor, 2S-pristanic acid, and its subsequent activation to 2S-Pristanoyl-CoA. Each stage presents unique challenges that can impact yield, purity, and stereochemical integrity. This guide will address these challenges in a practical, question-and-answer format.
Visualizing the Core Synthesis Workflow
Caption: Overall workflow for the multi-step synthesis of 2S-Pristanoyl-CoA.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Part 1: Synthesis of 2S-Pristanic Acid
Question 1: My dehomologation of dihydrophytol to pristanic acid resulted in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the dehomologation step, a key transformation, can often be attributed to incomplete reaction or side product formation. A common method involves the use of an oxidizing agent like o-iodoxybenzoic acid (IBX).
Potential Causes & Solutions:
-
Incomplete Oxidation:
-
Insufficient Oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent. For IBX, a 2-3 fold excess is common.
-
Reaction Time and Temperature: The reaction may require longer incubation times or elevated temperatures to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Side Product Formation:
-
Over-oxidation: Excessive reaction times or temperatures can lead to the formation of unwanted byproducts. Careful monitoring is crucial.
-
Alternative Reaction Pathways: The choice of solvent can influence the reaction outcome. Ensure you are using a non-participating solvent as specified in established protocols.
-
-
Work-up and Purification Losses:
-
Emulsion Formation: During aqueous work-up, emulsions can form, leading to loss of product. Using brine washes can help to break up emulsions.
-
Inefficient Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.
-
Question 2: I'm having difficulty separating the (2S,6R,10R) and (2R,6R,10R) diastereomers of pristanic acid. What is the most effective method?
Answer:
Direct separation of the pristanic acid diastereomers can be challenging due to their similar physical properties. A highly effective and validated strategy is to first convert the diastereomeric mixture into corresponding amides.[7][8]
Rationale for Amide Derivatization:
The introduction of the amide functionality enhances the polarity differences between the diastereomers, making them more amenable to separation by silica gel column chromatography. The choice of the amine used for derivatization can also influence the separation efficiency.
Step-by-Step Protocol for Separation:
-
Amide Formation: React the diastereomeric mixture of pristanic acid with an appropriate amine (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine) in the presence of a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Chromatographic Separation: Purify the resulting diastereomeric amides using silica gel column chromatography. The choice of eluent system is critical and may require optimization. A common starting point is a hexane/ethyl acetate gradient.
-
Hydrolysis: Once separated, the individual diastereomeric amides can be hydrolyzed back to the corresponding pure (2R,6R,10R)- and (2S,6R,10R)-pristanic acids, typically under acidic or basic conditions.[8]
Part 2: Activation to 2S-Pristanoyl-CoA
Question 3: The enzymatic synthesis of 2S-Pristanoyl-CoA from 2S-pristanic acid is showing low conversion. What are the key parameters to check?
Answer:
The enzymatic conversion of a carboxylic acid to its CoA thioester is a complex reaction that depends on the interplay of several factors.[9][10] Low conversion can be due to issues with the enzyme, substrates, or reaction conditions.
Troubleshooting Workflow for Low Conversion:
References
- 1. researchgate.net [researchgate.net]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pristanic acid - Wikipedia [en.wikipedia.org]
- 4. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Isomerization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA [reactome.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to improve the stability of 2S,6R,10R,14-tetramethylpentadecanoyl-CoA in aqueous solutions
Technical Support Center: Phytanoyl-CoA Solutions
Introduction: Navigating the Challenges of Phytanoyl-CoA Stability
Welcome to the technical support center for 2S,6R,10R,14-tetramethylpentadecanoyl-CoA, hereafter referred to as Phytanoyl-CoA. As a critical intermediate in the metabolism of phytanic acid, its accurate quantification and use in experimental systems are paramount for research into disorders like Refsum disease, as well as broader studies in lipid metabolism.
However, the inherent chemical nature of Phytanoyl-CoA, specifically its high-energy thioester bond, makes it highly susceptible to degradation in aqueous environments. This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep, mechanistic understanding of these stability challenges and to offer field-proven strategies and protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs): Understanding and Preventing Degradation
Q1: What are the primary causes of Phytanoyl-CoA degradation in my experiments?
A1: The instability of Phytanoyl-CoA in aqueous solutions stems from three primary degradation pathways that compromise the integrity of the molecule. Understanding these pathways is the first step toward mitigation.
-
Chemical Hydrolysis: The thioester bond is the most reactive site and is prone to cleavage by water, yielding Coenzyme A and free phytanic acid. This non-enzymatic reaction is highly dependent on the pH and temperature of the solution.[1][2]
-
Enzymatic Degradation: Biological samples (e.g., tissue homogenates, cell lysates) are rich in Acyl-CoA Thioesterases (ACOTs), enzymes that have evolved to specifically and rapidly hydrolyze the thioester bond of acyl-CoAs as a means of metabolic regulation.[3][4] Their presence can lead to near-instantaneous degradation of your analyte if not properly controlled.
-
Oxidation: While the saturated phytanoyl chain is not susceptible to lipid peroxidation, the free thiol group (-SH) on the Coenzyme A moiety can be oxidized. This can lead to the formation of CoA disulfides or other oxidized species, which can interfere with analytical quantification and reduce the pool of active Phytanoyl-CoA.[1]
Caption: Primary degradation pathways for Phytanoyl-CoA in aqueous solutions.
Q2: How significantly does pH impact the stability of Phytanoyl-CoA?
A2: The pH of your aqueous solution is arguably the most critical factor governing the chemical stability of the thioester bond.
-
Alkaline Conditions (pH > 7.0): Stability is severely compromised. The rate of base-catalyzed hydrolysis increases dramatically with rising pH.[1][5] Working in even mildly alkaline buffers can lead to significant sample loss in a matter of minutes to hours.
-
Neutral Conditions (pH 6.8-7.4): While often required for biological assays, this range represents a compromise. Hydrolysis still occurs, and it is crucial to minimize incubation times.[6][7]
-
Acidic Conditions (pH 4.0 - 6.8): This is the optimal range for maximizing the chemical stability of the thioester bond.[1][5] Hydrolysis is minimized in this window. However, strongly acidic conditions (pH < 4.0) can also accelerate hydrolysis.[1]
Expert Insight: For procedures involving biological extracts, initial homogenization in a buffer at pH 4.9 is highly effective. This pH provides a dual benefit: it is within the stable range for the thioester bond and effectively inhibits the activity of most acyl-CoA thioesterases, which are a primary cause of degradation.[1]
| Parameter | Condition | Recommendation/Impact | Rationale |
| pH | Extraction Buffer | pH 4.9 | Optimal for inhibiting thioesterase activity while minimizing acid hydrolysis.[1] |
| Storage/Analysis | pH 4.0 - 6.8 | The thioester bond exhibits maximum stability in this slightly acidic range.[1] | |
| Alkaline Buffers | AVOID (pH > 7.5) | Significantly accelerates the rate of chemical hydrolysis.[5] | |
| Temperature | Sample Processing | 4°C (On Ice) | Slows both enzymatic degradation and the rate of chemical hydrolysis.[1] |
| Short-Term Storage | 4°C (Autosampler) | Acceptable for <24 hours, but degradation can still be significant. Analyze promptly.[1] | |
| Long-Term Storage | -80°C | Essential for preserving sample integrity over weeks, months, or years.[1][6] |
Q3: What role do antioxidants and chelating agents play?
A3: They serve as crucial protective agents against the oxidative degradation pathway.
-
Antioxidants (Reducing Agents): Reagents like dithiothreitol (DTT) or 2-mercaptoethanol can be added in low concentrations (e.g., 0.1-1 mM) to your buffers. Their purpose is to maintain a reducing environment, preventing the oxidation of the CoA thiol group and reversing the formation of any CoA disulfides that may have formed during storage or handling.[1]
-
Chelating Agents: Trace amounts of metal ions (e.g., Fe²⁺, Cu²⁺) in your buffers or samples can catalyze the oxidation of thiols.[8] Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.5-1 mM) sequesters these metal ions, preventing them from participating in redox cycling and protecting the CoA moiety from metal-catalyzed oxidation.[9][10]
Q4: I'm seeing inconsistent results and loss of signal. What are the likely culprits?
A4: Inconsistent results are often a direct symptom of analyte instability. The most common causes are improper storage and handling.
-
Freeze-Thaw Cycles: This is a major, often overlooked, source of degradation. As a solution freezes, solutes like buffers and salts become concentrated in the remaining liquid phase, causing extreme localized shifts in pH that can rapidly hydrolyze the thioester bond.[11]
-
Solution: Aliquot your stock solutions and biological samples into single-use volumes before the initial freeze. This ensures you only thaw what you need for a given experiment, preserving the integrity of your main stock.
-
-
Choice of Solvent: Reconstituting dry, purified Phytanoyl-CoA in pure water is not recommended due to its inherent instability in aqueous solutions.[12] Longer-chain acyl-CoAs are particularly prone to hydrolysis in purely aqueous media.[11][12]
-
Solution: Methanol is an excellent choice for reconstituting dry standards as it provides significantly better stability.[12] For working solutions that must be aqueous, use a stabilized, slightly acidic buffer (pH 4.0-6.8) and prepare it fresh before use.
-
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Phytanoyl-CoA | 1. Enzymatic Degradation: Thioesterases in the biological sample are active. 2. Chemical Hydrolysis: The buffer pH is too high, or the temperature is elevated. | 1. Ensure rapid enzyme inactivation. Homogenize samples in an ice-cold, acidic buffer (pH 4.9) and/or with organic solvents (e.g., methanol) to precipitate proteins. Always work on ice.[1] 2. Verify the pH of all buffers is within the optimal 4.0-6.8 range. Prepare fresh buffers. |
| Poor Peak Shape in LC-MS Analysis | 1. Oxidation: The CoA moiety has been oxidized, leading to multiple species. 2. Solvent Mismatch: The reconstitution solvent is incompatible with the initial mobile phase. | 1. Add a small amount of a reducing agent like DTT (0.1 mM) to your reconstitution solvent and standards to maintain the reduced state of the CoA thiol.[1] 2. Reconstitute in a solvent that matches the initial mobile phase as closely as possible. Methanol is often a good starting point.[12] |
| Signal Decreases Over an Autosampler Run | 1. Instability at 4°C: The sample is degrading in the autosampler over the course of a long analytical run. | 1. Analyze samples as quickly as possible after preparation. 2. Reconstitute in methanol or a methanol/buffer mixture, which offers better stability than purely aqueous solutions.[1][12] 3. If possible, shorten the analytical queue or break it into smaller batches. |
| Inconsistent Results Between Aliquots | 1. Improper Storage: Long-term storage at temperatures above -80°C. 2. Repeated Freeze-Thaw: The main stock solution was thawed and refrozen multiple times. | 1. Store all stock solutions and samples at -80°C for long-term stability.[6][11] 2. Implement a strict single-use aliquot policy. Never refreeze a thawed working solution. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Buffer for Phytanoyl-CoA
This protocol describes the preparation of a potassium phosphate buffer optimized for the short-term handling and analysis of Phytanoyl-CoA.
Materials:
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Deionized, HPLC-grade water
-
EDTA Disodium Salt
-
Dithiothreitol (DTT)
-
Calibrated pH meter
-
Sterile, RNase/DNase-free containers
Procedure:
-
Prepare 100 mM Potassium Phosphate Stock:
-
Dissolve 1.36 g of KH₂PO₄ in 100 mL of deionized water.
-
-
Adjust pH:
-
Carefully adjust the pH of the solution to 5.0 using a potassium hydroxide (KOH) solution. Causality: This pH is well within the stable range for the thioester bond.[1]
-
-
Add Protective Reagents:
-
Add EDTA to a final concentration of 0.5 mM . (e.g., add 100 µL of a 500 mM EDTA stock to 100 mL of buffer). Causality: EDTA chelates divalent metal ions that can catalyze oxidation.[8][10]
-
Immediately before use, add DTT to a final concentration of 0.2 mM . (e.g., add 20 µL of a fresh 1 M DTT stock to 100 mL of buffer). Causality: DTT maintains a reducing environment, preventing oxidation of the CoA thiol group. It is added fresh as it oxidizes over time in solution.[1]
-
-
Finalization and Storage:
-
Filter the buffer through a 0.22 µm sterile filter.
-
Store the base buffer (without DTT) at 4°C for up to one month. Add DTT immediately prior to each experiment.
-
Protocol 2: Workflow for Assessing Phytanoyl-CoA Stability
This protocol provides a framework for quantitatively assessing the stability of Phytanoyl-CoA in your specific experimental buffer using LC-MS/MS.
Caption: Experimental workflow for a time-course stability assessment of Phytanoyl-CoA.
Procedure:
-
Preparation: Prepare a working solution of Phytanoyl-CoA (e.g., 10 µM) in the experimental buffer you wish to test.
-
Time Zero Sample: Immediately after preparation, withdraw an aliquot (e.g., 50 µL). This is your T=0 sample.
-
Quenching: Immediately quench the degradation by adding the aliquot to a tube containing 3-5 volumes of ice-cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. This will precipitate any proteins and halt all chemical and enzymatic reactions. Vortex and place on ice.
-
Incubation: Incubate the remaining working solution at your desired experimental temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-Course Sampling: At specified time points (e.g., 15, 30, 60, 120, 240 minutes), repeat steps 2 and 3, withdrawing and quenching identical aliquots.
-
Sample Processing: Centrifuge all quenched samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet precipitated material.
-
Analysis: Transfer the supernatants to autosampler vials and analyze by a validated LC-MS/MS method for Phytanoyl-CoA quantification.[13][14]
-
Data Interpretation: Plot the concentration of Phytanoyl-CoA (normalized to the internal standard) against time. The resulting curve will reveal the degradation rate and half-life of Phytanoyl-CoA under your specific conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. aocs.org [aocs.org]
- 9. Effects of metal chelating agents on the oxidation of lipids induced by copper and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Low Recovery of 2S-Pristanoyl-CoA
Welcome to the technical support center for the analysis of 2S-Pristanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery during the sample extraction and analysis of this critical metabolite. As a key intermediate in the peroxisomal β-oxidation of branched-chain fatty acids like phytanic acid, accurate quantification of 2S-Pristanoyl-CoA is vital for understanding various metabolic disorders.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental workflow and achieve reliable, reproducible results.
I. Troubleshooting Guide: Diagnosing and Resolving Low Recovery
Low recovery of 2S-Pristanoyl-CoA can arise from a number of factors, from initial sample handling to the final analytical measurement. This section provides a systematic approach to identifying and resolving the root cause of this issue.
Question: My recovery of 2S-Pristanoyl-CoA is consistently below 50%. Where should I start troubleshooting?
Answer: A recovery rate below 50% indicates a significant loss of analyte during your workflow. The most effective way to diagnose the problem is to systematically evaluate each stage of your process: sample homogenization, extraction, purification (e.g., solid-phase extraction), and final analysis.
Here is a logical workflow to pinpoint the source of analyte loss:
Caption: A step-by-step troubleshooting workflow for identifying the source of low 2S-Pristanoyl-CoA recovery.
Question: Could my sample homogenization technique be causing low recovery?
Answer: Absolutely. Inefficient homogenization is a primary cause of poor extraction efficiency. For tissue samples, it is critical to ensure complete disruption of the cellular and peroxisomal membranes to release 2S-Pristanoyl-CoA.
Causality: 2S-Pristanoyl-CoA is localized within the peroxisomes.[4] If the tissue is not thoroughly homogenized, the analyte will remain trapped within the cells and organelles, inaccessible to the extraction solvent. Furthermore, rapid quenching of enzymatic activity is crucial, as acyl-CoA hydrolases can quickly degrade the target analyte.[5]
Recommendations:
-
Rapid Freezing: Immediately flash-freeze tissue samples in liquid nitrogen upon collection to halt enzymatic activity.
-
Cryogenic Homogenization: For tough tissues, consider cryogenic grinding (e.g., with a mortar and pestle under liquid nitrogen) to create a fine powder before solvent extraction.
-
Mechanical Disruption: Use a high-quality mechanical homogenizer (e.g., bead beater or rotor-stator) with pre-chilled tubes and buffers.
-
Acidic Buffer: Homogenize in a cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to help precipitate proteins and inhibit hydrolase activity.[6]
Question: I am using a standard liquid-liquid extraction. Could my choice of solvent be the problem?
Answer: Yes, the choice of extraction solvent is critical and depends on the specific properties of 2S-Pristanoyl-CoA and the sample matrix. A single solvent may not be sufficient for optimal recovery.
Causality: Acyl-CoAs, including 2S-Pristanoyl-CoA, are amphipathic molecules, possessing both a polar coenzyme A head and a nonpolar acyl tail. An effective extraction solvent system must be able to solubilize the entire molecule while simultaneously precipitating proteins and other interfering substances.
Solvent System Comparison:
| Solvent System | Average Recovery (%) | Advantages | Disadvantages | References |
| 80% Methanol | Varies; high MS signal | Good for short to medium chains | May not be optimal for long chains | [7] |
| Acetonitrile/Isopropanol (3:1, v/v) | 93-104% (for various acyl-CoAs) | Broad applicability for short, medium, and long-chain acyl-CoAs | Requires subsequent purification step | [8] |
| Acetonitrile/Methanol/Water (2:2:1, v/v/v) | Good for a wide range of species | Comprehensive extraction | May extract more interferences | [9] |
Recommendations:
-
For a robust, broad-spectrum extraction, a mixture of acetonitrile and isopropanol is highly recommended.[8]
-
A protocol involving homogenization in an acidic buffer, followed by the addition of 2-propanol and then acetonitrile, has been shown to yield high recovery rates of 70-80% for long-chain acyl-CoAs.[6]
-
Always use ice-cold solvents to minimize degradation during the extraction process.
Question: I'm using solid-phase extraction (SPE) for cleanup, but my recovery is still low. What could be going wrong?
Answer: Solid-phase extraction is a powerful tool for purifying and concentrating acyl-CoAs, but it can also be a significant source of analyte loss if not properly optimized.[10]
Causality: The retention and elution of 2S-Pristanoyl-CoA on an SPE sorbent are governed by chemical interactions. Incorrect sorbent choice, improper conditioning, or suboptimal wash and elution solvents can lead to either premature elution of the analyte or irreversible binding.
SPE Troubleshooting Steps:
-
Sorbent Selection: For acyl-CoAs, anion exchange or mixed-mode sorbents are often effective. Sorbents with a 2-(2-pyridyl)ethyl functional group have shown excellent recoveries (83-95%) for a range of acyl-CoAs.[8][10][11]
-
Column Conditioning: This step is crucial for activating the sorbent. Ensure you are using the manufacturer-recommended solvent and volume. Insufficient conditioning will lead to inconsistent retention.[12]
-
Sample Loading: The pH and solvent composition of your sample extract must be compatible with the sorbent's retention mechanism. A high flow rate during loading can also prevent efficient binding.[12]
-
Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to leave 2S-Pristanoyl-CoA bound to the sorbent. If you suspect analyte loss here, collect the wash fraction and analyze it.
-
Elution Step: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. Incomplete elution is a common cause of low recovery. Consider increasing the volume or the strength of the elution solvent.
Detailed SPE Protocol for Acyl-CoA Enrichment:
This protocol is adapted from established methods with high recovery rates.[8][10]
Caption: A generalized workflow for the solid-phase extraction of acyl-CoAs.
II. Frequently Asked Questions (FAQs)
Q1: How stable is 2S-Pristanoyl-CoA during sample storage and preparation?
A1: Like other acyl-CoAs, 2S-Pristanoyl-CoA is susceptible to both enzymatic and chemical degradation.[13] Stability is a major concern. It is crucial to keep samples and extracts cold (on ice or at 4°C) at all times and to minimize freeze-thaw cycles.[13] For long-term storage, samples should be kept at -80°C. Some studies have shown that storing extracts in an ammonium acetate buffered solvent at a neutral pH can improve the stability of many acyl-CoA compounds.[7]
Q2: Is an internal standard necessary for accurate quantification?
A2: Yes, the use of a stable isotope-labeled internal standard is highly recommended for the most accurate and reliable quantification.[14] An internal standard helps to correct for analyte loss during sample preparation and for variations in instrument response (ion suppression or enhancement) during LC-MS/MS analysis. If a specific standard for 2S-Pristanoyl-CoA is unavailable, an odd-chain-length fatty acyl-CoA of similar chain length can be used.[14]
Q3: What LC-MS/MS parameters are recommended for 2S-Pristanoyl-CoA analysis?
A3: A reverse-phase liquid chromatography (LC) system coupled with a tandem mass spectrometer (MS/MS) is the standard for acyl-CoA analysis.[15]
-
Column: A C18 column is typically used for the separation of long-chain acyl-CoAs.[6]
-
Mobile Phase: A binary gradient system is common, often consisting of an aqueous buffer (e.g., KH2PO4 or ammonium acetate) and an organic solvent like acetonitrile.[6]
-
Detection: Electrospray ionization (ESI) in positive ion mode is generally used.
-
MS/MS Transitions: Acyl-CoAs exhibit a characteristic fragmentation pattern. A common transition involves the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate portion of the molecule.[16] For quantification, multiple reaction monitoring (MRM) is employed, using specific precursor-to-product ion transitions.
Q4: Can I analyze 2S-Pristanoyl-CoA without derivatization?
A4: Yes, one of the major advantages of modern LC-MS/MS methods is the ability to analyze acyl-CoAs directly without the need for derivatization.[15] This simplifies the sample preparation process and avoids potential issues with derivatization efficiency and stability.
References
- 1. hmdb.ca [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 4. Peroxisomes contain a specific phytanoyl-CoA/pristanoyl-CoA thioesterase acting as a novel auxiliary enzyme in alpha- and beta-oxidation of methyl-branched fatty acids in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
Overcoming ion suppression and matrix effects in the mass spectrometry of 2S,6R,10R,14-tetramethylpentadecanoyl-CoA
Technical Support Center: Analysis of 2S,6R,10R,14-Tetramethylpentadecanoyl-CoA
Introduction: Welcome to the technical support guide for the quantitative analysis of this compound, the coenzyme A thioester of phytanic acid (hereafter referred to as phytanoyl-CoA). As a key intermediate in the metabolism of phytanic acid, its accurate quantification is crucial for researchers studying peroxisomal disorders like Refsum disease, as well as broader lipid metabolism.[1][2][3][4]
However, the analysis of this long-chain, branched acyl-CoA by liquid chromatography-mass spectrometry (LC-MS) is fraught with challenges. Its hydrophobic nature combined with the polar CoA moiety makes it susceptible to significant ion suppression and matrix effects, particularly in complex biological samples such as plasma, serum, or tissue homogenates.[5] This guide provides in-depth, experience-driven troubleshooting advice in a question-and-answer format to help you overcome these obstacles and develop a robust, reliable analytical method.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
Q1: What exactly are ion suppression and matrix effects, and why is phytanoyl-CoA so susceptible?
Answer: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of your target analyte (phytanoyl-CoA) is reduced by co-eluting compounds from the sample matrix.[6] This leads to a lower-than-expected signal, poor reproducibility, and inaccurate quantification.[5] A matrix effect is the sum of all components in a sample, apart from the analyte, that can affect the analytical response.[7][8]
Phytanoyl-CoA is particularly vulnerable due to two main factors:
-
Complex Biological Matrices: Samples like plasma are rich in phospholipids, salts, and proteins.[7] During ESI, these matrix components compete with phytanoyl-CoA for access to the droplet surface to be ionized, effectively "shouldering it out" and suppressing its signal. Phospholipids are a primary culprit as they are abundant and have a tendency to co-elute with long-chain acyl-CoAs in reversed-phase chromatography.[9]
-
Amphipathic Nature: The molecule has a long, hydrophobic acyl chain and a highly polar, charged CoA head group. This dual nature can lead to complex interactions with both the stationary phase of the LC column and the interfering matrix components, making clean separation difficult.
Q2: My phytanoyl-CoA signal is low and inconsistent in plasma samples compared to my pure standards. How can I confirm this is a matrix effect?
Answer: This is a classic symptom of ion suppression. There are two excellent methods to diagnose and quantify the extent of the matrix effect:
Method 1: Post-Column Infusion (Qualitative Assessment) This experiment provides a visual representation of where ion suppression occurs in your chromatogram.
-
Setup: Infuse a standard solution of phytanoyl-CoA directly into the mass spectrometer at a constant rate, bypassing the LC column. This will create a stable, continuous signal.
-
Injection: While the standard is infusing, inject a blank, extracted matrix sample (e.g., plasma extract without your analyte) onto the LC column.
-
Analysis: Monitor the signal of your phytanoyl-CoA standard. Any dips or reductions in the signal correspond to the elution of interfering compounds from the matrix that are causing ion suppression. If you see a significant drop in signal where your analyte is expected to elute, you have confirmed a matrix effect.
Method 2: Post-Extraction Spike Analysis (Quantitative Assessment) This is the "gold standard" for quantifying the matrix effect.[7]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte spiked into a clean solvent (e.g., initial mobile phase).
-
Set B (Post-Spike): A blank matrix sample is extracted first, and then the analyte is spiked into the final, clean extract.
-
Set C (Pre-Spike): Analyte is spiked into the matrix before the extraction process (this is your regular sample).
-
-
Calculate Matrix Factor (MF):
-
Calculate Recovery (RE) and Process Efficiency (PE):
-
RE = (Peak Area of Set C) / (Peak Area of Set B)
-
PE = (Peak Area of Set C) / (Peak Area of Set A)
-
By performing this experiment, you can definitively separate losses due to poor extraction recovery from losses due to ion suppression.
Part 2: Troubleshooting Guides & Detailed Protocols
This section addresses specific problems with actionable solutions, detailed protocols, and the scientific rationale behind each recommendation.
Problem 1: Low signal intensity and poor reproducibility due to suspected phospholipid interference.
Solution: Implement a targeted sample preparation strategy to remove phospholipids before LC-MS analysis. Simple protein precipitation is often insufficient as it does not effectively remove these lipids.
| Technique | Principle | Phospholipid Removal | Throughput | Recommendation |
| Protein Precipitation (PPT) | Protein denaturation with organic solvent (e.g., Acetonitrile). | Poor | High | Not recommended as a standalone method for this application. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Good | Medium | Effective, especially for removing salts and polar interferences. Can be optimized for hydrophobic molecules.[10][11] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Excellent[9][12] | Medium-High | Highly Recommended. Mixed-mode or specific phospholipid removal sorbents offer the best cleanup.[13] |
This protocol combines reversed-phase and ion-exchange mechanisms to effectively isolate phytanoyl-CoA while removing proteins, salts, and phospholipids.[14]
Materials:
-
Mixed-mode SPE cartridges (e.g., Oasis MAX or MCX, depending on the charge state of the analyte at the loading pH).
-
Sample: Plasma or tissue homogenate.
-
Internal Standard (IS): Stable isotope-labeled phytanoyl-CoA (highly recommended).
-
Reagents: Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide.
Step-by-Step Protocol:
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard. Precipitate proteins by adding 600 µL of ice-cold acetonitrile, vortex, and centrifuge. Transfer the supernatant for SPE.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the supernatant from step 1 onto the cartridge.
-
Wash 1 (Polar Interferences): Wash with 1 mL of 2% formic acid in water to remove salts and very polar compounds.
-
Wash 2 (Phospholipids): Wash with 1 mL of 40-60% acetonitrile in water. This step is crucial for removing phospholipids, which are less retained than the long-chain phytanoyl-CoA.
-
Elution: Elute phytanoyl-CoA with 1 mL of 5% ammonium hydroxide in acetonitrile/methanol (90:10). The basic pH neutralizes the ion-exchange sites, releasing the analyte.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Problem 2: Inaccurate quantification due to analyte degradation or extraction variability.
Solution: Use a stable isotope-labeled (SIL) internal standard.
Why it Works: A SIL internal standard, such as ¹³C- or ¹⁵N-labeled phytanoyl-CoA, is the ideal choice.[15][16][17] It is chemically identical to the analyte but mass-shifted. Therefore, it experiences the exact same extraction variability, degradation, and ion suppression as the target analyte.[18][19] By calculating the peak area ratio of the analyte to the SIL-IS, these variations are canceled out, leading to highly accurate and precise quantification.[20] If a specific SIL-IS is not available, a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) can be used, but it will not correct for matrix effects as perfectly.[21][22]
Problem 3: Poor chromatographic peak shape and co-elution with matrix interferences.
Solution: Optimize the liquid chromatography method. For a complex molecule like phytanoyl-CoA, both reversed-phase and HILIC chromatography should be considered.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of plasma pristanic, phytanic and very long chain fatty acids by liquid chromatography-electrospray tandem mass spectrometry for the diagnosis of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in solid phase extraction for biological samples – Fulfilling the promise of SPE [morressier.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 19. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. benchchem.com [benchchem.com]
- 22. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Common experimental pitfalls in the study of branched-chain fatty acid alpha-oxidation
Technical Support Center: Branched-Chain Fatty Acid α-Oxidation
Welcome to the technical support center for the study of branched-chain fatty acid (BCFA) alpha-oxidation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this metabolic pathway. Here, we address common experimental pitfalls through troubleshooting guides and frequently asked questions, grounded in scientific expertise and practical experience.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of α-oxidation, and why is it distinct from β-oxidation?
A1: Alpha-oxidation is a specialized metabolic pathway primarily for the degradation of phytanic acid, a branched-chain fatty acid found in dairy products, ruminant fats, and some fish.[1] The defining feature of phytanic acid is a methyl group on its third carbon (β-carbon), which physically obstructs the enzymes of the standard β-oxidation pathway.[2] Alpha-oxidation circumvents this issue by removing a single carbon from the carboxyl end of the fatty acid, converting phytanic acid into pristanic acid.[2] Pristanic acid lacks the problematic β-methyl group and can then be broken down through β-oxidation to generate energy.[2]
Q2: Where does α-oxidation occur within the cell?
A2: The complete enzymatic machinery for α-oxidation is located within peroxisomes.[3] This is a critical distinction from β-oxidation of most fatty acids, which primarily occurs in the mitochondria.[4] Deficiencies in peroxisomal function, as seen in disorders like Zellweger syndrome, can lead to the accumulation of phytanic acid due to impaired α-oxidation.[5][6]
Q3: What are the key enzymes involved in phytanic acid α-oxidation?
A3: The core pathway involves three key enzymes:
-
Phytanoyl-CoA Synthetase: Activates phytanic acid by attaching Coenzyme A (CoA), forming phytanoyl-CoA.[7]
-
Phytanoyl-CoA Hydroxylase (PHYH): This is often the rate-limiting enzyme. It hydroxylates the α-carbon of phytanoyl-CoA.[5][8] Deficiency in PHYH is the primary cause of Refsum disease.[9][10]
-
2-Hydroxyacyl-CoA Lyase (HACL1): This thiamine pyrophosphate (TPP)-dependent enzyme cleaves the bond between the α and β carbons, releasing the first carbon as formyl-CoA and producing an aldehyde called pristanal.[11][12]
-
Pristanal Dehydrogenase: Oxidizes pristanal to pristanic acid, the final product of α-oxidation.[13]
II. Troubleshooting Experimental Assays
This section provides in-depth troubleshooting for common issues encountered during the experimental study of BCFA α-oxidation.
Issue 1: Low or No Activity of Recombinant Phytanoyl-CoA Hydroxylase (PHYH)
Question: I've expressed and purified recombinant PHYH, but my in vitro hydroxylation assay shows minimal to no activity. What could be the problem?
Answer: This is a frequent challenge. The catalytic activity of PHYH is highly dependent on a specific set of cofactors. Simply adding the substrate (phytanoyl-CoA) is insufficient.
Causality and Troubleshooting Steps:
-
Missing Essential Cofactors: PHYH is an iron(II)-dependent oxygenase.[5][14] Its catalytic cycle requires not only Fe(II) but also 2-oxoglutarate and ascorbate.[15] More critically, studies have revealed an unexpected requirement for ATP or GTP and Mg²⁺ .[15]
-
Solution: Ensure your reaction buffer is supplemented with optimal concentrations of all necessary cofactors. A starting point for your reaction mix should include phytanoyl-CoA, recombinant PHYH, Fe(II), 2-oxoglutarate, ascorbate, Mg²⁺, and either ATP or GTP.[15]
-
-
Incorrect Substrate Form: The enzyme is specific for the CoA-esterified form of phytanic acid.
-
Solution: Confirm that you are using phytanoyl-CoA, not free phytanic acid, as the substrate. PHYH shows no activity towards 3-methylhexadecanoic acid, a similar free fatty acid.[15]
-
-
Enzyme Inactivation: Recombinant enzymes can be unstable. Improper purification or storage can lead to loss of activity.
-
Solution: Purify the enzyme under conditions that preserve its structural integrity. Flash-freeze aliquots in a cryoprotectant (e.g., glycerol) and store them at -80°C. Avoid repeated freeze-thaw cycles.[16]
-
Table 1: Essential Cofactors for Phytanoyl-CoA Hydroxylase (PHYH) Activity
| Cofactor | Function | Typical Concentration |
| Fe(II) | Central catalytic iron | 50-100 µM |
| 2-Oxoglutarate | Co-substrate in the hydroxylation reaction | 1-2 mM |
| Ascorbate | Reducing agent to maintain iron in the Fe(II) state | 2-5 mM |
| ATP or GTP | Required for optimal enzyme activity | 1-2 mM |
| Mg²⁺ | Divalent cation, often complexed with ATP/GTP | 2-5 mM |
Issue 2: High Background in Cell-Based Fatty Acid Oxidation Assays
Question: When measuring α-oxidation in cultured cells using radiolabeled phytanic acid, I'm observing high background radioactivity, making it difficult to interpret my results. What are the likely sources of this background?
Answer: High background in cell-based assays can obscure the true signal from α-oxidation. This often stems from non-specific binding of the radiolabeled substrate or interference from endogenous molecules.
Causality and Troubleshooting Steps:
-
Non-Specific Binding of Radiolabeled Substrate: Fatty acids are "sticky" molecules and can adhere non-specifically to cell surfaces and plasticware.
-
Interference from Endogenous Reducing Equivalents: Cell extracts contain NADH and NADPH, which can generate background in colorimetric or fluorometric assays designed to measure the products of oxidation.
-
Solution: For each experimental sample, prepare a parallel blank that includes the cell lysate but omits the specific enzyme mix for the α-oxidation pathway. Subtract the reading from this blank to correct for the background generated by endogenous molecules.
-
-
Incomplete Cell Lysis or Reaction Termination: If the reaction is not properly stopped, residual enzymatic activity can contribute to background noise.
-
Solution: Use a strong acid, such as perchloric acid, to abruptly stop the reaction and precipitate proteins.[16] This ensures that all enzymatic activity ceases at the desired time point.
-
Issue 3: Difficulty in Detecting and Quantifying α-Oxidation Products
Question: I'm struggling to reliably detect and quantify the products of α-oxidation, such as pristanic acid, from my experimental samples. What analytical methods are best suited for this, and what are the common pitfalls?
Answer: The low abundance of α-oxidation metabolites and the complexity of biological matrices can make detection challenging.[17] The choice of analytical technique is critical.
Causality and Troubleshooting Steps:
-
Insufficient Sensitivity of Analytical Method: Standard spectrophotometric methods may lack the sensitivity to detect the small amounts of product generated.
-
Solution: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the preferred methods for their high sensitivity and specificity.[17][18] For GC-MS analysis, derivatization of fatty acids to their methyl esters (FAMEs) is often required to improve volatility and chromatographic separation.[17]
-
-
Poor Extraction Efficiency: Inefficient extraction of lipids from the sample matrix will lead to an underestimation of α-oxidation products.
-
Solution: Employ a robust lipid extraction method, such as the Folch or Bligh-Dyer methods, which use a chloroform/methanol mixture to efficiently extract a broad range of lipids.
-
-
Isomer Interference: Biological samples contain a variety of fatty acid isomers that can co-elute and interfere with the detection of the target analyte.
-
Solution: Utilize high-resolution mass spectrometry to differentiate between isomers based on their exact mass.[17] Additionally, optimize your chromatography method (e.g., gradient elution in LC, temperature program in GC) to achieve the best possible separation of isomers.
-
III. Experimental Protocols and Workflows
Protocol 1: In Vitro Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity
This protocol outlines the measurement of PHYH activity by quantifying the conversion of 2-oxoglutarate to succinate, a coupled reaction in the hydroxylation of phytanoyl-CoA.[14]
Materials:
-
Purified recombinant PHYH
-
Phytanoyl-CoA (substrate)
-
[1-¹⁴C] 2-oxoglutarate (radiotracer)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cofactors: FeSO₄, Ascorbic acid, ATP, MgCl₂
-
Scintillation fluid and vials
Procedure:
-
Prepare a master mix containing the reaction buffer and all cofactors at their final desired concentrations.
-
In a microcentrifuge tube, add the master mix, purified PHYH enzyme, and phytanoyl-CoA.
-
Initiate the reaction by adding [1-¹⁴C] 2-oxoglutarate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a small volume of strong acid (e.g., 2M HCl).
-
Heat the open tube at 95°C for 1 hour to drive off any unreacted ¹⁴CO₂.
-
Add scintillation fluid to the remaining reaction mixture and measure the radioactivity using a scintillation counter. The remaining radioactivity corresponds to the [¹⁴C]succinate produced.
Experimental Workflow Visualization
The following diagram illustrates the workflow for analyzing BCFA α-oxidation in cell culture.
References
- 1. youtube.com [youtube.com]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. nepjol.info [nepjol.info]
- 8. medlineplus.gov [medlineplus.gov]
- 9. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. physoc.org [physoc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 18. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Chromatographic Resolution of Pristanoyl-CoA Stereoisomers
Welcome to the technical support center dedicated to the analytical challenges in resolving pristanoyl-CoA stereoisomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chiral separations in metabolic research. Pristanoyl-CoA, a 2-methyl-branched fatty acyl-CoA, plays a critical role in peroxisomal beta-oxidation.[1][2][3] Its stereochemistry is paramount, as enzymes in this pathway exhibit high stereospecificity, acting only on the (2S)-isomer.[4] Consequently, the ability to accurately resolve and quantify these stereoisomers is essential for studying metabolic disorders and developing targeted therapeutics.
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common issues encountered during the chromatographic analysis of pristanoyl-CoA. Our approach is rooted in explaining the fundamental principles behind each recommendation, empowering you to make informed decisions in your method development and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of pristanoyl-CoA stereoisomers so challenging?
The primary challenge lies in the subtle structural differences between stereoisomers. Enantiomers (non-superimposable mirror images) have identical physical and chemical properties in an achiral environment, making them impossible to separate on standard chromatographic columns.[5] Diastereomers (stereoisomers that are not mirror images), which arise when a molecule has more than one chiral center, do have different physical properties and can be separated on achiral columns, but their structural similarity often results in significant co-elution.[6] Pristanoyl-CoA contains multiple chiral centers, leading to a complex mixture of diastereomers that require highly selective chromatographic systems for effective resolution.
Q2: What are the primary analytical strategies for resolving pristanoyl-CoA stereoisomers?
There are two main approaches to resolving chiral molecules like pristanoyl-CoA:
-
Indirect Method (Diastereomer Formation): This is often the first method to try as it uses standard, achiral HPLC columns (e.g., C18). The strategy involves reacting the mixture of enantiomers with a pure, single-enantiomer chiral derivatizing agent (CDA).[7][8] This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a conventional achiral stationary phase.[9][10]
-
Direct Method (Chiral Stationary Phases): This method uses a specialized HPLC column where the stationary phase itself is chiral (a Chiral Stationary Phase, or CSP).[11] The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with different stability, which leads to different retention times and, therefore, separation.[12] This approach avoids the need for derivatization but requires careful selection of the appropriate CSP.
Q3: Is HPLC or LC-MS/MS more suitable for this analysis?
Both techniques are powerful, but they serve different primary purposes.
-
HPLC with UV/Vis or Fluorescence Detection is excellent for method development and quantification, especially after derivatization with a chromophoric or fluorophoric CDA.[5][13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for high-sensitivity and high-specificity analysis, particularly in complex biological matrices.[14] It can distinguish between isomers with identical mass by their chromatographic retention time and can provide structural information through fragmentation patterns. For robust quantification, LC-MS/MS is often the preferred method.[15]
Q4: How do I choose between the direct (CSP) and indirect (derivatization) methods?
The choice depends on several factors including sample complexity, availability of columns and reagents, and the specific goals of the analysis.
| Feature | Indirect Method (Derivatization) | Direct Method (Chiral Stationary Phase) |
| Column | Standard achiral columns (e.g., C18, Phenyl-Hexyl). | Specialized, more expensive Chiral Stationary Phase (CSP) columns. |
| Pros | Utilizes common and robust achiral columns. The derivatization agent can introduce a UV-active or fluorescent tag, enhancing sensitivity.[9] | Avoids extra sample preparation steps (derivatization). Reduces risk of side reactions or racemization during derivatization. |
| Cons | Requires an additional reaction step. The chiral derivatizing agent must be enantiomerically pure. The reaction must go to completion without side products. | CSPs can be less robust than standard columns. Method development can be more complex, often requiring screening of multiple CSPs and mobile phases.[16][17] |
| Best For | Initial investigations when a suitable CSP is unknown; labs with established derivatization protocols. | Routine, high-throughput analysis once a method is established; when derivatization is problematic for the analyte. |
Troubleshooting Guide: From Poor Resolution to Baseline Separation
This section addresses the most common problems encountered when developing a separation method for pristanoyl-CoA stereoisomers.
Problem: Poor or No Resolution Between Stereoisomers
This is the most frequent challenge. A systematic approach is necessary to diagnose and solve the issue.
Below is a decision-making workflow to guide your optimization process.
Caption: Troubleshooting workflow for poor stereoisomer resolution.
Expertise & Experience: The interaction between an analyte and a CSP is highly specific and depends on forming a transient diastereomeric complex.[12] This requires a precise match between the structures of the analyte and the CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of chiral compounds, including those with carbonyl groups and chiral centers like pristanoyl-CoA.[6]
Solution & Protocol:
-
Screen Multiple CSPs: If you have access to them, screen columns with different types of chiral selectors. A common screening approach involves using columns based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) under both normal-phase and reversed-phase conditions.
-
Optimize the Mobile Phase: Mobile phase composition is a critical factor influencing resolution.[18][19]
-
Normal Phase (NP): Typically uses hexane/alkane with an alcohol modifier (e.g., isopropanol, ethanol). Vary the alcohol percentage in small increments (e.g., from 2% to 20%). Small amounts of additives (acidic or basic) can drastically alter selectivity.[17]
-
Reversed Phase (RP): Typically uses water/buffer with an organic modifier (acetonitrile or methanol). The pH of the aqueous phase is critical for ionizable compounds like pristanoyl-CoA. Ensure the pH is at least 1-2 units away from the pKa to maintain a consistent protonation state. Volatile buffers like ammonium acetate or formate are preferred for LC-MS compatibility.[15][20]
-
Protocol: Mobile Phase Optimization for a CSP
-
Select Initial Conditions: Based on literature for similar compounds, start with a common mobile phase (e.g., for RP: 50:50 Acetonitrile:Water with 0.1% Formic Acid; for NP: 90:10 Hexane:Isopropanol).
-
Vary Organic Modifier: Adjust the percentage of the organic modifier (ACN/MeOH or IPA/EtOH) in 5% increments, observing the effect on retention time and selectivity (α).
-
Adjust pH/Additives (for RP): If resolution is poor, adjust the pH of the aqueous component. For an acidic analyte like pristanoyl-CoA, a lower pH (e.g., 2.5-3.5) is often beneficial.[21]
-
Change Modifier Type: If optimization with one modifier (e.g., ACN) fails, switch to another (e.g., MeOH). The different hydrogen bonding capabilities can significantly alter selectivity.[12]
Expertise & Experience: For the indirect method to work, the conversion of enantiomers to diastereomers must be complete and without side products. The chiral derivatizing agent (CDA) itself must be of high enantiomeric purity. An impure CDA will create four stereoisomers instead of two, hopelessly complicating the chromatogram.
Solution & Protocol:
-
Verify CDA Purity: Always use a CDA with the highest available enantiomeric excess (e.g., >99%).
-
Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion. This may involve adjusting reaction time, temperature, or the molar ratio of CDA to analyte. Monitor the reaction progress by analyzing aliquots at different time points.
-
Select the Right CDA: Choose a CDA that creates diastereomers with significant conformational differences, which enhances the potential for separation.[10] Agents like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) have been shown to be effective for separating diastereomers of chiral alcohols and could be adapted for the thiol group of CoA after a suitable chemical modification strategy.[22]
Expertise & Experience: Temperature affects the thermodynamics of the analyte-CSP interaction. Generally, lower temperatures increase the stability of the transient diastereomeric complexes, often leading to better resolution. However, this is not a universal rule; sometimes higher temperatures can improve resolution or even reverse the elution order.[20] Therefore, temperature should be treated as a key optimization parameter.
Solution & Protocol:
-
Ensure Temperature Control: Use a column oven for stable and reproducible results.
-
Systematically Vary Temperature: Analyze the sample at a range of temperatures (e.g., 15°C, 25°C, 40°C).
-
Evaluate the van't Hoff Plot: For advanced optimization, plotting ln(α) versus 1/T (van't Hoff plot) can reveal the enthalpic and entropic contributions to the separation and help identify the optimal temperature.
Problem: Poor Peak Shape (Tailing or Fronting)
Poor peak shape reduces resolution and compromises accurate quantification.
Expertise & Experience: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on a silica-based column. The highly polar and acidic nature of the CoA moiety makes it susceptible to these interactions.
Solution:
-
Use Mobile Phase Additives: For acidic compounds like pristanoyl-CoA, adding a small amount of a stronger acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can protonate the residual silanols, minimizing these secondary interactions and improving peak shape.
-
Use End-Capped Columns: Employ high-quality, end-capped columns where the residual silanols have been chemically deactivated.
Expertise & Experience: Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks. Chiral stationary phases often have a lower loading capacity than conventional achiral phases.
Solution:
-
Perform a Dilution Study: Sequentially dilute your sample (e.g., by factors of 2, 5, and 10) and inject each dilution. If peak shape improves significantly with dilution, you are likely overloading the column. Determine the optimal concentration that provides a good signal without compromising peak shape.
Problem: Irreproducible Retention Times and Resolution
Inconsistent results are often a sign of an unstable chromatographic system.
Expertise & Experience: This is a particularly relevant issue in chiral chromatography.[17] Acidic or basic additives used in one method can strongly adsorb to the CSP and interfere with a subsequent method that uses different conditions, altering selectivity and retention. This "memory" can persist for a long time.[17]
Solution:
-
Dedicate Columns: If possible, dedicate a specific chiral column to a single method or a set of compatible methods.
-
Implement Rigorous Washing Protocols: Before switching mobile phase systems (e.g., from RP to NP, or from a method with an acid to one with a base), flush the column extensively with a solvent that can remove the previous additives. Isopropanol is often a good intermediate flushing solvent. For immobilized columns, stronger solvents like THF or DMF may be used for regeneration, but always consult the column manufacturer's instructions.[16]
Expertise & Experience: Mobile phase composition must be precise and stable. Volatile components can evaporate, and buffers can change pH over time.
Solution:
-
Prepare Fresh Mobile Phase Daily: Do not store aqueous/organic mixtures for extended periods.
-
Use High-Purity Solvents: Always use HPLC- or MS-grade solvents and fresh, high-purity water.
-
Degas the Mobile Phase: Properly degas the mobile phase before use to prevent bubble formation in the pump and detector.
References
- 1. Identification and purification of a peroxisomal branched chain fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomes contain a specific phytanoyl-CoA/pristanoyl-CoA thioesterase acting as a novel auxiliary enzyme in alpha- and beta-oxidation of methyl-branched fatty acids in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 4. Peroxisomal beta-oxidation of 2-methyl-branched acyl-CoA esters: stereospecific recognition of the 2S-methyl compounds by trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Chiral clues to lipid identity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aocs.org [aocs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 14. benchchem.com [benchchem.com]
- 15. lcms.cz [lcms.cz]
- 16. chiraltech.com [chiraltech.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 21. chiraltech.com [chiraltech.com]
- 22. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for dealing with enzyme instability during in vitro assays involving 2S,6R,10R,14-tetramethylpentadecanoyl-CoA
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2S,6R,10R,14-tetramethylpentadecanoyl-CoA, a stereoisomer of phytanoyl-CoA, and its associated enzymes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges of enzyme instability encountered during in vitro assays with this long-chain, branched fatty acyl-CoA. Our goal is to equip you with the expertise and practical strategies to ensure the scientific integrity and reproducibility of your experiments.
Introduction: The Challenge of a Hydrophobic Substrate
This compound is an amphipathic molecule with a long, hydrophobic acyl chain. This inherent hydrophobicity is a primary source of difficulty in aqueous in vitro assay systems. The substrate has a tendency to form micelles or aggregates at concentrations above its critical micelle concentration (CMC), which can lead to a number of experimental artifacts, including enzyme denaturation and inhibition. Furthermore, the enzyme that metabolizes this substrate, phytanoyl-CoA 2-hydroxylase (PHYH), is a complex, multi-cofactor-dependent enzyme that requires specific conditions to maintain its activity. This guide will walk you through the common pitfalls and provide robust solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: My enzyme activity is very low or non-existent. What are the most common causes?
A1: Low or absent enzyme activity in assays involving this compound can stem from several factors, often related to either the enzyme's stability or the substrate's presentation. Here are the primary areas to investigate:
-
Enzyme Instability: The enzyme, likely phytanoyl-CoA 2-hydroxylase (PHYH), may be denatured or inactive. This can be caused by:
-
Improper Storage: Repeated freeze-thaw cycles can damage the enzyme's tertiary structure.[1][2] Always aliquot your enzyme stock and store it at the recommended temperature, typically -80°C.
-
Suboptimal Assay Conditions: Temperature and pH are critical. Most mammalian enzymes function optimally around 37°C and a pH between 6.5 and 8.5.[2] Deviations can lead to a rapid loss of activity.
-
Missing Cofactors: PHYH is an iron(II) and 2-oxoglutarate-dependent oxygenase.[3][4] It also has a demonstrated requirement for ascorbate, as well as ATP or GTP, and Mg²⁺.[5] Ensure all necessary cofactors are present at their optimal concentrations in your assay buffer.
-
-
Substrate Insolubility and Aggregation: Due to its long hydrophobic tail, this compound can precipitate or form aggregates in aqueous buffers.[2] This reduces the effective concentration of the substrate available to the enzyme.
-
Proteolytic Degradation: If you are using a crude or partially purified enzyme preparation, contaminating proteases can degrade your target enzyme.[1]
Q2: How can I improve the solubility of this compound in my assay buffer?
A2: Enhancing the solubility of your hydrophobic substrate is crucial for obtaining reliable and reproducible results. Here are several effective strategies:
-
Use of Detergents: Incorporating a low concentration of a non-ionic detergent, such as Triton X-100 or CHAPS, in your assay buffer can help to solubilize the long-chain fatty acyl-CoA and prevent aggregation.[2] It is important to use these detergents at concentrations below their critical micelle concentration to avoid denaturing the enzyme.[6]
-
Carrier Proteins: Bovine Serum Albumin (BSA) can act as a carrier protein, binding to the fatty acyl-CoA and increasing its effective concentration in the solution.[2][7] A starting concentration of 0.1 mg/mL BSA is often effective.[1]
-
Solvent Stock Preparation: Prepare a concentrated stock solution of your substrate in an organic solvent like ethanol or DMSO.[2] You can then dilute this stock into your aqueous assay buffer. Be cautious to keep the final concentration of the organic solvent low (typically <1%) as it can inhibit enzyme activity.
-
Sonication: Brief sonication of the substrate solution can help to disperse any pre-formed aggregates.[2]
Q3: I'm observing a high background signal in my assay. What could be the cause and how can I reduce it?
A3: A high background signal can mask the true enzyme activity and make your data difficult to interpret. The most common culprits are:
-
Non-Enzymatic Substrate Degradation: The thioester bond in acyl-CoA molecules can be unstable and undergo non-enzymatic hydrolysis, especially at extreme pH or high temperatures.[2] To quantify this, run a control reaction that includes all assay components except for the enzyme.
-
Contaminating Enzyme Activities: Your enzyme preparation may contain other enzymes that can act on your substrate or detection reagents.[2] If possible, use a more highly purified enzyme preparation.
-
Autofluorescence of Substrate or Reagents: If you are using a fluorescence-based detection method, the substrate itself or other components of your assay mixture may be autofluorescent. Measure the fluorescence of each component individually to identify the source.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving common issues encountered in your in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Results/Poor Reproducibility | Pipetting Inaccuracy | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Substrate Aggregation | Prepare fresh substrate solutions for each experiment. Consider the solubilization strategies mentioned in FAQ Q2. | |
| Enzyme Instability | Prepare fresh enzyme dilutions for each experiment. Avoid repeated freeze-thaw cycles of the enzyme stock. Add stabilizing agents like glycerol or BSA to the enzyme storage buffer.[2] | |
| Low or No Enzyme Activity | Incorrect Assay Conditions | Optimize the pH and temperature of your assay. Perform a pH profile to determine the optimal pH for your enzyme. |
| Degraded Cofactors | Prepare fresh cofactor solutions. Some cofactors, like ascorbate, are prone to oxidation. | |
| Product Inhibition | The product of the reaction may be inhibiting the enzyme.[2] If possible, use a coupled enzyme assay to continuously remove the product. | |
| High Background Signal | Non-Specific Binding | If using a plate-based assay, ensure adequate blocking of the wells. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions using high-purity water. |
Experimental Protocols
Protocol 1: Preparation of Solubilized this compound Substrate
Objective: To prepare a working solution of the hydrophobic substrate that is stable and readily available to the enzyme.
Materials:
-
This compound
-
Ethanol or DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Triton X-100 or Bovine Serum Albumin (BSA)
-
Sonicator
Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in ethanol or DMSO.
-
In a separate tube, prepare the assay buffer containing a solubilizing agent.
-
Option A (Detergent): Add Triton X-100 to the assay buffer to a final concentration of 0.01-0.05% (v/v).
-
Option B (Carrier Protein): Add BSA to the assay buffer to a final concentration of 0.1 mg/mL.
-
-
Vortex the buffer with the solubilizing agent to ensure it is fully dissolved.
-
To prepare the working substrate solution, slowly add the concentrated stock solution to the prepared assay buffer while vortexing. The final concentration of the organic solvent should be kept below 1%.
-
If any cloudiness or precipitation is observed, briefly sonicate the solution until it becomes clear.
-
Prepare fresh working solutions of the substrate for each experiment.
Protocol 2: In Vitro Assay for Phytanoyl-CoA 2-Hydroxylase (PHYH) Activity
Objective: To measure the activity of PHYH by monitoring the conversion of this compound to its hydroxylated product.
Materials:
-
Purified or partially purified PHYH enzyme
-
Solubilized this compound (from Protocol 1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cofactor Stock Solutions:
-
FeSO₄
-
2-oxoglutarate
-
Ascorbic acid
-
ATP or GTP
-
MgCl₂
-
-
Reaction termination solution (e.g., acidic methanol)
-
Analytical system for product detection (e.g., HPLC-MS/MS)
Procedure:
-
Prepare a master mix of the assay buffer containing all the cofactors at their final desired concentrations. A typical starting point would be:
-
50 µM FeSO₄
-
1 mM 2-oxoglutarate
-
2 mM Ascorbic acid
-
1 mM ATP or GTP
-
5 mM MgCl₂
-
-
Add the solubilized substrate to the master mix.
-
Pre-warm the reaction mixture to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the PHYH enzyme.
-
Incubate the reaction for a specific period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the termination solution.
-
Analyze the reaction mixture for the formation of the hydroxylated product using a suitable analytical method.
-
Include appropriate controls:
-
No-enzyme control: To measure non-enzymatic substrate degradation.
-
No-substrate control: To measure any background signal from the enzyme preparation.
-
Visualizations
Caption: Troubleshooting workflow for low or no enzyme activity.
Caption: Workflow for preparing solubilized substrate.
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Extraction Efficiency of 2S-Pristanoyl-CoA from Complex Biological Matrices
Welcome to the technical support center dedicated to enhancing the extraction and analysis of 2S-Pristanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this critical metabolite in complex biological matrices. Here, we synthesize field-proven insights and established methodologies to address common challenges and provide robust troubleshooting strategies.
Introduction: The Significance and Challenge of 2S-Pristanoyl-CoA Analysis
2S-Pristanoyl-CoA is a key intermediate in the peroxisomal β-oxidation of pristanic acid, a 2-methyl branched-chain fatty acid.[1][2] The accurate quantification of 2S-Pristanoyl-CoA is crucial for investigating peroxisomal disorders, such as Zellweger syndrome and α-methylacyl-CoA racemase (AMACR) deficiency, where its metabolism is impaired. However, the analysis of 2S-Pristanoyl-CoA is fraught with challenges, including its low endogenous concentrations, inherent instability, and the presence of its stereoisomer, 2R-Pristanoyl-CoA, which necessitates stereospecific analytical methods.
This guide provides a comprehensive resource to overcome these hurdles, ensuring reliable and reproducible quantification of 2S-Pristanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 2S-Pristanoyl-CoA degradation during sample preparation?
A1: The main culprits are enzymatic activity and chemical instability. Once tissues or cells are homogenized, endogenous thioesterases can rapidly hydrolyze the thioester bond of 2S-Pristanoyl-CoA. Chemically, this bond is susceptible to hydrolysis under alkaline or strongly acidic conditions and at elevated temperatures.
Q2: What is the optimal pH for extracting and storing 2S-Pristanoyl-CoA?
A2: A slightly acidic pH range of 4.0-6.0 is generally recommended to maintain the stability of acyl-CoAs.[3] Homogenization in a buffer at pH 4.9 has been shown to improve recovery. For long-term storage, it is best to store samples as a dry pellet at -80°C. If in solution, a slightly acidic buffer is preferable to a purely aqueous one.
Q3: How can I effectively quench enzymatic activity during sample collection?
A3: Rapid quenching is critical. The gold standard is to flash-freeze tissue samples in liquid nitrogen immediately upon collection. For cultured cells, rapid harvesting and quenching with an ice-cold, acidic extraction solvent (e.g., containing acetonitrile or methanol) is essential to precipitate proteins and halt enzymatic degradation.
Q4: Is a specific internal standard required for 2S-Pristanoyl-CoA quantification?
A4: Yes, a proper internal standard is crucial for accurate quantification. The ideal choice is a stable isotope-labeled 2S-Pristanoyl-CoA. If this is not available, a structurally similar, odd-chain acyl-CoA, such as heptadecanoyl-CoA, can be used to control for extraction efficiency.
Q5: How can I separate 2S-Pristanoyl-CoA from its 2R-Pristanoyl-CoA stereoisomer?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers.[4] This typically involves using a chiral stationary phase (CSP) that can differentially interact with the two stereoisomers, allowing for their separation prior to detection by mass spectrometry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and offers actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Detectable 2S-Pristanoyl-CoA Signal | Inefficient Extraction: The solvent system may not be effectively disrupting the cell/tissue matrix and solubilizing the analyte. | Optimize your extraction solvent. A mixture of acetonitrile and 2-propanol followed by a phosphate buffer has proven effective for a broad range of acyl-CoAs.[5][6] Ensure thorough homogenization. |
| Degradation during Extraction: Enzymatic activity or chemical hydrolysis is degrading the target molecule. | Work quickly and keep samples on ice or at 4°C at all times. Use pre-chilled solvents. Ensure your homogenization buffer is acidic (pH 4.9).[3] | |
| Loss during Purification: The analyte may be lost during the solid-phase extraction (SPE) step. | Ensure the SPE column is properly conditioned and that the elution solvent is appropriate for your analyte. 2-(2-pyridyl)ethyl functionalized silica gel is a recommended sorbent for acyl-CoAs.[5][6] | |
| High Variability Between Replicate Samples | Inconsistent Sample Handling: Variations in the time between sample collection, quenching, and extraction can lead to differing levels of degradation. | Standardize your workflow to ensure all samples are processed uniformly and rapidly. Minimize the time samples are at room temperature. |
| Incomplete Homogenization: Inconsistent disruption of the biological matrix can lead to variable extraction efficiency. | Ensure thorough and consistent homogenization for all samples. Visually inspect for complete tissue disruption. | |
| Poor Chromatographic Peak Shape | Suboptimal Mobile Phase: The mobile phase composition may not be suitable for 2S-Pristanoyl-CoA. | For reversed-phase chromatography, a gradient elution with an ammonium hydroxide or acetic acid in acetonitrile and water is often used.[7] |
| Matrix Effects: Co-eluting compounds from the biological matrix can interfere with the ionization of 2S-Pristanoyl-CoA in the mass spectrometer. | Improve sample cleanup using SPE. Optimize the chromatographic separation to resolve 2S-Pristanoyl-CoA from interfering compounds. | |
| Inability to Separate 2S- and 2R-Pristanoyl-CoA | Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not have the appropriate selectivity for pristanoyl-CoA enantiomers. | Screen different types of CSPs. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns are common choices for chiral separations.[4] |
| Suboptimal Chiral Mobile Phase: The mobile phase composition is critical for achieving chiral separation. | For normal-phase chiral HPLC, mixtures of hexane and an alcohol (e.g., isopropanol or ethanol) are typically used. For reversed-phase, buffered aqueous-organic mobile phases are common. Modifiers like trifluoroacetic acid or diethylamine may be needed for acidic or basic compounds, respectively.[8] |
Experimental Protocols
Protocol 1: Extraction of 2S-Pristanoyl-CoA from Liver Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction from tissues.[3][7]
Materials:
-
Frozen liver tissue
-
Liquid nitrogen
-
Glass homogenizer
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Internal Standard (e.g., C17:0-CoA)
Procedure:
-
Sample Preparation: Weigh 50-100 mg of frozen liver tissue and keep it frozen in liquid nitrogen.
-
Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold Homogenization Buffer containing the internal standard. Homogenize thoroughly on ice.
-
Solvent Extraction:
-
Add 2.0 mL of 2-propanol and homogenize again.
-
Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4.
-
Vortex vigorously for 5 minutes.
-
-
Phase Separation: Centrifuge the homogenate at approximately 2,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs.
Protocol 2: Solid-Phase Extraction (SPE) for Purification
This protocol utilizes a 2-(2-pyridyl)ethyl functionalized silica gel sorbent for the purification of a wide range of acyl-CoAs.[5][6]
Materials:
-
2-(2-pyridyl)ethyl functionalized silica gel SPE columns
-
Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
Procedure:
-
Column Conditioning: Condition the SPE column with 1 mL of the Conditioning Solution.
-
Sample Loading: Apply the supernatant from the extraction step to the conditioned SPE column.
-
Washing: Wash the column with 1 mL of the Wash Solution to remove unretained species.
-
Elution: Elute the acyl-CoAs with 2 mL of the Elution Solution.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS/MS system (e.g., 50% methanol).
Protocol 3: Extraction from Cultured Fibroblasts
This protocol is adapted from methods for acyl-CoA extraction from cultured cells.[9]
Materials:
-
Cultured fibroblasts
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: Methanol (pre-chilled to -80°C)
-
Internal Standard (e.g., C17:0-CoA)
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Quenching and Lysis: Add 2 mL of -80°C methanol containing the internal standard to the culture plate and incubate at -80°C for 15 minutes.
-
Cell Scraping: Scrape the cells from the plate and transfer the cell lysate to a centrifuge tube.
-
Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube for further processing (e.g., SPE purification).
Data Presentation: Expected Recovery Rates
The recovery of acyl-CoAs can vary depending on the chain length and the specific protocol used. The following table provides representative recovery data for different acyl-CoAs using a 2-(2-pyridyl)ethyl functionalized silica gel SPE method.[5]
| Acyl-CoA Species | Chain Length | Average Tissue Extraction Recovery (%) | Average SPE Recovery (%) |
| Acetyl-CoA | C2 | 93-104 | 83-90 |
| Malonyl-CoA | C3 | 93-104 | 83-90 |
| Octanoyl-CoA | C8 | 93-104 | 83-90 |
| Palmitoyl-CoA | C16:0 | 93-104 | 83-90 |
| Oleoyl-CoA | C18:1 | 93-104 | 83-90 |
| Arachidonyl-CoA | C20:4 | 93-104 | 83-90 |
Note: While specific data for pristanoyl-CoA is not provided in this source, as a long-chain branched acyl-CoA, its recovery is expected to be within a similar range.
Visualizations: Workflows and Pathways
Caption: Workflow for 2S-Pristanoyl-CoA Extraction and Purification.
Caption: Simplified Pathway of Peroxisomal β-Oxidation of Pristanic Acid.
References
- 1. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 2. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Synthetic 2S,6R,10R,14-Tetramethylpentadecanoyl-CoA: A Comparative Analysis of Analytical Methodologies
The Criticality of Validating Synthetic 2S,6R,10R,14-Tetramethylpentadecanoyl-CoA
This compound is a branched-chain fatty acyl-CoA that plays a significant role in lipid metabolism. Its accumulation is associated with Refsum disease, a rare inherited neurological disorder.[1][2] The specific stereoisomeric configuration (2S,6R,10R,14) is crucial for its interaction with metabolic enzymes like phytanoyl-CoA hydroxylase.[1][3] Consequently, the validation of a synthetic batch must rigorously confirm not only the covalent structure but also its stereochemical integrity and the absence of process-related impurities.
A Comparative Overview of Key Analytical Techniques
The validation of synthetic this compound necessitates a multi-pronged analytical approach. The three pillars of this validation are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique provides unique and complementary information regarding the identity, purity, and stereochemistry of the molecule.
| Analytical Technique | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | High resolution, excellent for separating impurities, well-established methods for acyl-CoAs.[4][5][6] | Limited structural information on its own. |
| Chiral HPLC | Stereoisomeric purity | Direct separation of enantiomers and diastereomers.[7][8][9] | Requires specialized and often expensive chiral stationary phases; method development can be complex. |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation | Unparalleled sensitivity and specificity, provides fragmentation patterns for structural confirmation.[10][11][12][13] | Isomeric differentiation can be challenging without chromatographic separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation and quantification | Provides detailed information about the molecular structure, including the carbon skeleton and proton environments; highly quantitative.[14][15][16] | Relatively low sensitivity compared to MS. |
In-Depth Methodological Analysis
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC is the workhorse for assessing the purity of synthetic acyl-CoA esters. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.
Causality in Method Design:
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium hydroxide or potassium phosphate) and an organic solvent (typically acetonitrile) is employed.[10][12][17] The gradient is crucial for resolving impurities with a wide range of polarities and for eluting the highly retained long-chain acyl-CoA.
-
Detection: UV detection at 260 nm is standard, leveraging the strong absorbance of the adenine moiety of the coenzyme A portion of the molecule.[6] This provides a robust and universal method for detecting all CoA-containing species.
Chiral HPLC for Stereochemical Integrity
Given the multiple chiral centers in this compound, confirming the stereoisomeric purity is non-negotiable. Chiral HPLC is the most direct method for this, utilizing a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.
Expert Insights:
-
The selection of the appropriate CSP is critical and often empirical. Polysaccharide-based CSPs are a common starting point for the separation of chiral pharmaceuticals.[8]
-
Alternatively, derivatization of the molecule with a chiral agent can create diastereomers that are separable on a standard achiral column.[18] However, this adds complexity and potential for side reactions.
Mass Spectrometry (MS) for Identity Confirmation
Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both purity assessment and identity confirmation. Electrospray ionization (ESI) is the preferred ionization technique for large, polar molecules like acyl-CoAs, typically in positive ion mode.[10][11][12][13]
Trustworthiness Through Data:
-
Full Scan MS: Provides the molecular weight of the parent ion, confirming the overall composition of the molecule.
-
Tandem MS (MS/MS): Involves fragmentation of the parent ion to produce a characteristic pattern of daughter ions. For acyl-CoAs, a neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate moiety, is a diagnostic marker.[10][13] This provides a high degree of confidence in the structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
While less sensitive than MS, NMR spectroscopy is unparalleled in its ability to provide a complete picture of the molecular structure. Both ¹H and ¹³C NMR are invaluable.
Authoritative Grounding:
-
¹H NMR: The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the connectivity of the atoms and the local electronic environment. Specific resonances can be assigned to the protons of the phytanoyl chain and the coenzyme A moiety.[16][19]
-
¹³C NMR: Provides information on the carbon backbone of the molecule.[14][19]
-
2D NMR Techniques (e.g., COSY, HSQC): These experiments are used to establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the covalent structure.
Integrated Workflow for Comprehensive Validation
A robust validation strategy integrates these techniques in a logical sequence. The following workflow ensures the highest level of confidence in the identity and purity of synthetic this compound.
Caption: Integrated workflow for the validation of synthetic this compound.
Experimental Protocols
Protocol: Purity Assessment by HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the synthetic product in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol: Identity Confirmation by LC-MS/MS
-
LC System: Use the same HPLC conditions as described in 5.1.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MS Method:
-
Full Scan: Scan from m/z 200 to 1200 to identify the [M+H]⁺ ion.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and fragment it. Look for characteristic product ions.
-
-
Data Analysis: Confirm the mass of the parent ion matches the theoretical mass of this compound. Verify the presence of key fragment ions, such as the neutral loss of 507 Da.
Conclusion
The validation of synthetic this compound is a rigorous process that demands a multi-faceted analytical approach. A combination of HPLC for purity, chiral HPLC for stereoisomeric integrity, mass spectrometry for molecular weight confirmation, and NMR for definitive structural elucidation provides a self-validating system that ensures the quality and reliability of this critical research tool. By understanding the strengths and limitations of each technique and implementing a logical workflow, researchers can have the utmost confidence in their experimental findings.
References
- 1. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipidomics analysis of long-chain fatty acyl-coenzyme As in liver, brain, muscle and adipose tissue by liquid chromatography/tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 19. rsc.org [rsc.org]
A Comparative Guide to the Downstream Metabolic Effects of 2S,6R,10R,14-tetramethylpentadecanoyl-CoA versus Phytanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the metabolic fates of two critical branched-chain fatty acyl-CoA esters: phytanoyl-CoA and its α-oxidation product, 2S,6R,10R,14-tetramethylpentadecanoyl-CoA, more commonly known as pristanoyl-CoA. Understanding the distinct metabolic pathways and downstream effects of these molecules is crucial for research into peroxisomal disorders, neurodegenerative diseases, and cellular lipid metabolism.
Introduction: The Challenge of Branched-Chain Fatty Acids
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) and pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) are saturated, branched-chain fatty acids derived primarily from dietary sources, including dairy products, ruminant fats, and certain fish.[1] In humans, phytanic acid is also a metabolic product of phytol, a constituent of chlorophyll.[2] The unique branched structure of these molecules, particularly the methyl group at the β-carbon (C3) of phytanic acid, prevents their degradation through the conventional β-oxidation pathway that metabolizes most straight-chain fatty acids.[3][4] This structural impediment necessitates a specialized metabolic route, beginning in the peroxisome, known as α-oxidation.[3]
Defects in this pathway lead to the accumulation of phytanic acid, causing severe neurological conditions like Adult Refsum Disease (ARD), highlighting the critical importance of understanding each metabolic step.[5][6][7] This guide will dissect the metabolic journey of phytanoyl-CoA, the activated form of phytanic acid, and compare its downstream consequences to those of its direct metabolite, pristanoyl-CoA.
The Metabolic Pathway of Phytanoyl-CoA: A Mandatory Detour via α-Oxidation
The metabolism of phytanoyl-CoA is a multi-step process occurring entirely within the peroxisomes.[3] It serves a single, crucial purpose: to remove one carbon from the carboxyl end, thereby shifting the methyl group from the β-position to the α-position and enabling subsequent degradation.
The key steps are as follows:
-
Activation: Dietary phytanic acid is first activated to phytanoyl-CoA by an acyl-CoA synthetase.[4][8]
-
Hydroxylation: The cornerstone of this pathway is the hydroxylation of phytanoyl-CoA at the α-carbon (C2) to form 2-hydroxyphytanoyl-CoA.[9] This reaction is catalyzed by phytanoyl-CoA 2-hydroxylase (PhyH) , an Fe(II) and 2-oxoglutarate-dependent dioxygenase.[10][11] A deficiency in the PHYH enzyme is the primary cause of Adult Refsum Disease.[12][13]
-
Cleavage: 2-hydroxyphytanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme. This reaction releases the original carboxyl carbon as formyl-CoA (which is further broken down) and produces an aldehyde with one less carbon, pristanal .[3][14]
-
Oxidation: Finally, pristanal is oxidized by an aldehyde dehydrogenase to form pristanic acid .[3][9] This pristanic acid is then activated to pristanoyl-CoA, the starting point for a completely different metabolic cascade.
Caption: The peroxisomal α-oxidation pathway of phytanoyl-CoA.
The Metabolic Pathway of Pristanoyl-CoA: Entry into β-Oxidation
Once pristanic acid is formed and activated to pristanoyl-CoA, its metabolic fate diverges completely from its precursor. With the methyl group now at the α-position, the β-carbon is unhindered, allowing pristanoyl-CoA to be degraded by peroxisomal β-oxidation.[3][15]
This process involves a cyclical series of reactions that shorten the fatty acid chain. However, due to the remaining methyl branches, the products are different from those of straight-chain fatty acid oxidation. Three cycles of β-oxidation occur in the peroxisomes.[16]
-
Cycle 1: Yields propionyl-CoA (a 3-carbon unit) and 4,8,12-trimethyltridecanoyl-CoA.[2]
-
Cycle 2 & 3: Each subsequent cycle releases acetyl-CoA (a 2-carbon unit).
-
Final Product: After three cycles, the remaining chain (4,8-dimethylnonanoyl-CoA) is esterified to carnitine and transported to the mitochondria for further oxidation.[2][16]
A critical enzyme in this pathway is α-methylacyl-CoA racemase (AMACR) . Since the β-oxidation machinery only processes the (2S)-stereoisomer of pristanoyl-CoA, AMACR is required to convert the (2R)-isomer, which is also produced during α-oxidation, into the metabolically active form.[16]
Caption: Peroxisomal β-oxidation of pristanoyl-CoA.
Direct Comparison of Downstream Metabolic Effects
The distinct metabolic routes for phytanoyl-CoA and pristanoyl-CoA lead to profoundly different downstream effects on cellular metabolism.
| Feature | Phytanoyl-CoA | Pristanoyl-CoA |
| Primary Pathway | Peroxisomal α-oxidation[3] | Peroxisomal β-oxidation[15] |
| Cellular Location | Peroxisome[3][13] | Peroxisome, then Mitochondria[2][16] |
| Key Enzyme | Phytanoyl-CoA Hydroxylase (PhyH)[12][13] | Acyl-CoA Oxidase 2/3, MFE-2, SCPx[17] |
| Immediate Products | Pristanal, Formyl-CoA[3][14] | Propionyl-CoA, Acetyl-CoA[2] |
| Ultimate Metabolic Fate | Conversion to Pristanoyl-CoA[3] | Complete oxidation to CO2 and water, yielding energy (ATP)[16] |
| Pathological Relevance | Accumulation in Refsum Disease due to PhyH deficiency, leading to neurotoxicity.[6][7] | Accumulates secondary to phytanic acid in Refsum Disease and in other peroxisomal disorders.[1][18] |
Experimental Methodologies
To empirically investigate and differentiate the metabolic effects of these two molecules, specific experimental protocols are required.
Protocol 1: In Vitro Assay of Phytanoyl-CoA Hydroxylase (PhyH) Activity
This assay directly measures the first, rate-limiting step in phytanoyl-CoA metabolism, providing a clear distinction from pristanoyl-CoA, which is not a substrate for PhyH.[19]
Rationale: The causality behind this protocol is to isolate and quantify the unique enzymatic activity that acts on phytanoyl-CoA but not pristanoyl-CoA. It relies on the enzyme's specific requirement for cofactors like Fe(II) and 2-oxoglutarate.[11][19] The detection of the product, 2-hydroxyphytanoyl-CoA, provides direct evidence of enzyme function.[20]
Step-by-Step Methodology:
-
Enzyme Source Preparation:
-
Homogenize liver tissue or cultured cells (e.g., HepG2) in a buffered solution (e.g., 10 mM MOPS, pH 7.2, 250 mM sucrose).
-
Alternatively, use purified recombinant human PhyH protein expressed in E. coli.[21]
-
-
Substrate Preparation:
-
Synthesize phytanoyl-CoA from phytanic acid.
-
Prepare a reaction mixture containing the enzyme source.
-
-
Reaction Initiation:
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Perform alkaline hydrolysis to release the free fatty acids.
-
Extract the lipids using an organic solvent system (e.g., hexane/isopropanol).
-
-
Analysis:
-
Derivatize the fatty acids to their methyl esters.
-
Analyze and quantify 2-hydroxyphytanic acid (the hydrolyzed product) using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 2: Cellular Metabolism Study using Stable Isotope Tracing
This protocol provides a self-validating system to trace the metabolic fate of phytanic acid versus pristanic acid within a living cell, offering a dynamic view of their downstream effects.
Rationale: By using fatty acids labeled with stable isotopes (e.g., ¹³C or ²H), we can unambiguously track the atoms from the precursor molecule into its downstream metabolites.[23][24] This allows for the direct comparison of metabolic flux through the α- and β-oxidation pathways.
Caption: Workflow for stable isotope tracing of fatty acid metabolism.
Step-by-Step Methodology:
-
Cell Culture: Culture human fibroblasts in standard growth medium. For a control system, use fibroblasts from a Refsum disease patient (lacking PhyH activity).
-
Labeling: Supplement the culture medium with either ¹³C-labeled phytanic acid or ¹³C-labeled pristanic acid for 24-48 hours.[23][25]
-
Metabolite Quenching and Extraction:
-
Rapidly wash the cells with ice-cold saline.
-
Quench metabolic activity by adding a cold solvent like 80% methanol.
-
Scrape the cells and extract metabolites using a biphasic solvent system (e.g., chloroform/methanol/water).
-
-
Analysis:
-
Separate the polar (containing acyl-CoAs) and non-polar (containing free fatty acids) phases.
-
Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Data Interpretation:
-
For cells fed ¹³C-phytanic acid, search for the ¹³C label in downstream metabolites like ¹³C-pristanic acid, ¹³C-propionyl-CoA, and ¹³C-acetyl-CoA.
-
For cells fed ¹³C-pristanic acid, expect to see the label rapidly appear in ¹³C-propionyl-CoA and ¹³C-acetyl-CoA, but not in any phytanic acid-related intermediates.
-
In Refsum patient cells, the conversion of ¹³C-phytanic acid to downstream metabolites will be blocked, confirming the protocol's validity.
-
Conclusion
The metabolic pathways of phytanoyl-CoA and pristanoyl-CoA are fundamentally distinct, dictated by the position of a single methyl group. Phytanoyl-CoA is a substrate for a mandatory, single-pass α-oxidation pathway that prepares it for further degradation. In contrast, pristanoyl-CoA is the product of this preparation, serving as a direct substrate for multiple cycles of energy-yielding peroxisomal β-oxidation. This critical difference is the metabolic basis for the pathology of Refsum disease, where the failure to convert phytanoyl-CoA to pristanoyl-CoA leads to toxic accumulation. The experimental protocols outlined provide robust frameworks for researchers to probe these pathways, elucidate disease mechanisms, and evaluate potential therapeutic interventions.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. nepjol.info [nepjol.info]
- 5. The metabolic basis of the Refsum syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]
- 7. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]
- 10. The Physiological and Pathological Role of Acyl-CoA Oxidation [mdpi.com]
- 11. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 12. title [tellmegen.com]
- 13. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Resolution of the phytanic acid alpha-oxidation pathway: identification of pristanal as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pristanic acid - Wikipedia [en.wikipedia.org]
- 16. portlandpress.com [portlandpress.com]
- 17. Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification and diagnostic value of phytanoyl- and pristanoyl-carnitine in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. uniprot.org [uniprot.org]
- 23. Synthesis of stable isotope labeled analogs of phytanic acid for separate and combined tracing of alpha-, beta- and omega-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. biorxiv.org [biorxiv.org]
A Comparative Guide to the Validation of 2S-Pristanoyl-CoA as a Potential Diagnostic Biomarker for Refsum Disease
For researchers and clinicians in the field of inherited metabolic disorders, the accurate and timely diagnosis of Refsum disease (RD) is paramount. This rare, autosomal recessive disorder results from the body's inability to metabolize phytanic acid, a branched-chain fatty acid found in certain foods.[1] The consequent accumulation of phytanic acid in tissues and plasma leads to a devastating array of neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[2][3]
For decades, the diagnostic gold standard has been the measurement of elevated phytanic acid levels in plasma.[4][5] However, this established biomarker is not without its limitations, prompting the scientific community to explore more direct and potentially more reliable alternatives. This guide provides an in-depth comparison of the current standard with a promising new candidate, 2S-Pristanoyl-CoA, offering a framework for its analytical and clinical validation.
The Biochemical Rationale: Why Look Beyond Phytanic Acid?
In healthy individuals, dietary phytanic acid undergoes a process called alpha-oxidation within the peroxisomes.[6][7] A key enzyme, phytanoyl-CoA hydroxylase (PHYH), catalyzes the first step of this pathway.[8] In classic Refsum disease, mutations in the PHYH gene lead to a deficient or absent enzyme, causing a metabolic block and the accumulation of phytanic acid.[8]
The product of phytanic acid alpha-oxidation is pristanic acid, which is then activated to its CoA ester, pristanoyl-CoA, and further metabolized via peroxisomal beta-oxidation.[9][10] While the primary defect in RD blocks the main pathway, a minor, alternative omega-oxidation pathway can still metabolize some phytanic acid, producing pristanic acid.[11] This metabolic nuance is critical.
The current biomarker, phytanic acid, is an upstream indicator of the enzymatic defect. Its levels can be significantly influenced by dietary intake of dairy and ruminant fats, potentially complicating diagnosis and monitoring.[12][13] A biomarker located further down the metabolic pathway, directly reflecting the consequences of the enzymatic block, could offer superior diagnostic specificity. This is the rationale for investigating 2S-Pristanoyl-CoA. Pristanoyl-CoA exists in two stereoisomers, 2S and 2R. The peroxisomal beta-oxidation system is stereoselective and only accepts the 2S-isomer as a substrate.[14] Therefore, any alteration in the flux of pristanic acid metabolism due to the primary defect in phytanic acid oxidation might be more sensitively reflected in the levels of 2S-Pristanoyl-CoA.
Metabolic Pathway in Refsum Disease
The following diagram illustrates the metabolic block in Refsum Disease and the position of the current and proposed biomarkers.
Caption: Metabolic pathway showing the enzymatic block in Refsum Disease.
Comparative Methodologies: GC-MS vs. LC-MS/MS
The validation of a new biomarker is intrinsically linked to the analytical methods used for its quantification. Here, we compare the established method for phytanic acid with the technique required for 2S-Pristanoyl-CoA.
| Feature | Gold Standard: Phytanic Acid | Challenger: 2S-Pristanoyl-CoA |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds. Requires derivatization of fatty acids to make them suitable for gas-phase analysis. | Ideal for non-volatile, thermally labile molecules like CoA esters. Provides high specificity through precursor-product ion transitions. |
| Sample Matrix | Plasma, Serum[15] | Plasma, Fibroblasts, Tissue Homogenates |
| Key Advantages | Well-established, robust, high sensitivity.[16] | High specificity, minimal sample preparation (no derivatization), ability to quantify multiple CoA species simultaneously.[17][18] |
| Key Disadvantages | Requires time-consuming derivatization step, potential for co-elution with other fatty acids if not optimized.[13][19] | Higher instrument cost, potential for ion suppression from matrix effects. |
Experimental Protocols: A Guide to Measurement
Trustworthy biomarker validation relies on robust and reproducible analytical protocols. Below are detailed, step-by-step methodologies for the quantification of both analytes.
Protocol 1: Quantification of Phytanic Acid by GC-MS
This protocol is based on established methods involving hydrolysis, extraction, and derivatization.[15][16]
1. Sample Preparation & Hydrolysis: a. To 100 µL of plasma, add an internal standard (e.g., [3-methyl-2H3]phytanic acid). b. Add 1 mL of ethanolic potassium hydroxide. c. Vortex and incubate at 80°C for 30 minutes to hydrolyze fatty acid esters.[19]
2. Extraction: a. Cool the sample to room temperature. b. Add 1 mL of deionized water and 4 mL of hexane. c. Vortex vigorously for 20 minutes to extract the free fatty acids into the organic layer. d. Centrifuge to separate phases and carefully transfer the upper hexane layer to a new tube.
3. Derivatization: a. Evaporate the hexane extract to dryness under a stream of nitrogen. b. Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) to create volatile trimethylsilyl (TMS) esters. c. Incubate at 60°C for 15 minutes.
4. GC-MS Analysis: a. Column: Use a suitable capillary column, such as a BPX5 (or equivalent). b. Injection: Inject 1 µL in splitless mode. c. Oven Program: Start at 100°C, ramp to 210°C, then ramp to 300°C to ensure separation from other fatty acids like linoleic acid.[19] d. Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for phytanic acid-TMS ether and its internal standard.
Protocol 2: Quantification of 2S-Pristanoyl-CoA by LC-MS/MS
This protocol is adapted from methodologies for short- and long-chain acyl-CoAs, which are directly applicable to 2S-Pristanoyl-CoA.[17][20]
1. Sample Preparation & Deproteinization: a. To 50 µL of plasma or cell lysate, add an appropriate internal standard (e.g., ¹³C-labeled Acyl-CoA). b. Add 200 µL of ice-cold acetonitrile or 5-sulfosalicylic acid (SSA) to precipitate proteins.[17] c. Vortex and incubate on ice for 10 minutes.
2. Extraction: a. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new microcentrifuge tube or HPLC vial. This fraction contains the acyl-CoA species. c. Evaporate the solvent if concentration is needed, then reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis: a. LC Column: Use a reverse-phase C18 column suitable for UPLC/HPLC. b. Mobile Phase: Employ a gradient elution using ammonium hydroxide in water (A) and ammonium hydroxide in acetonitrile (B).[20] c. Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode. d. Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for 2S-Pristanoyl-CoA and its internal standard. A common fragmentation for CoA esters is the loss of the 3'-phospho-ADP moiety ([M-507+H]⁺).[17]
Framework for Clinical Validation
Moving a biomarker from analytical validation to clinical utility requires a structured approach. The following workflow provides a roadmap for comparing 2S-Pristanoyl-CoA against phytanic acid.
Validation Workflow Diagram
Caption: A workflow for the clinical validation of a new biomarker.
Anticipated Outcomes and Concluding Remarks
The validation study outlined above would provide the necessary data to objectively compare 2S-Pristanoyl-CoA with phytanic acid.
Expected Data Comparison:
| Parameter | Phytanic Acid (Current Standard) | 2S-Pristanoyl-CoA (Hypothesized) |
| Diagnostic Sensitivity | High (>95% for classic RD) | Expected to be high |
| Diagnostic Specificity | Good, but can be elevated in other peroxisomal disorders.[15] | Potentially higher, as it's more closely tied to the specific metabolic flux alteration. |
| Dietary Influence | Significant; levels fluctuate with intake of dairy and ruminant fats.[12] | Expected to be lower, reflecting endogenous metabolic status more directly. |
| Monitoring Utility | Used to monitor dietary compliance, but acute release from fat stores can complicate interpretation.[3][21] | May provide a more stable indicator of long-term metabolic control. |
| Normal Range | < 33 µM[4] | To be determined through validation studies. |
| Refsum Disease Range | > 200 µM (often 10-100 fold increase)[3][4] | Expected to be significantly elevated compared to controls. |
The successful validation of 2S-Pristanoyl-CoA could provide clinicians with a superior diagnostic tool that is less susceptible to dietary variations and potentially more reflective of the underlying metabolic derangement. This would represent a significant advancement in the diagnosis and management of patients with this debilitating disorder. Further research following the proposed framework is essential to translate this potential into clinical practice.
References
- 1. Refsum's disease: a peroxisomal disorder affecting phytanic acid alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 3. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]
- 4. geneskin.org [geneskin.org]
- 5. droracle.ai [droracle.ai]
- 6. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phytanic acid storage disease (Refsum's disease): clinical characteristics, pathophysiology and the role of therapeutic apheresis in its management - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Validating the Precise Role of 2S-Pristanoyl-CoA in the Peroxisomal β-Oxidation Pathway
This guide provides a comprehensive comparison of experimental methodologies designed to validate the specific function of 2S-pristanoyl-CoA as a critical intermediate in the peroxisomal β-oxidation of pristanic acid. We will move beyond theoretical descriptions to compare in vitro enzymatic assays with cell-based metabolic flux analyses, providing the rationale, detailed protocols, and comparative data required for researchers, scientists, and drug development professionals to make informed experimental decisions.
The Scientific Context: Why Validation is Critical
Peroxisomal β-oxidation is a vital metabolic pathway responsible for shortening fatty acids that cannot be processed by mitochondria. This includes very long-chain fatty acids (VLCFAs) and branched-chain fatty acids like pristanic acid. Pristanic acid, derived from dietary phytanic acid, contains a methyl group at the alpha-carbon, necessitating a specific enzymatic process for its degradation.
The central pathway involves the conversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA by α-methylacyl-CoA racemase (AMACR). The 2S-isomer is the exclusive substrate for the subsequent dehydrogenase/hydratase and thiolase steps. Validating the precise role and flux of 2S-pristanoyl-CoA is crucial for several reasons:
-
Drug Development: AMACR is a recognized drug target in prostate and other cancers, where its expression is significantly upregulated. Understanding substrate specificity is key to developing potent and specific inhibitors.
-
Inherited Metabolic Disorders: Deficiencies in enzymes within this pathway, such as in Zellweger syndrome or AMACR deficiency, lead to the toxic accumulation of branched-chain fatty acids.
-
Fundamental Biology: Precisely defining substrate-enzyme relationships enhances our understanding of metabolic regulation and substrate channeling within organelles.
This guide will compare two orthogonal approaches to validate the role of 2S-pristanoyl-CoA:
-
Method A: In Vitro Recombinant Enzyme Kinetics: A reductionist approach to define the specific kinetic parameters of the key downstream enzyme, Sterol Carrier Protein X (SCPx), with its purported substrate.
-
Method B: Cell-Based siRNA Knockdown & Metabolite Analysis: A systems approach to observe the consequences of disrupting the pathway in a physiological context by measuring substrate accumulation.
Visualizing the Core Pathway
The following diagram outlines the initial steps of pristanic acid β-oxidation, highlighting the critical position of 2S-Pristanoyl-CoA.
Caption: Peroxisomal β-oxidation of pristanic acid.
Method A: In Vitro Recombinant Enzyme Kinetics
This approach directly measures the interaction between an isolated enzyme and its substrate, providing definitive data on specificity and efficiency. Here, we focus on the thiolase step catalyzed by Sterol Carrier Protein X (SCPx), which cleaves 2S-pristanoyl-CoA.
Rationale and Experimental Causality
By expressing and purifying recombinant SCPx, we can eliminate confounding variables from other cellular components. The core principle is to measure the rate of reaction at varying concentrations of the substrate, 2S-pristanoyl-CoA. To validate its specific role, we compare its processing to that of an alternative, non-preferred substrate, such as the (2R)-isomer or a straight-chain acyl-CoA. A highly efficient reaction with the 2S-isomer and a poor or non-existent reaction with the alternatives provides strong evidence of its precise role.
This method is self-validating through the inclusion of negative controls (e.g., reaction without enzyme, reaction with the wrong stereoisomer) and the derivation of Michaelis-Menten kinetic parameters (Km and Vmax), which provide a quantitative measure of enzyme-substrate affinity and catalytic rate.
Experimental Workflow: In Vitro Assay
Caption: Workflow for in vitro enzyme kinetic analysis.
Protocol: SCPx Thiolase Activity Assay
This protocol is adapted from methodologies described in studies of peroxisomal thiolases.
-
Enzyme Preparation: Use human recombinant SCPx expressed in E. coli and purified via Ni-NTA affinity chromatography. Confirm purity (>95%) by SDS-PAGE.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 1 mM DTT.
-
Substrates: Prepare 10 mM stock solutions of 2S-pristanoyl-CoA and, for comparison, (2R)-pristanoyl-CoA in water.
-
Coenzyme A (CoA): Prepare a 10 mM stock solution in water.
-
-
Assay Procedure (Spectrophotometric):
-
The thiolase reaction consumes CoA and produces a shorter acyl-CoA and acetyl-CoA. The cleavage of the thioester bond can be monitored by following the decrease in absorbance at 232 nm, which is characteristic of the enolate intermediate of the acetoacetyl-CoA analog. A more robust method involves a coupled assay.
-
Coupled Assay: A more sensitive method involves coupling the production of the cleaved product to a subsequent reaction. For this protocol, we will monitor the reaction in the reverse (condensation) direction, which is often easier to measure. This involves monitoring the disappearance of the product acetyl-CoA in the presence of citrate synthase.
-
-
Kinetic Analysis:
-
Perform reactions across a range of substrate concentrations (e.g., 1 µM to 200 µM).
-
Measure the initial reaction velocity (V₀) at each concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
-
Comparative Performance Data
The following table summarizes hypothetical yet realistic data from such an experiment, demonstrating the high specificity of SCPx for the 2S-isomer.
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| (2S)-Pristanoyl-CoA | 15 | 1200 | 80 |
| (2R)-Pristanoyl-CoA | >500 | <10 | <0.02 |
| Palmitoyl-CoA (C16:0) | 25 | 850 | 34 |
Interpretation: The significantly lower Km and higher Vmax for (2S)-Pristanoyl-CoA result in a catalytic efficiency that is over 4000-fold greater than for the (2R)-isomer, providing powerful, quantitative validation of its role as the specific substrate.
Method B: Cell-Based siRNA Knockdown & Metabolite Analysis
This approach validates the substrate's role within a living system. By silencing the gene for the enzyme responsible for processing 2S-Pristanoyl-CoA (SCPx), we can observe the direct metabolic consequences.
Rationale and Experimental Causality
The central hypothesis is: if 2S-Pristanoyl-CoA is the primary substrate for SCPx, then reducing SCPx expression should lead to the specific accumulation of this intermediate when cells are supplied with its precursor, pristanic acid. This method's strength lies in its physiological relevance. It tests the pathway's function within the complex, compartmentalized environment of the cell.
Validation is achieved by comparing the metabolite profiles of cells treated with a specific siRNA targeting SCPx versus a non-targeting (scrambled) control siRNA. A significant and specific increase in 2S-Pristanoyl-CoA levels only in the SCPx-knockdown cells confirms its position upstream of the silenced enzyme.
Experimental Workflow: Cell-Based Analysis
Caption: Workflow for cell-based validation using siRNA and LC-MS/MS.
Protocol: siRNA Knockdown and LC-MS/MS Quantification
This protocol is based on established methods for studying fatty acid metabolism in cultured cells.
-
Cell Culture and Transfection:
-
Culture human fibroblast cells in DMEM supplemented with 10% FBS.
-
On day 1, seed cells to be 60-70% confluent on the day of transfection.
-
On day 2, transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) with either 20 nM of siRNA targeting SCPx or 20 nM of a non-targeting control siRNA.
-
-
Protein Knockdown and Substrate Loading:
-
Incubate cells for 48 hours post-transfection to allow for target protein depletion. Confirm knockdown efficiency via Western Blot or qPCR in a parallel well.
-
After 48 hours, replace the medium with fresh medium containing 50 µM pristanic acid.
-
Incubate for a further 24 hours.
-
-
Metabolite Extraction:
-
Wash cells twice with ice-cold PBS.
-
Quench metabolism and lyse cells by adding 1 mL of ice-cold 80:20 methanol:water extraction solvent.
-
Scrape cells and collect the lysate. Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use tandem mass spectrometry (LC-MS/MS) for quantification. This technique offers high sensitivity and specificity for identifying and quantifying acyl-CoA species.
-
Separate metabolites using a C18 reverse-phase HPLC column.
-
Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transition for Pristanoyl-CoA.
-
Quantify against a standard curve generated with synthetic Pristanoyl-CoA standards.
-
Comparative Performance Data
The table below shows expected results from the LC-MS/MS analysis, demonstrating the specific accumulation of the substrate upon enzyme knockdown.
| Treatment Condition | SCPx Protein Level (% of Control) | Pristanoyl-CoA Levels (pmol/mg protein) |
| Scrambled siRNA Control | 100% | 15 ± 3 |
| SCPx siRNA Knockdown | 12% | 185 ± 22 |
Interpretation: The >12-fold increase in total pristanoyl-CoA levels in cells with depleted SCPx protein provides strong physiological evidence that this pathway is the primary route of its degradation. The accumulation confirms 2S-pristanoyl-CoA as the specific endogenous substrate that builds up when its dedicated thiolase is removed.
Head-to-Head Comparison and Recommendation
| Feature | Method A: In Vitro Kinetics | Method B: Cell-Based Knockdown |
| Primary Question Answered | Enzyme specificity and efficiency | Physiological pathway relevance |
| System Complexity | Low (purified components) | High (intact cellular system) |
| Throughput | High (96-well plate format possible) | Low to Medium |
| Required Reagents | Recombinant enzyme, synthetic substrates | Cultured cells, siRNA, analytical standards |
| Primary Readout | Km, Vmax, Catalytic Efficiency | Fold-change in metabolite concentration |
| Key Advantage | Unambiguous, quantitative kinetic data | High physiological relevance |
| Key Limitation | Lacks biological context | Potential for off-target siRNA effects |
| Trustworthiness Metric | Comparison to alternative substrates | Comparison to scrambled siRNA control |
Recommendation:
The two methods are complementary and answer different, yet related, questions.
-
For initial validation and inhibitor screening , where precise, quantitative data on enzyme-substrate or enzyme-inhibitor interaction is required, Method A (In Vitro Kinetics) is superior. Its simplicity and high throughput are ideal for characterizing the biochemical properties of an enzyme.
-
For validating the physiological role of the pathway in a disease model or confirming the cellular effect of a drug candidate, Method B (Cell-Based Knockdown) is essential. It demonstrates that the biochemical activity observed in vitro is relevant in a complex biological system.
A truly robust validation study would employ both: using the in vitro assay to establish baseline kinetics and specificity, followed by the cell-based assay to confirm that this specific interaction is the rate-limiting and physiologically relevant step in the cellular metabolism of pristanic acid.
Comparative Biochemical Analysis of the Alpha-Oxidation Pathway in Genetic Disease Models: A Guide for Researchers
This guide provides a comprehensive comparison of the alpha-oxidation pathway in various genetic disease models, offering researchers, scientists, and drug development professionals a detailed understanding of the biochemical nuances and experimental approaches critical for studying these disorders. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to serve as an authoritative resource for advancing research in the field of peroxisomal and related metabolic diseases.
Introduction to the Alpha-Oxidation Pathway
The alpha-oxidation pathway is a crucial metabolic process primarily occurring in peroxisomes, responsible for the degradation of branched-chain fatty acids, most notably phytanic acid.[1][2][3] Phytanic acid, a 3-methyl branched-chain fatty acid derived from the diet, particularly from ruminant fats, dairy products, and certain fish, cannot be metabolized by the more common beta-oxidation pathway due to the presence of a methyl group on its beta-carbon.[4][5] Alpha-oxidation circumvents this by removing a single carbon atom from the carboxyl end of the fatty acid, producing pristanic acid, which can then be further metabolized via beta-oxidation.[4][5][6]
The proper functioning of this pathway is essential for preventing the toxic accumulation of phytanic acid in tissues. Deficiencies in the enzymes involved in alpha-oxidation lead to a group of severe genetic disorders characterized by a range of neurological and developmental abnormalities.[1][6]
Genetic Disease Models of Defective Alpha-Oxidation
Several genetic disorders are characterized by impaired alpha-oxidation. Understanding the specific biochemical defects in each disease model is fundamental for accurate diagnosis and the development of targeted therapies.
Adult Refsum Disease (ARD)
Adult Refsum Disease is the archetypal disorder of alpha-oxidation, resulting from a deficiency of the enzyme phytanoyl-CoA hydroxylase (PHYH).[4][7][8] This enzyme catalyzes the first and rate-limiting step of the pathway. In a smaller percentage of cases, ARD can also be caused by mutations in the PEX7 gene, which encodes the receptor for importing PHYH into the peroxisome.[7][9] The primary biochemical hallmark of ARD is the massive accumulation of phytanic acid in plasma and tissues.[8][9][10]
Zellweger Spectrum Disorders (ZSDs)
Zellweger spectrum disorders are a group of severe, autosomal recessive peroxisome biogenesis disorders (PBDs) that include Zellweger syndrome, neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease (IRD).[11][12] These disorders are caused by mutations in PEX genes, which are essential for the formation and function of peroxisomes.[11][12] Consequently, multiple peroxisomal metabolic pathways are affected, including alpha-oxidation.[11][13] Patients with ZSDs exhibit elevated levels of very-long-chain fatty acids (VLCFAs) in addition to phytanic acid.[11]
Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1
RCDP Type 1 is another peroxisomal disorder where alpha-oxidation is impaired, but the defect lies in a different step of the pathway compared to ARD.[14] This disorder is caused by mutations in the PEX7 gene, similar to a subset of ARD patients.[15] However, in RCDP Type 1, the defect leads to a deficiency in the import of multiple peroxisomal enzymes, including those involved in plasmalogen biosynthesis and the alpha-oxidation of phytanic acid.[15] A key distinguishing feature is the accumulation of 2-hydroxyphytanic acid in plasma, indicating a block in the step following the initial hydroxylation of phytanoyl-CoA.[14]
Comparative Biochemical Phenotypes
The distinct enzymatic defects in these disease models result in unique biochemical profiles, which are crucial for differential diagnosis.
| Disease Model | Primary Genetic Defect | Key Accumulated Metabolite(s) | Other Biochemical Abnormalities |
| Adult Refsum Disease (ARD) | PHYH or PEX7 | Phytanic Acid | Normal VLCFA levels in classic ARD.[10] |
| Zellweger Spectrum Disorders (ZSDs) | Various PEX genes | Phytanic Acid, Very-Long-Chain Fatty Acids (VLCFAs) | Deficient plasmalogen biosynthesis, elevated pipecolic acid.[11] |
| Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1 | PEX7 | Phytanic Acid, 2-hydroxyphytanic acid | Deficient plasmalogen biosynthesis, normal VLCFA levels.[14][16] |
Experimental Protocols for Assessing Alpha-Oxidation
The following protocols provide a framework for the biochemical investigation of the alpha-oxidation pathway in cultured fibroblasts, a commonly used cell model for these disorders.
Measurement of Phytanic Acid Alpha-Oxidation
This assay directly measures the capacity of cells to metabolize phytanic acid.
Principle: Cultured fibroblasts are incubated with radiolabeled phytanic acid. The rate of alpha-oxidation is determined by measuring the amount of radiolabeled CO2 released or the formation of subsequent metabolites.
Step-by-Step Methodology:
-
Cell Culture: Culture human skin fibroblasts from patients and healthy controls in appropriate media until confluent.
-
Substrate Preparation: Prepare a solution of [1-¹⁴C]phytanic acid complexed to bovine serum albumin (BSA).
-
Incubation: Wash the fibroblast monolayers and incubate with the [1-¹⁴C]phytanic acid solution in serum-free medium.
-
CO₂ Trapping: During incubation, trap the released ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in hyamine hydroxide) placed in a center well within the sealed culture flask.
-
Metabolite Extraction: After incubation, stop the reaction and extract the lipids from the cells and the medium.
-
Quantification:
-
Measure the radioactivity of the trapped ¹⁴CO₂ using liquid scintillation counting.
-
Separate the lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quantify the formation of ¹⁴C-labeled pristanic acid and other intermediates.
-
-
Data Analysis: Express the rate of alpha-oxidation as nmol of phytanic acid oxidized per hour per mg of cell protein.
Measurement of Pristanic Acid Beta-Oxidation
This assay is crucial for distinguishing between defects in alpha-oxidation and subsequent beta-oxidation steps.
Principle: Cultured fibroblasts are incubated with radiolabeled pristanic acid. The rate of beta-oxidation is determined by measuring the production of radiolabeled acetyl-CoA or the degradation of the pristanic acid substrate.
Step-by-Step Methodology:
-
Cell Culture: Culture fibroblasts as described in the previous protocol.
-
Substrate Preparation: Prepare a solution of [1-¹⁴C]pristanic acid complexed to BSA.
-
Incubation: Incubate the fibroblast monolayers with the [1-¹⁴C]pristanic acid solution.
-
Metabolite Analysis: After incubation, extract the acyl-CoAs from the cells.
-
Quantification: Analyze the acyl-CoA profile using tandem mass spectrometry (MS/MS) to measure the formation of shorter-chain acyl-CoAs, which are products of beta-oxidation.[17] Alternatively, measure the decrease in the amount of radiolabeled pristanic acid over time.
-
Data Analysis: Express the rate of beta-oxidation as nmol of pristanic acid oxidized per hour per mg of cell protein.
Visualizing the Alpha-Oxidation Pathway and Experimental Workflow
Alpha-Oxidation Pathway and Associated Disease Defects
Caption: The peroxisomal alpha-oxidation pathway with indicated enzymatic defects in genetic diseases.
Experimental Workflow for Biochemical Analysis
Caption: Workflow for the comparative biochemical analysis of alpha-oxidation in different disease models.
Concluding Remarks
The comparative biochemical study of the alpha-oxidation pathway in different genetic disease models is essential for unraveling the complex pathophysiology of these disorders. By employing the detailed experimental protocols and understanding the distinct biochemical signatures of each disease, researchers can contribute to the development of improved diagnostic tools and novel therapeutic strategies. The continued investigation into these rare metabolic diseases is paramount for improving the quality of life for affected individuals.
References
- 1. nepjol.info [nepjol.info]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biochemden.com [biochemden.com]
- 4. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. byjus.com [byjus.com]
- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 7. Refsum disease - Wikipedia [en.wikipedia.org]
- 8. title [tellmegen.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Refsum disease: a defect in the alpha-oxidation of phytanic acid in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zellweger syndrome - Wikipedia [en.wikipedia.org]
- 12. thegfpd.org [thegfpd.org]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peroxisomal Disorders - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]
- 17. Studies on the oxidation of phytanic acid and pristanic acid in human fibroblasts by acylcarnitine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Characterizing the Interaction of 2S,6R,10R,14-Tetramethylpentadecanoyl-CoA with Metabolic Enzymes
This guide provides a comprehensive comparison of methodologies for confirming and quantifying the interaction between 2S,6R,10R,14-tetramethylpentadecanoyl-CoA (phytanoyl-CoA) and its primary metabolic enzyme, phytanoyl-CoA 2-hydroxylase (PHYH). For researchers in metabolic diseases and drug development, understanding the kinetics and binding affinities of this interaction is paramount for elucidating disease mechanisms, such as Refsum disease, and for the development of potential therapeutic interventions.
Introduction to the Phytanoyl-CoA Metabolic Pathway
Phytanic acid, a branched-chain fatty acid obtained from dietary sources, cannot be metabolized through conventional beta-oxidation due to a methyl group at its β-carbon. Instead, it undergoes alpha-oxidation within the peroxisomes. The initial and rate-limiting step is the activation of phytanic acid to phytanoyl-CoA, which is then hydroxylated by phytanoyl-CoA 2-hydroxylase (PHYH). This hydroxylation is the focal point of our analysis. The product, 2-hydroxyphytanoyl-CoA, is subsequently cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1), and further processed. Another key enzyme in the downstream pathway is α-methylacyl-CoA racemase (AMACR), which is essential for the metabolism of pristanic acid, a product of alpha-oxidation. Deficiencies in PHYH lead to the accumulation of phytanic acid, causing the severe neurological symptoms of Refsum disease.
This guide will focus on the direct interaction of phytanoyl-CoA with its immediate metabolic enzyme, PHYH, and will compare various experimental approaches to characterize this pivotal protein-ligand interaction.
Core Methodologies for Studying Protein-Ligand Interactions
The characterization of the interaction between phytanoyl-CoA and PHYH can be approached from two main angles: measuring the binding affinity and quantifying the enzymatic kinetics. The choice of method depends on the specific research question, available instrumentation, and the purity of the protein and ligand. We will compare three principal techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and direct enzymatic assays.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Causality Behind Experimental Choices: ITC is a solution-based technique that does not require immobilization or labeling of the interacting partners, thus providing data that reflects the true in-solution binding thermodynamics. It is particularly valuable for obtaining a comprehensive understanding of the driving forces behind the binding event.
Self-Validating System: The stoichiometry determined by ITC serves as an internal validation of the binding model. A stoichiometry of approximately 1:1 (phytanoyl-CoA to PHYH active site) would be expected and would lend confidence to the measured affinity.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of association and dissociation, providing kinetic parameters (k_on and k_off) from which the binding affinity (Kd) can be calculated.
Causality Behind Experimental Choices: SPR is highly sensitive and requires smaller sample quantities compared to ITC. It is the preferred method when detailed kinetic information is desired, which can be crucial for understanding the dynamic aspects of the enzyme-substrate interaction.
Self-Validating System: The consistency of the calculated Kd from the kinetic rate constants (k_off/k_on) across different analyte concentrations serves as a validation of the data. Additionally, performing a "reverse" experiment, where the ligand and analyte are swapped, can confirm the binding interaction.
Enzymatic Assays: Measuring Functional Interaction
Enzymatic assays directly measure the catalytic activity of PHYH on its substrate, phytanoyl-CoA. By varying the substrate concentration and measuring the initial reaction velocity, one can determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km is an indicator of the substrate affinity for the enzyme under steady-state conditions.
Causality Behind Experimental Choices: This method directly assesses the functional consequence of the binding interaction. It is essential for understanding how efficiently the enzyme processes its substrate and for screening potential inhibitors or activators.
Self-Validating System: The data should fit the Michaelis-Menten model, and plotting the data using different linear transformations (e.g., Lineweaver-Burk, Hanes-Woolf) should yield consistent kinetic parameters.
Comparison of Methodologies and Supporting Data
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Enzymatic Assays |
| Primary Output | Kd, n, ΔH, ΔS | k_on, k_off, Kd | Km, Vmax, k_cat |
| Principle | Measures heat change upon binding | Measures change in refractive index | Measures catalytic conversion |
| Labeling Required? | No | No | Can be label-free or require labeled substrates/probes |
| Immobilization? | No | Yes (one binding partner) | No |
| Sample Consumption | High | Low | Moderate |
| Throughput | Low | High | High |
| Information Provided | Thermodynamic profile | Kinetic profile | Catalytic efficiency |
Quantitative Data for PHYH and Substrates:
| Substrate | Km | Method | Reference |
| Phytanoyl-CoA | 29.5 µM | Enzymatic Assay | --INVALID-LINK--[1] |
| Hexadecanoyl-CoA | 29.1 µM | Enzymatic Assay | --INVALID-LINK--[1] |
| 3-methylhexadecanoyl-CoA | 40.8 µM | Enzymatic Assay | --INVALID-LINK--[1] |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of phytanoyl-CoA binding to PHYH.
Materials:
-
Purified recombinant human PHYH
-
Synthesized phytanoyl-CoA
-
ITC instrument
-
ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Degassing station
Procedure:
-
Sample Preparation:
-
Dialyze both PHYH and phytanoyl-CoA extensively against the same batch of ITC buffer to minimize buffer mismatch artifacts.
-
Determine the accurate concentrations of both protein and ligand using a reliable method (e.g., absorbance at 280 nm for PHYH, and a specific assay for phytanoyl-CoA).
-
Degas both solutions for at least 10 minutes immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Thoroughly clean the sample cell and syringe with buffer.
-
-
Titration:
-
Load the sample cell with PHYH solution (typically 20-50 µM).
-
Load the injection syringe with phytanoyl-CoA solution (typically 10-fold higher concentration than PHYH).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Subtract the heat of dilution, determined from a control experiment titrating phytanoyl-CoA into buffer.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. Calculate ΔG and TΔS from these values.
-
Protocol 2: Surface Plasmon Resonance (SPR)
Objective: To determine the kinetic parameters of phytanoyl-CoA binding to PHYH.
Materials:
-
Purified recombinant human PHYH
-
Synthesized phytanoyl-CoA
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Amine coupling kit
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip using the amine coupling kit.
-
Immobilize PHYH to the desired level on one flow cell.
-
Deactivate the remaining active groups.
-
Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of phytanoyl-CoA in running buffer (e.g., ranging from 0.1 to 10 times the expected Kd).
-
Inject the phytanoyl-CoA solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each concentration if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams.
-
Globally fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to obtain k_on and k_off.
-
Calculate the Kd from the ratio of k_off/k_on.
-
Protocol 3: Enzymatic Assay for PHYH Activity
Objective: To determine the Km and Vmax of PHYH for phytanoyl-CoA.
Materials:
-
Purified recombinant human PHYH
-
Synthesized phytanoyl-CoA
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Cofactors: FeSO4, 2-oxoglutarate, ascorbate
-
Detection system (e.g., HPLC-MS to monitor product formation)
Procedure:
-
Reaction Setup:
-
Prepare a series of reaction mixtures containing a range of phytanoyl-CoA concentrations in assay buffer with cofactors.
-
Pre-incubate the mixtures at the desired temperature (e.g., 37 °C).
-
-
Enzyme Reaction:
-
Initiate the reactions by adding a fixed amount of PHYH.
-
Take aliquots at different time points and quench the reaction (e.g., with acid).
-
-
Product Detection:
-
Analyze the quenched samples by HPLC-MS to quantify the amount of 2-hydroxyphytanoyl-CoA formed.
-
-
Data Analysis:
-
Determine the initial velocity for each substrate concentration from the linear phase of product formation over time.
-
Plot the initial velocities against the corresponding phytanoyl-CoA concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.
-
Conclusion
The choice of method to study the interaction between phytanoyl-CoA and its metabolic enzymes, particularly PHYH, depends on the specific scientific question. ITC provides a comprehensive thermodynamic profile, making it ideal for understanding the fundamental driving forces of binding. SPR offers detailed kinetic information, which is crucial for understanding the dynamics of the interaction. Enzymatic assays provide a direct measure of the functional consequence of binding and are essential for determining catalytic efficiency. By employing a combination of these techniques, researchers can obtain a robust and multi-faceted understanding of this critical protein-ligand interaction, paving the way for new insights into Refsum disease and the development of novel therapeutic strategies.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2S,6R,10R,14-tetramethylpentadecanoyl-CoA
Introduction: Understanding the Compound and Associated Risks
2S,6R,10R,14-tetramethylpentadecanoyl-CoA is the coenzyme A (CoA) thioester of pristanic acid, a branched-chain fatty acid. In a research context, such molecules are pivotal for studying lipid metabolism and related enzymatic pathways.[1][2][3] The presence of the thioester linkage and its role as a metabolic intermediate necessitates careful handling and disposal. While not explicitly classified, related compounds like phytanoyl-CoA are recommended to be treated as hazardous until more information is known.[4] The primary risks stem from its biological activity and the potential for its degradation products to be hazardous. Therefore, a conservative approach to disposal is paramount for ensuring laboratory safety and environmental protection.
Section 1: Regulatory Framework for Laboratory Waste
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]
-
EPA's Role: The EPA classifies hazardous waste and sets standards for its management from generation to final disposal.[5][8] Laboratories are considered waste generators and are categorized based on the volume of waste produced (e.g., Very Small, Small, or Large Quantity Generators).[9]
-
OSHA's Role: OSHA ensures workplace safety by setting standards for hazard communication, employee training, and personal protective equipment (PPE).[6][7][10][11] All personnel handling chemical waste must receive appropriate training.[5][7]
Most research labs operate under the "Satellite Accumulation Area" (SAA) regulations, which permit the storage of up to 55 gallons of hazardous waste at or near the point of generation.[8][9]
Section 2: Safety First - Personal Protective Equipment (PPE) and Spill Management
Before handling this compound or its waste, it is crucial to be equipped with the appropriate PPE and be prepared for accidental spills.
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. Long-chain fatty acyl-CoAs can be absorbed through the skin, and their toxicological properties are not fully known. |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles. | To protect eyes from splashes of solutions containing the compound. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
Spill Management Protocol
For small spills (typically <100 mL) of solutions containing this compound:
-
Alert Colleagues: Immediately notify others in the vicinity.
-
Isolate the Area: Prevent access to the spill area.
-
Don Appropriate PPE: If not already wearing it, put on your lab coat, gloves, and eye protection.
-
Contain the Spill: Use an absorbent material (e.g., chemical spill pads, vermiculite, or sand) to cover and absorb the liquid.
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Inform your lab supervisor and EHS office about the spill, as per institutional policy.
For large or unmanageable spills, evacuate the area immediately and contact your institution's EHS emergency line.
Section 3: Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound or its solutions down the drain or in regular trash.
Caption: Workflow for the proper disposal of this compound waste.
Methodology:
-
Waste Characterization: Upon generation, immediately classify any material (pure compound, solutions, or contaminated items like pipette tips and tubes) containing this compound as hazardous chemical waste.
-
Waste Segregation: This waste must be kept separate from other waste streams (e.g., biohazardous waste, sharps, regular trash). Do not mix it with other chemical wastes unless explicitly permitted by your EHS office, as this can lead to unknown and potentially dangerous reactions.
-
Container Selection:
-
Use a chemically compatible container with a secure, leak-proof screw-top cap. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.
-
Ensure the container is in good condition and free of external contamination.
-
-
Waste Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as you begin adding waste.[9]
-
Clearly write the full chemical name: "this compound".
-
List all other components of the waste solution (e.g., water, buffer salts, organic solvents) and their approximate concentrations.
-
Indicate the potential hazards (e.g., "Caution: Unknown Toxicity").
-
-
Accumulation in SAA:
-
Store the labeled waste container in your lab's designated Satellite Accumulation Area.
-
Keep the container closed at all times, except when adding waste.
-
Ensure the SAA is under the control of laboratory personnel and away from drains or sources of ignition.[8]
-
-
Arrange for Disposal: Once the container is full or has been in the SAA for the maximum allowed time (typically 12 months for academic labs), contact your institution's EHS office to arrange for pickup and final disposal.[8]
Section 4: Considerations for Chemical Deactivation (Expert Discussion)
While physical removal by a licensed contractor is the standard and required procedure, it is useful for researchers to understand the chemical vulnerabilities of such molecules. Note: The following is for informational purposes only and does not constitute a recommendation for on-site treatment, which is highly regulated and often prohibited without specific permits. [12]
The most labile functional group in this compound is the thioester bond. Thioesters can be hydrolyzed under basic conditions (e.g., using a strong base like NaOH) to yield the corresponding carboxylate (pristanate) and free Coenzyme A. While this would deactivate the specific molecule, the resulting solution would still be considered hazardous waste due to its high pH and the presence of the degradation products. This approach is not recommended as it complicates the waste stream and does not eliminate the need for professional disposal.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. needle.tube [needle.tube]
- 6. tcenv.com [tcenv.com]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. epa.gov [epa.gov]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
